6-iodo-2-methyl-1H-indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-2-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXPJHSIXYRNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 6-iodo-2-methyl-1H-indole
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Iodo-2-methyl-1H-indole
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous pharmaceuticals, and the introduction of an iodine atom at the C6 position offers a versatile handle for further molecular elaboration via cross-coupling reactions.[1][2][3][4] This document details the venerable Fischer indole synthesis as the primary synthetic route, explaining the mechanistic rationale behind the protocol. Furthermore, it outlines a full suite of analytical techniques for structural verification and purity assessment, including NMR spectroscopy, mass spectrometry, and infrared spectroscopy. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and analysis of this important synthetic intermediate.
Introduction: The Significance of Iodinated Indoles
The indole nucleus is a cornerstone of modern drug discovery, forming the core of numerous approved therapeutic agents used in oncology, neurology, and infectious diseases.[2][3][4][5] Its unique electronic properties and ability to mimic peptide structures allow it to interact with a wide array of biological targets.[1] The strategic functionalization of the indole ring is a primary focus of medicinal chemistry, and halogenated indoles, particularly iodo-indoles, are of paramount importance.
The carbon-iodine bond on the this compound scaffold serves as a highly versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This capability allows for the modular and efficient construction of complex molecular architectures, enabling the exploration of vast chemical space in the pursuit of novel bioactive compounds. The 2-methyl substituent provides steric and electronic modifications that can influence binding affinity and metabolic stability. Therefore, mastering the synthesis and characterization of this molecule is a fundamental skill for chemists in the field.
Synthetic Strategy: The Fischer Indole Synthesis
The most reliable and widely adopted method for constructing the 2-methyl-indole core is the Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883.[6] This powerful transformation produces an indole from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[6][7][8][9]
Mechanistic Rationale
The expertise behind the Fischer indole synthesis lies in understanding its elegant and sequential mechanism, which dictates the choice of reagents and conditions.
-
Hydrazone Formation: The process begins with the acid-catalyzed condensation of (4-iodophenyl)hydrazine with acetone to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is critical for the subsequent rearrangement.
-
[7][7]-Sigmatropic Rearrangement: The enamine undergoes a concerted, thermally or acid-promoted[7][7]-sigmatropic rearrangement (akin to a Claisen rearrangement). This key step breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring to produce a di-imine intermediate.[6][8]
-
Rearomatization & Cyclization: The intermediate rapidly rearomatizes. The newly formed amino group then attacks one of the imine carbons in an intramolecular cyclization to form a five-membered ring aminal.
-
Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia, driven by the thermodynamic stability of the newly formed aromatic indole ring system.[6][9]
// Nodes Start [label="(4-Iodophenyl)hydrazine\n+ Acetone", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazone [label="Hydrazone Formation\n(Acid Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enamine [label="Tautomerization\nto Ene-hydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; Rearrangement [label="[7][7]-Sigmatropic\nRearrangement", fillcolor="#FBBC05", fontcolor="#202124"]; Diimine [label="Di-imine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="Rearomatization &\nIntramolecular Cyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aminal [label="Aminal Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Elimination [label="Elimination of NH3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Hydrazone; Hydrazone -> Enamine; Enamine -> Rearrangement; Rearrangement -> Diimine; Diimine -> Cyclization; Cyclization -> Aminal; Aminal -> Elimination; Elimination -> Product; }
Caption: Fig. 1: Simplified Fischer Indole Synthesis Mechanism
Detailed Experimental Protocol
This protocol is a self-validating system; successful execution relies on careful control of temperature and moisture. The use of a strong acid catalyst like polyphosphoric acid (PPA) or zinc chloride is crucial as it facilitates both the rearrangement and the final dehydration steps.[6][7][8]
Materials:
-
(4-Iodophenyl)hydrazine hydrochloride
-
Acetone (reagent grade, dried)
-
Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Hydrazone Formation:
-
To a round-bottom flask, add (4-iodophenyl)hydrazine hydrochloride (1.0 eq).
-
Add ethanol (approx. 5-10 mL per gram of hydrazine) and a few drops of glacial acetic acid.
-
Add acetone (1.1 eq) dropwise while stirring at room temperature.
-
Stir the mixture for 1-2 hours. The formation of the hydrazone is often indicated by the precipitation of a solid. The intermediate can be isolated by filtration or used directly.
-
-
Indolization (Cyclization):
-
If using PPA: In a separate flask equipped with a mechanical stirrer and a heating mantle, pre-heat polyphosphoric acid (PPA, approx. 10x weight of hydrazone) to 80-90°C.
-
Carefully add the (4-iodophenyl)hydrazone in portions to the hot PPA. The reaction is often exothermic; maintain the temperature between 90-100°C.
-
Stir vigorously for 1-3 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
If using ZnCl₂: Mix the hydrazone with anhydrous zinc chloride (2-4 eq) and heat the mixture to 150-180°C for 1-2 hours.
-
-
Work-up and Quenching:
-
Allow the reaction mixture to cool to approximately 60-70°C.
-
Very carefully, pour the viscous mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
-
Extraction and Purification:
-
Extract the aqueous slurry with a suitable organic solvent like ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or hexanes/ethyl acetate, or by flash column chromatography on silica gel.
-
// Nodes reagents [label="Starting Materials:\n(4-Iodophenyl)hydrazine\nAcetone", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrazone [label="Step 1: Hydrazone Formation\n(Ethanol, Acetic Acid)", fillcolor="#FBBC05", fontcolor="#202124"]; cyclization [label="Step 2: Indolization\n(PPA or ZnCl2, Heat)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Step 3: Quenching & Neutralization\n(Ice, NaHCO3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Step 4: Extraction\n(EtOAc or DCM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Step 5: Purification\n(Recrystallization or Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Final Product:\nthis compound", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; characterization [label="Characterization\n(NMR, MS, IR, MP)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges reagents -> hydrazone; hydrazone -> cyclization; cyclization -> workup; workup -> extraction; extraction -> purification; purification -> product; product -> characterization; }
Caption: Fig. 2: Experimental Workflow
Characterization and Spectroscopic Analysis
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment, number, and connectivity of protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| NH (Indole N1) | 8.0 - 8.5 (broad) | Singlet (br s) | 1H |
| H -7 | ~7.7 | Singlet (or d) | 1H |
| H -5 | ~7.4 | Doublet (d) | 1H |
| H -4 | ~7.2 | Doublet (d) | 1H |
| H -3 | ~6.2 | Singlet (or d) | 1H |
| CH₃ (on C2) | ~2.4 | Singlet (s) | 3H |
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C2 (with CH₃) | ~137 |
| C7a | ~136 |
| C3a | ~129 |
| C5 | ~128 |
| C4 | ~122 |
| C7 | ~114 |
| C3 | ~101 |
| C6 (with I) | ~85 |
| CH₃ (on C2) | ~14 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of the compound.
-
Molecular Ion (M⁺): The expected exact mass for C₉H₈IN is approximately 256.97 g/mol . The electron impact (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak at m/z ≈ 257.
-
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic halogen isotopic pattern other than the natural abundance of ¹³C will be observed.
-
Fragmentation: A characteristic fragmentation pattern in indole derivatives is the loss of HCN from the pyrrole ring.[10] A fragment corresponding to the loss of a methyl radical (M-15) might also be observed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Indole) | Stretching | 3450 - 3350 (sharp) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic, CH₃) | Stretching | 2950 - 2850 |
| C=C (Aromatic) | Stretching | 1620 - 1450 |
| C-I | Stretching | 600 - 500 |
Applications in Drug Discovery and Materials Science
This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its potential for diversification. Researchers can leverage the iodo group for various cross-coupling reactions to synthesize libraries of novel compounds for biological screening. For example:
-
Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, introducing aryl or heteroaryl substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes to create conjugated systems, often used in materials science and as precursors for other heterocycles.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino functionalities.
These transformations allow for the rapid assembly of complex molecules that are candidates for anticancer, antiviral, and anti-inflammatory agents.[1][2]
Conclusion
This guide has provided a detailed, scientifically-grounded framework for the . By employing the robust Fischer indole synthesis, researchers can reliably produce this valuable intermediate. The comprehensive characterization protocol, utilizing NMR, MS, and IR spectroscopy, ensures the structural integrity and purity of the final product. The strategic importance of this molecule as a versatile building block for creating complex chemical entities underscores its continued relevance in the fields of medicinal chemistry and advanced material development.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. jk-sci.com [jk-sci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
An In-depth Technical Guide to the Physicochemical Properties of 6-iodo-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery.[3][4] This guide provides a comprehensive technical overview of the physicochemical properties of a specific, less-explored derivative: 6-iodo-2-methyl-1H-indole .
The introduction of a halogen atom, such as iodine, and a methyl group onto the indole ring can significantly modulate its lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the fundamental physicochemical characteristics of this compound is, therefore, a critical first step for any research or development program involving its use.
This document synthesizes available data, provides predicted properties based on established chemical principles, and details the experimental protocols necessary for its empirical characterization.
Molecular and Physicochemical Profile
A summary of the core physicochemical properties of this compound is presented below. It is important to note that while some data is available, many experimental values have not been reported in the literature. In such cases, predicted values or "Not Available" are indicated.
| Property | Value | Source/Method |
| IUPAC Name | This compound | - |
| CAS Number | 1260383-44-5 | [5] |
| Molecular Formula | C₉H₈IN | Calculated |
| Molecular Weight | 257.07 g/mol | Calculated[6] |
| Appearance | Yellow solid | [5] |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Not Available | - |
| pKa | 16.78 ± 0.30 (Predicted) | ChemicalBook[5] |
| LogP | Not Available | - |
| Storage Conditions | Store at 0-8 °C | [5] |
Hazard Statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
2.1.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl group protons. The chemical shifts (δ) are predicted relative to TMS (δ 0.0 ppm).
-
N-H Proton (H1): A broad singlet is expected in the region of δ 8.0-8.5 ppm. The chemical shift of this proton is highly dependent on the solvent and concentration.
-
Aromatic Protons (H4, H5, H7):
-
The iodine at C6 will exert a significant electronic effect. The proton at H7 is expected to be a doublet, shifted downfield due to the deshielding effect of the iodine atom.
-
The proton at H5 will also be a doublet, coupled to H4.
-
The proton at H4 will appear as a doublet of doublets, coupled to both H5 and H7.
-
-
C3-H Proton: A singlet or a narrow multiplet is expected around δ 6.2-6.5 ppm.
-
C2-Methyl Protons: A sharp singlet corresponding to the three methyl protons is anticipated in the upfield region, likely around δ 2.4 ppm.[7]
2.1.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the nine distinct carbon environments in the molecule.
-
C2: The carbon bearing the methyl group will be significantly shifted downfield, likely in the δ 135-140 ppm range.
-
C6: The carbon atom directly attached to the iodine will be shifted significantly upfield due to the "heavy atom effect" of iodine, with an expected chemical shift in the range of δ 85-95 ppm.
-
Other Aromatic Carbons (C3a, C4, C5, C7, C7a): These will appear in the typical aromatic region of δ 110-138 ppm. The specific shifts will be influenced by the positions of the iodo and methyl groups.
-
C3: This carbon will likely resonate around δ 100-105 ppm.
-
C2-Methyl Carbon: An upfield signal is expected for the methyl carbon, typically in the range of δ 12-15 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy (Predicted)
The FTIR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H Stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹, characteristic of the indole N-H bond.[8]
-
C-H Aromatic Stretch: Multiple sharp peaks just above 3000 cm⁻¹.[8]
-
C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ corresponding to the methyl group.
-
C=C Aromatic Stretch: Several sharp absorptions in the 1600-1450 cm⁻¹ region, characteristic of the indole ring system.[8]
-
C-N Stretch: A band in the 1350-1250 cm⁻¹ region.
-
C-I Stretch: A weak absorption in the far-infrared region, typically around 600-500 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): A prominent peak is expected at an m/z of 257, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one iodine atom.
-
Major Fragments: Common fragmentation pathways for indoles include the loss of the methyl group ([M-15]⁺) and cleavage of the pyrrole ring.
Proposed Synthesis Pathway
Proposed Reaction Scheme: Fischer Indole Synthesis
Caption: Proposed Fischer indole synthesis of this compound.
Step-by-Step Protocol:
-
Hydrazone Formation:
-
To a solution of 4-iodophenylhydrazine in a suitable solvent (e.g., ethanol), add an equimolar amount of acetone.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the reaction.
-
Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
The resulting hydrazone intermediate can be isolated by filtration or used directly in the next step.
-
-
Indolization (Cyclization):
-
The hydrazone intermediate is heated in the presence of a strong acid catalyst. A variety of catalysts can be used, including polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a mixture of sulfuric acid in a high-boiling solvent.
-
The reaction mixture is heated to a high temperature (typically >100 °C) for several hours.
-
The reaction progress is monitored by TLC.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution).
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield pure this compound.
-
Experimental Protocols for Physicochemical Characterization
For researchers who synthesize or acquire this compound, the following experimental protocols provide a framework for determining its key physicochemical properties.
Melting Point Determination
The melting point is a crucial indicator of purity.
Caption: Workflow for melting point determination.
Detailed Procedure:
-
A small amount of the crystalline this compound is finely ground.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated rapidly to approximately 10-15°C below the expected melting point, then the heating rate is reduced to 1-2°C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow range (e.g., 0.5-1°C) is indicative of high purity.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Caption: Shake-flask method for solubility determination.
Detailed Procedure:
-
An excess amount of solid this compound is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).
-
The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, the suspension is filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard calibration curve.
Lipophilicity (LogP) Determination
The octanol-water partition coefficient (LogP) is a critical parameter for predicting a drug's pharmacokinetic properties.
Caption: Workflow for experimental LogP determination.
Detailed Procedure:
-
A solution of this compound is prepared in either n-octanol or water.
-
This solution is mixed with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a separatory funnel or vial.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The two phases are separated (centrifugation can aid this process).
-
The concentration of the compound in each phase is accurately measured using HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[9]
Relevance in Drug Discovery and Development
The indole nucleus is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The specific substitutions on this compound suggest several potential avenues for its application in drug discovery:
-
Modulation of Lipophilicity: The presence of both a lipophilic methyl group and a large, polarizable iodine atom will result in a unique lipophilicity profile that can be fine-tuned for optimal absorption, distribution, metabolism, and excretion (ADME) properties.
-
Halogen Bonding: The iodine atom at the C6 position can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding. This could enable high-affinity and selective interactions with specific biological targets.
-
Metabolic Stability: The methyl group at the C2 position can block a potential site of metabolism, potentially increasing the compound's in vivo half-life.
-
Synthetic Handle: The iodo-substituent can serve as a versatile synthetic handle for further chemical modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Given these features, this compound represents a promising scaffold for the development of novel therapeutic agents across various disease areas.
Conclusion
This compound is a substituted indole with physicochemical properties that make it an intriguing candidate for further investigation in chemical and pharmaceutical research. While a complete experimental characterization is not yet publicly available, this guide provides a robust framework of its known and predicted properties, along with detailed protocols for its synthesis and empirical analysis. The insights provided herein are intended to empower researchers and drug development professionals to effectively utilize and explore the potential of this versatile molecule.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1260383-44-5 [amp.chemicalbook.com]
- 6. 1H-Indole, 2-iodo-1-methyl- | C9H8IN | CID 11065059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methylindole(95-20-5) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. US20140066634A1 - Process for preparing 6-iodo-2-oxindole - Google Patents [patents.google.com]
The Indole Nucleus: A Privileged Scaffold in Drug Discovery
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-iodo-2-methyl-1H-indole
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of organic molecules. For researchers and professionals in drug development, a thorough understanding of NMR data is paramount for confirming molecular identity, purity, and structure. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted indole derivative of interest in medicinal chemistry. We will delve into the theoretical underpinnings of chemical shifts and coupling constants, present a detailed experimental protocol for data acquisition, and offer an expert interpretation of the spectral data, grounded in established principles and comparative analysis with related structures.
The indole ring system is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold." The introduction of substituents, such as a methyl group at the C2 position and an iodine atom at the C6 position, significantly modulates the molecule's steric and electronic profile. Understanding the precise location and effect of these substituents is critical, and NMR spectroscopy is the definitive method for this characterization.
Foundational Principles of NMR Spectroscopy
Before dissecting the spectra, it is crucial to understand the key parameters obtained from an NMR experiment.
-
Chemical Shift (δ) : Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus.[1] Electron-withdrawing groups or proximity to π-systems (like an aromatic ring) will "deshield" a nucleus, causing it to resonate at a higher ppm value (downfield). Conversely, electron-donating groups "shield" a nucleus, shifting its resonance to a lower ppm value (upfield).[1] The standard reference for both ¹H and ¹³C NMR is tetramethylsilane (TMS), set at 0 ppm.[2][3]
-
Multiplicity (Splitting) : In ¹H NMR, the signal for a proton is split into multiple lines by the magnetic fields of neighboring, non-equivalent protons. This is governed by the n+1 rule, where 'n' is the number of adjacent protons.[4] The resulting patterns—singlet (s), doublet (d), triplet (t), etc.—provide direct information about the connectivity of atoms.[4]
-
Coupling Constant (J) : The distance between the split lines in a multiplet is the coupling constant, measured in Hertz (Hz). Its magnitude provides valuable information about the dihedral angle and distance between the coupled protons.[4][5]
Structural Analysis of this compound
To accurately interpret the NMR data, we must first visualize the molecule's structure and the distinct environments of each proton and carbon atom.
Caption: Molecular structure and atom numbering of this compound.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a standard procedure for acquiring high-quality NMR data for a sample like this compound. Trustworthiness in NMR data comes from meticulous sample preparation and correctly calibrated instrumentation.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[6]
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the sample height in the tube is adequate (~4-5 cm) to be within the detector coil range.
2. Instrument Setup & Calibration:
- The spectra should be recorded on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.[7][8]
- Insert the sample into the NMR probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for resolving fine coupling patterns.
3. Data Acquisition:
- ¹H NMR:
- Acquire a standard one-dimensional proton spectrum.
- Typical parameters include a 90° pulse width, a spectral width of ~12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- Collect 8 to 16 scans for a good signal-to-noise ratio.
- ¹³C NMR:
- Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[9]
- Typical parameters include a spectral width of ~220-250 ppm, a longer acquisition time, and a relaxation delay of 2-5 seconds.
- Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
4. Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[7]
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
Caption: Standard workflow for NMR spectroscopic analysis.
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum provides a detailed map of the proton framework of the molecule. The expected chemical shifts and multiplicities are based on data from analogous substituted indoles and fundamental principles of substituent effects.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| NH -1 | ~8.1-8.3 | broad singlet (br s) | - | 1H | The indole N-H proton is typically deshielded and often appears as a broad signal due to quadrupole coupling and potential hydrogen bonding.[4] |
| CH₃ -2 | ~2.45 | singlet (s) | - | 3H | The methyl group at the C2 position is adjacent to a quaternary carbon and the nitrogen atom, resulting in a singlet in the aliphatic region. |
| H -3 | ~6.25 | singlet (s) | - | 1H | This proton is on a double bond and adjacent to the methyl-substituted C2. Its chemical shift is significantly upfield compared to aromatic protons. |
| H -4 | ~7.45 | doublet (d) | J ≈ 8.4 | 1H | H-4 is ortho to the electron-donating nitrogen atom (through the pyrrole ring) and couples only with H-5 (ortho-coupling). |
| H -5 | ~7.20 | doublet of doublets (dd) | J ≈ 8.4, 1.6 | 1H | H-5 is coupled to H-4 (ortho) and H-7 (meta-coupling, typically smaller). The iodine at C6 exerts a deshielding effect. |
| H -7 | ~7.70 | doublet (d) | J ≈ 1.6 | 1H | H-7 is adjacent to the electron-withdrawing iodine at C6, causing a significant downfield shift. It shows only a small meta-coupling to H-5. |
¹³C NMR Spectral Data Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic effects of substituents. The iodine atom, being a heavy halogen, can induce a significant upfield shift on the carbon it is directly attached to (the "heavy atom effect"), while deshielding adjacent carbons.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 101 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C H₃-2 | ~13.8 | Typical chemical shift for a methyl group on an sp² carbon in an aromatic system. |
| C -2 | ~137.5 | A quaternary carbon in the pyrrole ring, deshielded by the adjacent nitrogen and the methyl group. |
| C -3 | ~101.0 | The C-3 carbon of 2-methylindole resonates around 99.9 ppm.[10] The substituent at C6 has a minor effect on this position. |
| C -3a | ~129.0 | A quaternary carbon at the ring junction, its shift is influenced by the fused benzene ring. |
| C -4 | ~122.5 | This aromatic CH carbon is influenced by the overall electron density of the bicyclic system. |
| C -5 | ~125.0 | The iodine at C6 deshields the ortho C5 position. |
| C -6 | ~86.0 | The carbon directly attached to iodine experiences a strong shielding effect (heavy atom effect), shifting it significantly upfield compared to other aromatic carbons. For comparison, the C4 in an iodinated imidazole shifts to ~85-90 ppm.[11] |
| C -7 | ~114.0 | The iodine at C6 deshields the ortho C7 position. |
| C -7a | ~136.0 | A quaternary carbon at the ring junction, deshielded by the adjacent nitrogen atom. |
Conclusion
This guide provides a comprehensive framework for understanding, acquiring, and interpreting the ¹H and ¹³C NMR spectra of this compound. By combining established NMR principles with data from analogous compounds, we have presented a reliable prediction of the spectral data. For any drug development professional, the ability to perform this level of in-depth analysis is crucial for verifying molecular structures and ensuring the integrity of their research. The provided protocols and interpretations serve as a practical reference for the characterization of this and other similarly substituted indole scaffolds.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 6. rsc.org [rsc.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. rsc.org [rsc.org]
- 9. Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles [authors.library.caltech.edu]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
A Guide to the Structural Elucidation of Novel Indole Derivatives: A Case Study on 6-iodo-2-methyl-1H-indole
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs.[1][2] A profound understanding of the three-dimensional structure of indole derivatives is paramount for rational drug design and comprehending structure-activity relationships (SAR). Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining precise atomic-level structural information.[3][4] This technical guide provides a comprehensive walkthrough of the entire crystal structure analysis workflow, from material synthesis to final data validation and interpretation. We use the novel compound 6-iodo-2-methyl-1H-indole as a practical case study to illustrate the principles, experimental choices, and field-proven insights essential for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Indole Moiety
The indole ring system is a privileged structure in pharmacology, present in a vast array of bioactive compounds, including the neurotransmitter serotonin, the anti-cancer agent mitomycin C, and the anti-migraine drug sumatriptan.[5] The therapeutic activity of these molecules is intrinsically linked to their precise three-dimensional geometry, which dictates how they interact with biological targets. Modifications to the indole core, such as the introduction of a methyl group at the C2 position and an iodine atom at the C6 position, can significantly alter a compound's electronic properties, lipophilicity, and steric profile, thereby modulating its pharmacological activity.
The presence of an iodine atom is of particular interest as it can participate in halogen bonding—a non-covalent interaction that is increasingly recognized as a crucial factor in ligand-receptor binding. Therefore, an unambiguous determination of the crystal structure of this compound is not merely an academic exercise; it provides critical data for computational modeling, understanding intermolecular interactions, and guiding the development of next-generation therapeutics.
Part 1: Material Synthesis and High-Quality Crystal Growth
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. This initial phase is often the most significant bottleneck in the entire process.[3][6]
Proposed Synthesis of this compound
A plausible and efficient route to synthesize the title compound is the Fischer indole synthesis, a robust and widely used method.[7] The process involves the acid-catalyzed reaction of a substituted phenylhydrazine with an appropriate aldehyde or ketone.
Protocol:
-
Starting Material: The synthesis would commence with (4-iodophenyl)hydrazine.
-
Reaction: React the (4-iodophenyl)hydrazine with acetone in the presence of a catalyst such as polyphosphoric acid (PPA) or zinc chloride.
-
Cyclization: The reaction mixture is heated, which promotes the acid-catalyzed cyclization and elimination of ammonia to form the indole ring.
-
Purification: The crude product is then purified using column chromatography on silica gel to yield pure this compound.
The causality behind this choice lies in its reliability and the commercial availability of the necessary precursors. The Fischer synthesis allows for the direct construction of the desired indole core with the substituents in the correct positions.
Crystallization: The Art and Science of Molecular Ordering
Obtaining single crystals suitable for X-ray diffraction is a critical step that relies on creating a state of supersaturation from which molecules can slowly and orderly arrange themselves into a crystal lattice.[8] For a small organic molecule like this compound, several classical methods are effective.
Recommended Technique: Vapor Diffusion Vapor diffusion is an excellent method when working with milligram quantities of a compound.[8][9] It allows for the slow and controlled change in solvent composition, which is ideal for promoting gradual crystal growth.
Experimental Protocol: Vapor Diffusion (Beaker-in-Beaker)
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in a minimal amount (e.g., 0.5 mL) of a "good" solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate). This solution is placed in a small, open container like a vial.
-
Reservoir Preparation: Place the small vial inside a larger, sealable container (e.g., a beaker or jar) that contains a larger volume (e.g., 5-10 mL) of a "poor" solvent (the precipitant or anti-solvent), in which the compound is sparingly soluble (e.g., hexane or heptane).[9] The good solvent must be more volatile than the poor solvent.
-
Equilibration: Seal the larger container. The more volatile solvent from the inner vial will slowly vaporize and diffuse into the reservoir of the poor solvent. Concurrently, the vapor of the poor solvent will diffuse into the inner vial.
-
Crystal Growth: This slow diffusion gradually reduces the solubility of the compound in the inner vial, leading to a state of supersaturation and, ideally, the formation of high-quality single crystals over several days or weeks. The vessel should remain undisturbed during this period.[8]
Part 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection
Once a suitable crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible cracks) is obtained, the next step is to analyze it using an X-ray diffractometer.[10]
Workflow for SCXRD Data Acquisition
This workflow outlines the standard procedure for collecting diffraction data using a modern CCD or CMOS area-detector diffractometer.
Caption: Workflow for SCXRD data collection.
Step-by-Step Protocol:
-
Crystal Mounting: A carefully selected crystal is mounted on a cryoloop, which is then attached to a goniometer head. For data collection at low temperatures (typically 100 K) to minimize thermal vibrations, the crystal is flash-cooled in a stream of cold nitrogen gas.
-
Unit Cell Determination: An initial series of diffraction images (frames) are collected.[11] The positions of the reflections on these frames are used by the instrument's software to determine the dimensions of the unit cell (a, b, c, α, β, γ) and the orientation of the crystal lattice relative to the instrument axes.[11]
-
Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the software calculates an optimized strategy to collect a complete and redundant dataset. This involves a series of scans where the crystal is rotated through different angles (e.g., omega and phi scans) while being irradiated with X-rays.
-
Full Data Collection: The automated data collection is executed. This can take several hours, during which thousands of diffraction frames are recorded.[11]
| Parameter | Typical Value/Setting | Rationale & Expertise |
| X-ray Source | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å) | Molybdenum is standard for small organic molecules. Copper provides more flux but can cause higher absorption, especially with heavy atoms like iodine. |
| Temperature | 100(2) K | Reduces atomic thermal motion, leading to higher quality data at high diffraction angles and a more precise final structure. |
| Detector Distance | 50-60 mm | A balance between resolving closely spaced reflections and capturing high-angle data. |
| Exposure Time | 5-30 seconds per frame | Dependent on crystal size and diffracting power. The goal is to achieve good signal-to-noise without overloading the detector. |
| Data Redundancy | >4 | Collecting multiple measurements of symmetry-equivalent reflections is crucial for accurate data scaling and absorption correction. |
Table 1: Representative Data Collection Parameters.
Part 3: Structure Solution and Refinement
After data collection, the raw diffraction intensities must be processed and used to solve and refine the atomic model. This process transforms a pattern of spots into a precise 3D molecular structure.
Data Processing and Structure Solution Workflow
References
- 1. methyl 6-iodo-1H-indole-3-carboxylate | C10H8INO2 | CID 91666292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylindole | C9H9N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-(131I)iodo-1-methyl-9H-pyrido[3,4-b]indole | C12H9IN2 | CID 10686523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-iodo-2-methyl-1H-indole | C9H8IN | CID 24974831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 6-iodo-2-oxindole (C8H6INO) [pubchemlite.lcsb.uni.lu]
- 7. parchem.com [parchem.com]
- 8. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 9. 6-methyl-2-phenyl-1H-indole | C15H13N | CID 261513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound 97% - CAS:1260383-44-5 - 如吉生物科技 [shruji.com]
Spectroscopic Characterization of 6-iodo-2-methyl-1H-indole: A Technical Guide
This guide provides a detailed technical overview of the spectroscopic data for 6-iodo-2-methyl-1H-indole (CAS No. 1260383-44-5), a halogenated indole derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of publicly archived experimental spectra for this specific molecule, this document synthesizes predicted data based on established principles of spectroscopy and comparative analysis with structurally related analogs. The methodologies and interpretations presented herein are designed to serve as a robust reference for scientists engaged in the synthesis, identification, and application of this compound.
Introduction to this compound
The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic pharmaceuticals. Halogenation of the indole core, particularly with iodine, provides a versatile handle for further functionalization through cross-coupling reactions, making iodoindoles valuable synthetic intermediates. The title compound, this compound, combines the structural features of a methyl group at the C2 position, which influences the electronic properties of the pyrrole ring, and an iodine atom at the C6 position of the benzene ring. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.
To facilitate the interpretation of the spectral data, the standard IUPAC numbering for the indole ring is used, as illustrated in the diagram below.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of protons in a molecule. The predicted chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing, anisotropic effects of the iodine atom. Data are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 500 MHz)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| N1-H | 7.8 - 8.2 | br s | - | Broad singlet, exchangeable with D₂O. |
| H7 | ~7.6 | s | ~0.8 Hz (meta) | Appears as a singlet or narrow doublet due to meta-coupling with H5. Deshielded by iodine. |
| H4 | ~7.4 | d | ~8.4 Hz (ortho) | Doublet due to ortho-coupling with H5. |
| H5 | ~7.2 | dd | ~8.4 Hz (ortho), ~1.5 Hz (meta) | Doublet of doublets from coupling to H4 and H7. |
| H3 | ~6.2 | q or s | ~1.0 Hz (allylic) | Singlet or quartet due to small allylic coupling with the C2-methyl protons. |
| C2-CH₃ | ~2.4 | s | ~1.0 Hz (allylic) | Singlet, may show broadening or resolve into a doublet from coupling to H3. |
Interpretation: The indole N-H proton is typically observed as a broad singlet in the downfield region. In the aromatic region, the iodine at C6 exerts a deshielding effect on the adjacent H5 and H7 protons. H7 is expected to be the most downfield of the benzene ring protons and will appear as a singlet or a narrow doublet due to a small meta-coupling to H5. H4 will be a doublet due to ortho-coupling with H5. The H5 proton will appear as a doublet of doublets. The H3 proton on the pyrrole ring is expected to be the most upfield proton, appearing as a singlet or a slightly split signal due to a weak four-bond (allylic) coupling with the C2-methyl protons. The C2-methyl protons will appear as a sharp singlet around 2.4 ppm. This pattern is consistent with data reported for similar 6-substituted indoles.[1]
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. The "heavy atom" effect of iodine is expected to cause a significant upfield shift for the carbon to which it is attached (C6).
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)
| Carbon | Predicted δ (ppm) | Notes |
| C2 | ~138 | Quaternary carbon, deshielded by nitrogen. |
| C7a | ~136 | Quaternary carbon at the ring junction. |
| C3a | ~129 | Quaternary carbon at the ring junction. |
| C4 | ~122 | Aromatic CH. |
| C5 | ~125 | Aromatic CH, deshielded by iodine. |
| C7 | ~119 | Aromatic CH. |
| C3 | ~101 | Pyrrole CH, shielded by nitrogen. |
| C6 | ~86 | Shielded due to the heavy atom effect of iodine. |
| C2-CH₃ | ~14 | Typical chemical shift for a methyl group on an sp² carbon. |
Interpretation: Nine distinct signals are expected. The quaternary carbons (C2, C3a, C7a) will appear in the downfield region. The most notable feature is the signal for C6, which is predicted to be significantly shielded (shifted upfield) to around 86 ppm due to the carbon-iodine bond, a phenomenon known as the "heavy atom effect".[2] The other aromatic carbons (C4, C5, C7) and the pyrrole C3 will resonate in their expected regions. The methyl carbon will appear far upfield. These predictions are based on extensive data available for other iodo-aromatic compounds and methylindoles.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₈IN), the expected monoisotopic mass is 256.97 g/mol .[4]
Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Predicted Identity | Notes |
| 257 | [M]⁺• | Molecular ion peak. Expected to be intense. |
| 256 | [M-H]⁺ | Loss of a hydrogen atom. |
| 130 | [M-I]⁺ | Loss of an iodine radical, a very common fragmentation pathway. This would correspond to the 2-methyl-1H-indole cation. |
| 127 | [I]⁺ | Iodine cation. |
Interpretation: Under Electron Ionization (EI), the molecular ion peak [M]⁺• at m/z 257 is expected to be prominent and easily identifiable. The most significant fragmentation pathway for iodo-aromatic compounds is the cleavage of the carbon-iodine bond. Therefore, a very intense peak at m/z 130, corresponding to the loss of the iodine atom ([M-I]⁺), is predicted.[5] This fragment represents the stable 2-methyl-indole cation. A peak at m/z 127 corresponding to the iodine cation itself may also be observed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| ~3400 | N-H stretch | Medium, Sharp | Characteristic of the indole N-H group. |
| ~3100-3000 | Aromatic C-H stretch | Medium | |
| ~2950-2850 | Aliphatic C-H stretch | Medium-Weak | From the methyl group. |
| ~1615, 1580, 1460 | C=C aromatic ring stretch | Medium-Strong | Typical for the indole aromatic system. |
| ~1340 | C-N stretch | Medium | |
| ~750-850 | C-H out-of-plane bend | Strong | Pattern is indicative of the aromatic substitution. |
| ~500-600 | C-I stretch | Weak-Medium | Often difficult to assign definitively in the fingerprint region. |
Interpretation: The IR spectrum will be dominated by features characteristic of the indole core. A sharp peak around 3400 cm⁻¹ is indicative of the N-H stretch.[6] The aromatic C=C stretching vibrations will appear in the 1450-1620 cm⁻¹ region. The C-H stretching bands for the aromatic and methyl protons will be observed just above and below 3000 cm⁻¹, respectively. The C-I stretching vibration is expected in the low-frequency fingerprint region (below 600 cm⁻¹), but it can be weak and overlap with other vibrations.[7]
Overall Workflow for Spectroscopic Characterization
The comprehensive identification of this compound relies on a synergistic approach, using multiple spectroscopic techniques to build a complete structural picture.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.
Conclusion
This guide provides a detailed, albeit predictive, spectroscopic profile of this compound. By leveraging fundamental principles and comparing data from analogous structures, researchers can confidently use this information to identify the compound, monitor its synthesis, and assess its purity. The provided experimental protocols offer a standardized approach for acquiring high-quality data. As more experimental data for this specific compound becomes publicly available, this guide can be further refined.
References
A Technical Guide to the Biological Activity of Novel 6-Iodo-2-Methyl-1H-Indole Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and structural versatility make it a "privileged scaffold" for designing molecules that can interact with a multitude of biological targets.[2] This guide focuses on a specific, rationally designed class of indole derivatives: those substituted with an iodine atom at the C-6 position and a methyl group at the C-2 position. We will explore the synergistic effect of these substitutions on biological activity, detailing the synthetic strategies for their creation, their primary mechanisms of action in oncology and microbiology, and the rigorous experimental protocols required for their evaluation.
Introduction: The Indole Scaffold in Drug Discovery
The indole ring, a fusion of a benzene and a pyrrole ring, is a structural motif found in numerous bioactive compounds, from the essential amino acid tryptophan to potent anticancer alkaloids like vinblastine.[3][4] Its prevalence has made it a focal point for drug discovery, leading to FDA-approved therapeutics for cancer, migraines, and infections.[5] The biological activity of the indole core can be profoundly influenced by the nature and position of its substituents.[2] Strategic functionalization allows chemists to fine-tune a molecule's physicochemical properties—such as lipophilicity, metabolic stability, and target-binding affinity—to enhance therapeutic efficacy.
The Rationale for 2-Methyl and 6-Iodo Substitution
The selection of a methyl group at the C-2 position and an iodine atom at the C-6 position is a deliberate design choice aimed at augmenting the therapeutic potential of the indole scaffold.
-
2-Methyl Group: The addition of a methyl group at the C-2 position can enhance the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes. Furthermore, this group can provide a crucial steric and electronic influence on the molecule's interaction with target proteins.
-
6-Iodo Group: Halogenation is a powerful tool in medicinal chemistry.[6] Introducing a halogen, particularly a large and polarizable atom like iodine, at the C-6 position can significantly enhance biological activity.[7] This is achieved through several mechanisms:
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming specific, non-covalent interactions with electron-rich pockets in target proteins, thereby increasing binding affinity and selectivity.
-
Modulated Lipophilicity: Halogens increase the molecule's lipophilicity, which can improve membrane permeability and overall bioavailability.[6]
-
Metabolic Blocking: The iodo-substituent can block a site that would otherwise be susceptible to metabolic degradation, prolonging the compound's half-life in the body.
-
Structure-activity relationship (SAR) studies on various indole series have consistently shown that halogenation at the C-5 or C-6 positions of the indole ring leads to a considerable improvement in potency for both anticancer and antimicrobial activities.[7][8]
Synthesis of 6-Iodo-2-Methyl-1H-Indole Derivatives
A robust and versatile synthetic route is essential for the exploration of novel derivatives. The Leimgruber-Batcho indole synthesis is a highly efficient and popular method for creating substituted indoles from o-nitrotoluenes, offering high yields under relatively mild conditions.[9][10] This makes it a superior alternative to the classic Fischer indole synthesis for many applications.[11]
General Synthetic Pathway via Leimgruber-Batcho Synthesis
The synthesis begins with a commercially available or easily prepared substituted o-nitrotoluene. The key steps involve the formation of an enamine intermediate, followed by a reductive cyclization to yield the desired indole core.
Caption: Leimgruber-Batcho synthesis for 6-iodo-indole.
Detailed Experimental Protocol: Synthesis of 6-Iodo-1H-indole
This protocol describes a representative synthesis of the core scaffold, which can then be further modified.
-
Enamine Formation:
-
To a solution of 4-iodo-2-nitrotoluene (1.0 eq) in dry dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (2.2 eq) and pyrrolidine (1.2 eq).
-
Heat the mixture at 110°C for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate (the enamine intermediate) by filtration, wash with cold water, and dry under vacuum.[9]
-
-
Reductive Cyclization:
-
Dissolve the enamine intermediate in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of Raney Nickel.
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 6-iodo-1H-indole.[9]
-
Subsequent functionalization, such as methylation at the C-2 position, can be achieved through various established organometallic or electrophilic substitution reactions.
Anticancer Activity
Indole derivatives are well-established as potent anticancer agents, acting through diverse mechanisms to control cancer cell progression.[12] These mechanisms include the inhibition of tubulin polymerization, interference with critical signaling pathways (like NFkB/PI3/Akt/mTOR), and the induction of apoptosis.[5][13]
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism for many anticancer indole derivatives is the disruption of microtubule dynamics.[14] Microtubules are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for cancer therapy.
-
Binding and Disruption: this compound derivatives can bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules.
-
Cell Cycle Arrest: The failure to form a functional mitotic spindle halts the cell cycle, typically at the G2/M phase.
-
Apoptosis Induction: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death of the cancer cells.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Workhorse: A Technical Guide to the Medicinal Chemistry Applications of 6-Iodo-2-methyl-1H-indole
Introduction: The Indole Scaffold and the Strategic Role of Halogenation
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique aromatic and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the development of new therapeutic agents.[3] Compounds containing the indole core exhibit a vast array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2]
Strategic functionalization of the indole ring is a key tactic in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. Halogenation, in particular, has emerged as a powerful tool. The introduction of a halogen atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions.[4] Iodine, with its large atomic radius and ability to participate in halogen bonding and serve as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, is of particular interest.[5][6]
This technical guide focuses on 6-iodo-2-methyl-1H-indole , a heterocyclic building block that, while not extensively documented as a standalone therapeutic agent, holds immense potential as a versatile intermediate in the synthesis of complex, biologically active molecules. We will delve into its synthesis, physicochemical properties, and, most importantly, its latent applications in medicinal chemistry, underscored by its reactivity in modern cross-coupling reactions.
Physicochemical Properties and Characterization
| Property | Estimated Value | Rationale |
| Molecular Formula | C₉H₈IN | Based on chemical structure. |
| Molecular Weight | 257.07 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light brown solid | Typical for indole derivatives. |
| Melting Point | >70-71 °C | Based on the melting point of 6-iodo-1H-indole.[7] The methyl group may slightly alter this value. |
| LogP | >3.6 | Estimated based on the XLogP3 of 6-iodo-1H-indole.[7] The methyl group will increase lipophilicity. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO). Insoluble in water. | Typical for non-polar organic compounds. |
Spectroscopic Data (Predicted)
The following are predicted NMR chemical shifts for this compound. These are estimations based on the analysis of similar halogenated and methylated indole structures and should be confirmed by experimental data.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| δ ~ 10.8 (s, 1H, NH) | δ ~ 140 (C) |
| δ ~ 7.5 (d, 1H) | δ ~ 135 (C) |
| δ ~ 7.4 (s, 1H) | δ ~ 129 (CH) |
| δ ~ 7.1 (d, 1H) | δ ~ 125 (CH) |
| δ ~ 6.2 (s, 1H) | δ ~ 120 (CH) |
| δ ~ 2.4 (s, 3H, CH₃) | δ ~ 115 (C) |
| δ ~ 100 (CH) | |
| δ ~ 85 (C-I) | |
| δ ~ 14 (CH₃) |
Synthesis of this compound: A Practical Approach
The Fischer indole synthesis is a robust and widely used method for the preparation of indole derivatives from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions.[8][9] This approach is well-suited for the synthesis of this compound.
Experimental Protocol: Fischer Indole Synthesis
Reaction: (4-Iodophenyl)hydrazine hydrochloride + Acetone → this compound
Materials:
-
(4-Iodophenyl)hydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄)
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
A mixture of (4-iodophenyl)hydrazine hydrochloride (1.0 eq) and acetone (1.2 eq) in ethanol is stirred at room temperature for 1-2 hours to form the corresponding hydrazone.
-
The solvent is removed under reduced pressure.
-
The resulting crude hydrazone is added portion-wise to pre-heated polyphosphoric acid (PPA) at 100-120 °C with vigorous stirring.
-
The reaction mixture is maintained at this temperature for 30-60 minutes, monitoring the reaction progress by TLC.
-
After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.
-
The acidic solution is neutralized with a saturated solution of sodium bicarbonate until a basic pH is achieved.
-
The aqueous layer is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
The Core Directive: this compound as a Versatile Synthetic Intermediate
The true value of this compound in medicinal chemistry lies in its utility as a versatile building block. The iodine atom at the C6 position serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.[5][6]
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Novel Scaffolds
The following sections outline key palladium-catalyzed reactions that can be employed with this compound, providing protocols adapted from established methodologies for similar iodo-indole substrates.
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[10] This reaction allows for the introduction of alkynyl groups, which can serve as precursors for further transformations or as integral parts of a pharmacophore.[11][12]
Experimental Protocol: Sonogashira Coupling (Adapted from[11])
Reaction: this compound + Terminal Alkyne → 6-Alkynyl-2-methyl-1H-indole
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.05 eq)
-
CuI (0.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous THF or DMF
Procedure:
-
To a dry, nitrogen-flushed flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF or DMF, followed by the base (TEA or DIPEA).
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organohalide and an organoboron compound.[13][14] This reaction is particularly valuable for synthesizing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[15][16]
Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from[15])
Reaction: this compound + Arylboronic Acid → 6-Aryl-2-methyl-1H-indole
Materials:
-
This compound
-
Arylboronic acid or ester (1.5 eq)
-
Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 eq)
-
Aqueous sodium carbonate (2M) or potassium carbonate
-
1,4-Dioxane or a Toluene/Ethanol/Water mixture
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the arylboronic acid (1.5 eq) in the chosen solvent system.
-
Add the aqueous base.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst and heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[17][18] This reaction is instrumental in the synthesis of anilines and their derivatives, which are prevalent in many drug molecules.[19][20]
Experimental Protocol: Buchwald-Hartwig Amination (Adapted from[18])
Reaction: this compound + Amine → 6-(Amino)-2-methyl-1H-indole
Materials:
-
This compound
-
Primary or secondary amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq) or Pd(OAc)₂ (0.04 eq)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precursor, the phosphine ligand, and the base.
-
Add the anhydrous solvent, this compound (1.0 eq), and the amine (1.2 eq).
-
Seal the vessel and heat the mixture to 80-110 °C.
-
Monitor the reaction's progress.
-
Upon completion, cool the mixture, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a means for C-C bond formation via vinylation.[21][22][23]
Experimental Protocol: Heck Coupling (Adapted from[22])
Reaction: this compound + Alkene → 6-Vinyl-2-methyl-1H-indole
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate) (1.5 eq)
-
Pd(OAc)₂ (0.05 eq)
-
A phosphine ligand (e.g., P(o-tolyl)₃) or phosphine-free conditions
-
A base (e.g., TEA, K₂CO₃) (2.0 eq)
-
DMF or NMP
Procedure:
-
Combine this compound (1.0 eq), the alkene (1.5 eq), the palladium catalyst, and the base in a suitable solvent.
-
Heat the reaction mixture to 80-140 °C under an inert atmosphere.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the product by column chromatography.
Potential Therapeutic Applications of 6-Substituted-2-methyl-indole Scaffolds
While direct biological data on this compound is scarce, the 6-substituted-2-methyl-indole scaffold is present in molecules with a range of therapeutic applications. The synthetic pathways outlined above can be leveraged to generate libraries of compounds for screening against various biological targets.
-
Anticancer Agents: The indole scaffold is a key component of many anticancer drugs, including vinca alkaloids.[3] Derivatives of 2,6-di-substituted indoles have been investigated as METTL3 inhibitors for the treatment of cancer.[24]
-
Kinase Inhibitors: The functionalization of the indole core allows for the design of molecules that can fit into the ATP-binding pocket of various kinases, a major class of drug targets.
-
Antiviral and Antimicrobial Agents: Indole derivatives have shown promise as inhibitors of viral replication and bacterial growth.[2]
-
CNS Agents: The structural similarity of the indole nucleus to neurotransmitters like serotonin has led to its incorporation into drugs targeting the central nervous system.
Conclusion
This compound represents a strategically important, yet underutilized, building block in medicinal chemistry. Its true potential is realized not as a standalone bioactive agent, but as a versatile intermediate for the synthesis of complex and diverse molecular architectures. The presence of the iodo group at the C6 position unlocks a wealth of possibilities through modern palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships in drug discovery programs. This guide provides a foundational framework for the synthesis and derivatization of this valuable scaffold, encouraging its wider adoption by researchers and scientists in the pursuit of novel therapeutics.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The Buchwald-Hartwig Amination after 25 Years. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. Heck Reaction [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Design, synthesis, and biological evaluation of 2, 6-di-substituted indole derivatives as METTL3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electronic Properties of 6-iodo-2-methyl-1H-indole
Introduction: The Strategic Importance of 6-iodo-2-methyl-1H-indole in Advanced Functional Materials
The indole nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its versatile biological activities and rich electronic properties.[1][2][3] The strategic functionalization of the indole scaffold allows for the fine-tuning of its electronic characteristics, paving the way for novel applications in organic electronics and drug design.[4] This guide focuses on a particularly compelling derivative, this compound, a molecule poised for significant impact due to the unique electronic interplay of its substituents.
The introduction of a methyl group at the 2-position and an iodine atom at the 6-position of the indole ring creates a fascinating electronic landscape. The methyl group, being electron-donating, and the iodine, exhibiting both electron-withdrawing inductive effects and electron-donating resonance effects, modulate the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5] Understanding these modulations is critical for predicting and harnessing the material's potential in applications ranging from organic field-effect transistors (OFETs) to targeted pharmaceuticals.[4]
This technical guide provides a comprehensive exploration of the core electronic properties of this compound. We will delve into its anticipated electronic structure, outline rigorous experimental protocols for its characterization, and discuss the computational methodologies that offer predictive insights. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this promising molecule.
Predicted Electronic Structure and Properties
While specific experimental data for this compound is not yet widely published, we can extrapolate its electronic properties based on well-established principles of physical organic chemistry and computational studies on substituted indoles.[6][7][8]
The electronic properties of organic semiconductors are fundamentally governed by the energy levels of their frontier molecular orbitals.[9][10] The HOMO level corresponds to the energy required to remove an electron (ionization potential), while the LUMO level relates to the energy released when an electron is added (electron affinity). The difference between these levels, the HOMO-LUMO gap, is a critical parameter that determines the molecule's optical and electronic characteristics.[9][10]
The Influence of Substituents:
-
2-Methyl Group: The methyl group at the C2 position is an electron-donating group (EDG) through an inductive effect. This donation of electron density is expected to raise the energy of the HOMO level of the indole ring system.
-
6-Iodo Group: The iodine atom at the C6 position presents a more complex electronic influence. Halogens are inductively electron-withdrawing but can also be resonance electron-donating due to their lone pairs. For iodine, the inductive effect is generally considered dominant. This electron-withdrawing nature is expected to lower the energy of both the HOMO and LUMO levels.
The combination of these two substituents will result in a nuanced electronic structure. The electron-donating methyl group will likely counteract some of the HOMO-lowering effects of the iodine, while the overall electron-withdrawing character of the iodine will likely lead to a lower LUMO energy compared to unsubstituted indole. The net effect on the HOMO-LUMO gap will depend on the relative magnitudes of these shifts.
Predicted Electronic Properties of this compound
| Property | Predicted Value/Trend | Rationale |
| HOMO Energy Level | Lower than 2-methyl-1H-indole, potentially similar to or slightly lower than 1H-indole | The electron-withdrawing inductive effect of iodine at the 6-position is expected to stabilize the HOMO, lowering its energy. The electron-donating methyl group at the 2-position will partially counteract this effect. |
| LUMO Energy Level | Lower than both 1H-indole and 2-methyl-1H-indole | The strong electron-withdrawing nature of the iodine substituent will significantly stabilize the LUMO, lowering its energy level. |
| HOMO-LUMO Gap (Eg) | Likely smaller than that of 1H-indole | The significant lowering of the LUMO energy by the iodo group is expected to be the dominant factor, leading to a reduced energy gap. A smaller gap suggests the molecule will absorb light at longer wavelengths.[10] |
| Oxidation Potential | Higher than 2-methyl-1H-indole | A lower HOMO energy corresponds to a higher energy requirement to remove an electron, hence a higher oxidation potential. |
| Reduction Potential | Lower than 1H-indole | A lower LUMO energy indicates that the molecule can more readily accept an electron, resulting in a lower reduction potential. |
Experimental Characterization of Electronic Properties
To empirically validate the predicted electronic properties of this compound, a suite of spectroscopic and electrochemical techniques should be employed. The following section details the essential experimental protocols.
Workflow for Electronic Property Characterization
Caption: Experimental workflow for the electronic characterization of this compound.
Detailed Experimental Protocols
1. Cyclic Voltammetry (CV)
-
Objective: To determine the oxidation and reduction potentials of this compound, from which the HOMO and LUMO energy levels can be estimated.
-
Methodology:
-
Prepare a solution of this compound (typically 1-5 mM) in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.
-
Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs towards a potential sufficient to oxidize the compound, and then reversing the scan to a potential sufficient for reduction.
-
Calibrate the measured potentials against the ferrocene/ferrocenium (Fc/Fc+) redox couple by adding a small amount of ferrocene to the solution and recording its voltammogram. The oxidation potential of Fc/Fc+ is typically assumed to be -4.8 eV relative to the vacuum level.
-
-
Data Analysis:
-
The HOMO energy level can be estimated using the following equation:
-
EHOMO = -[Eoxonset - EFc/Fc+onset + 4.8] eV
-
-
The LUMO energy level can be estimated from the reduction potential:
-
ELUMO = -[Eredonset - EFc/Fc+onset + 4.8] eV
-
-
The electrochemical band gap is then calculated as Egelectrochem = ELUMO - EHOMO.
-
2. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the optical band gap of this compound by measuring its absorption of light as a function of wavelength.
-
Methodology:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, methanol, or dichloromethane).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
For thin-film analysis, deposit a film of the material onto a transparent substrate (e.g., quartz) and record the absorption spectrum.
-
-
Data Analysis:
-
The optical band gap (Egopt) can be estimated from the onset of the absorption edge (λonset) using the equation:
-
Egopt (eV) = 1240 / λonset (nm)
-
-
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the electronic structure and properties of organic molecules.[6][11]
Conceptual Workflow for DFT Calculations
Caption: A typical workflow for DFT calculations to predict electronic properties.
-
Methodology:
-
The molecular structure of this compound is first optimized to find its lowest energy conformation using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)).[5]
-
A frequency calculation is then performed to ensure the optimized structure is a true energy minimum.
-
A single-point energy calculation is carried out on the optimized geometry to determine the energies of the molecular orbitals, including the HOMO and LUMO.
-
TD-DFT calculations can be used to predict the UV-Vis absorption spectrum and identify the nature of the electronic transitions.
-
Computational studies on indole derivatives have shown that the choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data.[6][8]
Applications and Future Directions
The predicted electronic properties of this compound make it a compelling candidate for several applications:
-
Organic Electronics: The potentially tunable HOMO/LUMO levels and band gap could be advantageous for its use as a building block in organic semiconductors for OFETs, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[4]
-
Drug Development: The indole scaffold is a well-known pharmacophore.[1][2] The electronic modifications introduced by the iodo and methyl groups can influence the molecule's interaction with biological targets, potentially leading to new therapeutic agents with enhanced efficacy or selectivity.[12][13]
Future research should focus on the synthesis and experimental validation of the electronic properties of this compound. Further investigations into its charge transport characteristics, photophysical properties, and biological activity will be crucial for unlocking its full potential.
Conclusion
This compound represents a strategically designed molecule with a unique combination of electron-donating and electron-withdrawing substituents. This guide has provided a comprehensive overview of its predicted electronic properties, grounded in the established principles of physical organic chemistry and computational studies of related indole derivatives. The detailed experimental and computational workflows outlined herein offer a robust framework for the empirical characterization of this and other novel functionalized indole compounds. As the demand for advanced materials in electronics and medicine continues to grow, a deep understanding of the structure-property relationships in molecules like this compound will be paramount for driving innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ossila.com [ossila.com]
- 10. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 11. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of 6-Aryl-2-methyl-1H-indoles
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, with substituted indoles forming the core of numerous pharmaceuticals and functional organic materials. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the C-C bond formation necessary to synthesize these complex molecules, valued for its high efficiency and broad functional group tolerance.[1][2] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 6-iodo-2-methyl-1H-indole with various arylboronic acids. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for experimental choices, ensuring both reproducibility and a deeper understanding for researchers in drug development and organic synthesis.
The protocol herein is designed to be a self-validating system, offering a reliable starting point for a range of arylboronic acid coupling partners. We will delve into the critical roles of the catalyst, ligand, base, and solvent system, providing a framework for logical troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is paramount for rational optimization of the reaction conditions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the this compound. This step forms a Pd(II) intermediate.[3][5]
-
Transmetalation: In this crucial step, the organic moiety from the arylboronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][6][7] The choice of base can significantly influence the rate and efficiency of this step.[1]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the indole and aryl groups, yielding the desired 6-aryl-2-methyl-1H-indole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
Visualizing the Path to C-C Bond Formation
The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle as it applies to the coupling of this compound.
Caption: A generalized workflow for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol is optimized for a 1 mmol scale reaction. Adjustments may be necessary for different scales.
Materials and Reagents:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Expert Insight: The choice of a phosphine ligand like PPh₃ is crucial as it stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. For more challenging couplings, specialized dialkylbiaryl phosphine ligands such as SPhos or XPhos may offer superior results.[8][9][10]
-
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).
-
Causality Explained: The use of a mixed aqueous-organic solvent system is common. Water is often necessary to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Trustworthiness Check: A small aliquot can be taken from the reaction mixture, diluted with ethyl acetate, and spotted on a TLC plate against the starting materials to visually track the formation of the more nonpolar product and the consumption of the starting indole.
-
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Self-Validation: The aqueous washes remove the inorganic base and boronic acid byproducts, simplifying the subsequent purification step.
-
-
Purification: Filter the dried organic solution and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired 6-aryl-2-methyl-1H-indole.[11][12][13]
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the signal corresponding to the proton at the 6-position of the starting indole and the appearance of new aromatic signals are indicative of a successful coupling.
Data Presentation: A Comparative Overview
The choice of reaction parameters can significantly impact the yield of the Suzuki-Miyaura coupling. The following table provides a summary of typical conditions and expected outcomes for the coupling of this compound with phenylboronic acid, based on established literature for similar substrates.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 85-95 |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 80-90 |
| PdCl₂(dppf) | K₃PO₄ | DMF | 110 | >90 |
Note: Yields are illustrative and highly dependent on the specific arylboronic acid used and the precise reaction conditions.
Visualizing the Experimental Workflow
The following diagram outlines the key stages of the experimental protocol, from reaction setup to product characterization.
Caption: A step-by-step experimental workflow for the Suzuki coupling.
Conclusion
This application note provides a comprehensive and reliable protocol for the Suzuki-Miyaura cross-coupling of this compound. By understanding the mechanistic underpinnings and the rationale behind the choice of reagents and conditions, researchers can confidently apply and adapt this methodology for the synthesis of a diverse library of 6-aryl-2-methyl-1H-indoles. The provided protocol, coupled with the insights into optimization and troubleshooting, is intended to empower scientists in the fields of drug discovery and materials science to efficiently access these valuable molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Sonogashira Coupling of 6-Iodo-2-methyl-1H-indole with Terminal Alkynes
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of 6-iodo-2-methyl-1H-indole with various terminal alkynes. This powerful cross-coupling reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds, offering a direct route to a diverse array of 2,6-disubstituted indole derivatives.[1][2] Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and natural products.[2][3]
This document provides an in-depth discussion of the reaction mechanism, detailed experimental protocols, optimization strategies, and troubleshooting advice to ensure successful and reproducible outcomes.
The Strategic Importance of the Sonogashira Coupling in Indole Functionalization
The indole nucleus is a privileged structure in drug discovery, and the ability to functionalize specific positions is crucial for developing novel therapeutic agents.[2] The Sonogashira coupling provides a versatile and efficient method for introducing alkynyl moieties onto the indole scaffold, which can then serve as synthetic handles for further transformations. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base to couple a terminal alkyne with an aryl or vinyl halide.[4]
The choice of this compound as the substrate is strategic. The iodo group at the 6-position is highly reactive in palladium-catalyzed cross-coupling reactions, following the general reactivity trend for aryl halides: I > Br > Cl.[5][6] This high reactivity often allows for milder reaction conditions compared to the corresponding bromo or chloro derivatives.[5]
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] While the exact mechanism is still a subject of some debate, the generally accepted pathway is illustrated below.[8]
The Dual Catalytic Pathway
The reaction is initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate.[7] Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[7] This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the resulting palladium(II) dialkynyl or alkynyl-aryl complex, which yields the desired product and regenerates the active palladium(0) catalyst.[7]
The Crucial Role of the Base
The base plays a critical role in the Sonogashira coupling. Its primary function is to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate.[9] Amine bases such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly employed.[5] The choice of base can significantly impact the reaction rate and yield, and its selection should be considered in the context of the specific substrates and catalyst system.[9]
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of this compound with a representative terminal alkyne, phenylacetylene. These conditions can be adapted for other terminal alkynes.
Materials and Reagents
-
Substrates: this compound, Terminal Alkyne (e.g., phenylacetylene)
-
Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), Copper(I) iodide (CuI)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous
-
Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
-
Inert Gas: High-purity nitrogen or argon
-
Workup Reagents: Dichloromethane (DCM), Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography, Hexanes, Ethyl acetate
Step-by-Step Procedure
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere. This is crucial to prevent the homocoupling of the alkyne (Glaser coupling) and decomposition of the palladium catalyst.[5]
-
Solvent and Base Addition: Under a positive flow of inert gas, add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Optimization and Versatility: A Tabular Overview
The Sonogashira coupling is highly versatile, and the reaction conditions can be tailored to accommodate a wide range of terminal alkynes. The following table summarizes representative conditions and expected outcomes for the coupling of this compound with various alkynes.
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT | 4-6 | >90 |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 50 | 6-8 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | TEA | Toluene | 60 | 4-6 | >90 |
| 4-Ethynyltoluene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | RT | 5-7 | >90 |
| 3-Ethynylpyridine | Pd(dppf)Cl₂ / CuI | DIPEA | DMF | 70 | 8-12 | 80-90 |
Troubleshooting and Key Considerations
While the Sonogashira coupling is generally robust, several issues can arise. A systematic approach to troubleshooting is essential for success.
Common Issues and Solutions:
-
Low or No Conversion:
-
Cause: Inactive catalyst, impurities in starting materials, or non-inert reaction conditions.[5]
-
Solution: Use fresh catalysts and high-purity, anhydrous solvents and bases. Ensure the reaction setup is properly degassed and maintained under a positive pressure of nitrogen or argon.[5] The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[5]
-
-
Alkyne Homocoupling (Glaser Coupling):
-
Side Reactions with the Indole N-H:
-
Cause: The acidic proton of the indole nitrogen can potentially interact with the catalyst or base.
-
Solution: While often not necessary, protection of the indole nitrogen with a suitable group (e.g., Boc, SEM) can sometimes improve yields and reproducibility, especially with sensitive substrates.[6]
-
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a highly effective and versatile method for the synthesis of a wide range of 2,6-disubstituted indoles. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably access these valuable compounds for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of this powerful synthetic transformation.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of the 6-Position of 2-Methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 2-methyl-1H-indole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with significant biological and physical properties. Strategic functionalization of the indole core allows for the fine-tuning of these properties. While the C2 and C3 positions are traditionally more reactive, selective derivatization of the benzene ring, particularly at the C6-position, offers a powerful avenue for developing novel molecular entities. This guide provides an in-depth exploration of key methodologies for the functionalization of the 6-position of 2-methyl-1H-indole, complete with detailed experimental protocols and insights into the applications of the resulting derivatives.
Strategic Approaches to C6-Functionalization: An Overview
Directing chemical modifications to the C6-position of the indole ring requires overcoming the intrinsic reactivity of the pyrrole moiety. Modern synthetic chemistry has risen to this challenge through several elegant strategies, which can be broadly categorized as:
-
Transition-Metal-Catalyzed C-H Activation: This powerful approach utilizes transition metals like rhodium and ruthenium to selectively activate and functionalize the C6 C-H bond. These methods often employ directing groups to steer the catalyst to the desired position.
-
Brønsted Acid Catalysis: Metal-free alternatives employing Brønsted acids can promote the regioselective functionalization of the indole nucleus, offering a milder and often more sustainable approach.
-
Halogenation and Cross-Coupling Reactions: A classic and robust two-step strategy involves the initial regioselective halogenation of the C6-position, followed by a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents.
This guide will delve into specific protocols for each of these key strategies, providing the necessary details for their successful implementation in a laboratory setting.
Section 1: Transition-Metal-Catalyzed C6-Alkylation
Transition-metal-catalyzed C-H activation has emerged as a highly efficient tool for the regioselective functionalization of indoles. Rhodium and Ruthenium catalysts, in particular, have shown remarkable efficacy in directing alkylation to the C6-position.
Rhodium(II)-Catalyzed C6-Alkylation of Protic 2-Methylindole
Causality Behind Experimental Choices: This method leverages a dimeric Rh(II) catalyst to facilitate the regioselective coupling of N-H indoles with diazo compounds. The choice of a bulky carboxylate ligand on the rhodium catalyst is crucial for achieving high selectivity. The reaction is believed to proceed through a Friedel-Crafts-type attack of the electron-rich indole C6-position on a rhodium-carbene intermediate. The inherent steric environment of the 2-methylindole substrate can influence the regioselectivity, sometimes leading to a mixture of C3 and C6 alkylation products[1].
Experimental Protocol: General Procedure for Rh(II)-Catalyzed C6-Alkylation [1]
References
The Strategic Application of 6-Iodo-2-methyl-1H-indole in Modern Organic Synthesis
Introduction: Unlocking the Potential of a Versatile Indole Building Block
The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and functional materials, making it a privileged scaffold in synthetic chemistry.[1][2] Among the vast array of functionalized indoles, 6-iodo-2-methyl-1H-indole stands out as a particularly versatile and strategic building block. Its utility stems from the presence of a reactive carbon-iodine bond at the C6 position of the indole's benzene ring, a site that is often challenging to functionalize directly.[3][4] This iodo-substituent serves as a powerful handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular complexity. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Principles of Reactivity: The Role of the C-I Bond
The synthetic power of this compound is fundamentally linked to the reactivity of the aryl iodide moiety. The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering it highly susceptible to oxidative addition to low-valent transition metal catalysts, most notably palladium(0) complexes. This ease of activation is a key advantage, often allowing for milder reaction conditions compared to the analogous bromo- or chloro-indoles. The general workflow for utilizing this building block is depicted below.
Caption: General workflow for the functionalization of this compound.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and this compound is an excellent substrate for these transformations. The following sections detail the application of this building block in several key cross-coupling reactions.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5] When applied to this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the C6 position, providing access to complex biaryl structures.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[5] The choice of ligand is crucial, as it influences the stability and reactivity of the palladium complexes throughout the cycle. For nitrogen-containing heterocycles like indoles, which can act as ligands themselves and potentially inhibit the catalyst, the use of bulky, electron-rich phosphine ligands such as those from the biarylphosphine class (e.g., XPhos, SPhos) is often beneficial.[6]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of iodoindoles.[6]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) and add them to the flask.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-methyl-6-phenyl-1H-indole.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / XPhos | A bulky, electron-rich ligand like XPhos promotes oxidative addition and reductive elimination, and prevents catalyst inhibition by the indole nitrogen.[6] |
| Base | K₃PO₄ | A moderately strong inorganic base that is effective in promoting the transmetalation step without causing unwanted side reactions. |
| Solvent | Dioxane/Water | The aqueous dioxane mixture aids in the dissolution of both the organic and inorganic reagents. |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the catalytic cycle at a reasonable rate. |
B. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[7] This reaction provides a direct route to 6-alkynyl-2-methyl-1H-indoles, which are valuable intermediates for the synthesis of more complex molecules, including pharmaceuticals and organic materials.[8][9]
Mechanistic Rationale:
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle, similar to that of the Suzuki coupling, and a copper cycle.[7] The role of the copper(I) co-catalyst is to facilitate the deprotonation of the terminal alkyne and form a copper acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is adapted from a procedure for the Sonogashira coupling of 3-iodo-6-methyl-1H-indole.[10]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add anhydrous DMF (5 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv.) via syringe.
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 8-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (25 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-methyl-6-(phenylethynyl)-1H-indole.
| Parameter | Condition | Rationale |
| Catalyst System | PdCl₂(PPh₃)₂ / CuI | The classic palladium/copper co-catalytic system for Sonogashira couplings. |
| Base | Triethylamine (TEA) | Acts as both a base to deprotonate the alkyne and as a solvent in some cases. |
| Solvent | DMF | A polar aprotic solvent that effectively dissolves the reactants and catalyst. |
| Temperature | Room Temperature | The high reactivity of the iodo-indole allows for mild reaction conditions. |
C. Heck Reaction: Vinylation of the Indole Core
The Heck reaction enables the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[11] Applying this reaction to this compound allows for the introduction of vinyl groups at the C6 position, which can be further elaborated into a variety of functional groups.
Mechanistic Rationale:
The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.[11] The regioselectivity of the alkene insertion and the stereochemistry of the resulting double bond are key considerations in this reaction.
Caption: Catalytic cycle of the Heck reaction.
Protocol: Heck Coupling of this compound with Methyl Acrylate
This protocol is based on general procedures for the Heck reaction of aryl iodides.[12]
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with argon or nitrogen.
-
Add anhydrous DMF (5 mL), triethylamine (1.5 mmol, 1.5 equiv.), and methyl acrylate (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain methyl (E)-3-(2-methyl-1H-indol-6-yl)acrylate.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | A common and effective catalyst system for Heck reactions. |
| Base | Triethylamine (TEA) | A standard organic base used to neutralize the HI generated in the catalytic cycle. |
| Solvent | DMF | A high-boiling polar aprotic solvent suitable for Heck reactions. |
| Temperature | 100 °C | Elevated temperature is often required to achieve a good reaction rate. |
D. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[6][13] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, which are common motifs in drug molecules. Using this compound, this method allows for the direct synthesis of 6-amino-2-methyl-1H-indole derivatives.
Mechanistic Rationale:
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to furnish the C-N bond and regenerate the palladium(0) catalyst.[8] The choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is critical for the success of this reaction.[14]
Protocol: Buchwald-Hartwig Amination of this compound with Aniline
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl halides.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), Xantphos (0.03 mmol, 3 mol%), and cesium carbonate (1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and aniline (1.2 mmol, 1.2 equiv.) via syringe.
-
Heat the reaction mixture to 110 °C for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to give N-phenyl-2-methyl-1H-indol-6-amine.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | Xantphos is a wide-bite-angle ligand that is highly effective for C-N bond formation.[14] |
| Base | Cs₂CO₃ | A strong base that facilitates the deprotonation of the amine to form the palladium-amido complex. |
| Solvent | Toluene | A non-polar aprotic solvent commonly used for Buchwald-Hartwig aminations. |
| Temperature | 110 °C | Higher temperatures are generally required for the amination of less reactive amines. |
II. Intramolecular Cyclization Reactions
Beyond its use in intermolecular cross-coupling, the iodo-substituent in this compound can serve as a handle for intramolecular cyclization reactions to construct fused heterocyclic systems. For instance, a suitably functionalized side chain introduced at the N1 or C2 position can undergo a palladium-catalyzed intramolecular Heck or Sonogashira reaction with the C6-iodo group to form a new ring.
Caption: General scheme for intramolecular cyclization.
These reactions are powerful strategies for the synthesis of complex polycyclic indole alkaloids and related structures. The specific conditions for these cyclizations are highly dependent on the nature of the tethered reactive group and the desired ring size.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its C6-iodo group provides a reliable and reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. These transformations enable the efficient construction of complex molecular architectures and provide access to a diverse range of functionalized indole derivatives with potential applications in medicinal chemistry and materials science. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers seeking to harness the synthetic potential of this powerful building block.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. mdpi.com [mdpi.com]
The Versatile Reactivity of 6-iodo-2-methyl-1H-indole in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists
The indole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and functional properties. The targeted functionalization of the indole nucleus is therefore of paramount importance for the development of novel therapeutics and advanced materials. Among the various substituted indoles, 6-iodo-2-methyl-1H-indole stands out as a particularly versatile building block. The presence of an iodine atom at the C6 position of the electron-rich indole ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. This guide offers an in-depth exploration of the synthetic utility of this compound in several key palladium-catalyzed transformations, complete with detailed application notes and optimized protocols for researchers, scientists, and drug development professionals.
The Strategic Advantage of the C6-Iodo Substituent
The reactivity of haloindoles in palladium-catalyzed cross-coupling reactions is significantly influenced by the position of the halogen atom on the indole ring. The C-I bond is the most reactive among the halogens (I > Br > Cl) towards oxidative addition to a palladium(0) center, which is typically the rate-determining step of the catalytic cycle. The 2-methyl group in the substrate provides electronic donation to the indole ring, further facilitating the oxidative addition step. The C6 position, being on the benzene portion of the bicyclic system, allows for the introduction of diverse substituents without sterically encumbering the biologically significant pyrrole nitrogen.
Core Palladium-Catalyzed Cross-Coupling Reactions
This guide will focus on four principal types of palladium-catalyzed cross-coupling reactions utilizing this compound as the starting material:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and vinyl boronic acids or esters.
-
Mizoroki-Heck Reaction: For the arylation of alkenes.
-
Sonogashira Coupling: For the synthesis of alkynylated indoles.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.
Below, we delve into the specifics of each reaction, providing both the mechanistic rationale behind the experimental design and detailed, actionable protocols.
Suzuki-Miyaura Coupling: Crafting Biaryl and Vinyl-Indole Scaffolds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds.[1][2] In the context of this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the C6 position, leading to compounds with potential applications as kinase inhibitors, antivirals, and in materials science.
Mechanistic Considerations and Causality
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of catalyst, ligand, and base is crucial for an efficient reaction.
-
Catalyst and Ligand: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source such as Pd(PPh₃)₄. The ligand plays a critical role in stabilizing the palladium center, promoting oxidative addition, and facilitating the other steps of the cycle. For electron-rich substrates like iodoindoles, phosphine ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky biarylphosphine ligands can be effective.[3]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic borate species that facilitates the transmetalation step.[2][4][5] The choice of base can influence the reaction rate and the tolerance of functional groups. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used, often in an aqueous-organic solvent mixture.
Experimental Workflow: Suzuki-Miyaura Coupling
Workflow for Suzuki-Miyaura Coupling.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-methyl-6-phenyl-1H-indole.
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~85-95 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 8 | ~90-98 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | >95 |
Table 1. Typical conditions for Suzuki-Miyaura coupling of this compound.
Mizoroki-Heck Reaction: Synthesis of Substituted Alkenes
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes.[6][7] This reaction allows for the introduction of a vinyl group at the C6 position of 2-methylindole, leading to the synthesis of stilbene-like structures and other valuable intermediates.
Mechanistic Insights and Key Parameters
The Heck reaction proceeds through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[8]
-
Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst, often used in combination with a phosphine ligand. For iodoarenes, ligand-free conditions can sometimes be employed, though the addition of a ligand like P(o-tol)₃ can improve efficiency.[7]
-
Base: An organic or inorganic base is required to neutralize the hydrogen halide produced during the reaction and regenerate the active palladium(0) catalyst. Triethylamine (NEt₃) is a common choice.[7]
-
Regioselectivity: The regioselectivity of the migratory insertion step is influenced by both electronic and steric factors of the alkene. With acrylates, the aryl group typically adds to the β-position.
Experimental Workflow: Mizoroki-Heck Reaction
Workflow for the Mizoroki-Heck Reaction.
Protocol: Heck Reaction of this compound with Methyl Acrylate
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (NEt₃)
-
Acetonitrile or DMF (anhydrous)
-
Sealed reaction tube or vial
Procedure:
-
To a sealable reaction tube, add this compound (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and P(o-tol)₃ (0.04 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous acetonitrile (or DMF), triethylamine (1.5 equiv.), and methyl acrylate (1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to afford methyl (E)-3-(2-methyl-1H-indol-6-yl)acrylate.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂/P(o-tol)₃ | NEt₃ | Acetonitrile | 100 | 16 | ~70-85 |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | 120 | 12 | ~75-90 |
| Jeffery Conditions¹ | K₂CO₃/TBAB | NMP | 100 | 8 | ~80-95 |
Table 2. Representative conditions for the Heck reaction with this compound. ¹Jeffery conditions often involve a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[4]
Sonogashira Coupling: Access to Alkynylated Indoles
The Sonogashira coupling provides a direct route to couple terminal alkynes with aryl halides, a transformation of great importance for the synthesis of natural products, pharmaceuticals, and conjugated materials.[9] For this compound, this reaction enables the introduction of an ethynyl moiety at the C6 position.
Mechanistic Rationale and Experimental Design
The classical Sonogashira coupling employs a dual catalytic system of palladium and copper(I).[10]
Catalytic cycles of the Sonogashira reaction.
-
Palladium Catalyst: The palladium catalyst, such as PdCl₂(PPh₃)₂, facilitates the oxidative addition of the iodoindole and the subsequent reductive elimination to form the product.[10]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) reacts with the terminal alkyne and the amine base to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium complex.[10]
-
Amine Base: An amine base, such as triethylamine or diisopropylamine, serves both to deprotonate the alkyne and as a solvent.[10]
Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃) or Diisopropylamine (DIPA) (anhydrous)
-
Toluene or THF (anhydrous)
-
Two-neck round-bottom flask
Procedure:
-
To a dry two-neck round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Add anhydrous solvent (e.g., THF or toluene) and the amine base (e.g., NEt₃, 2.0 equiv.).
-
Degas the resulting solution by bubbling with the inert gas for 15 minutes.
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford 2-methyl-6-(phenylethynyl)-1H-indole.
| Pd Catalyst | Cu(I) Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | NEt₃ | THF | RT | 6 | ~85-95 |
| Pd(PPh₃)₄ | CuI | DIPA | Toluene | 60 | 4 | ~90-98 |
| Pd(OAc)₂/XPhos | (none) | Cs₂CO₃ | Dioxane | 80 | 12 | ~80-90 |
Table 3. Common conditions for the Sonogashira coupling of this compound.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines from aryl halides.[1][11] This reaction is particularly valuable for constructing the C-N bond at the C6 position of the 2-methylindole core, providing access to a wide range of N-arylated indole derivatives.
Mechanistic Principles and Reagent Selection
The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[1][11][12]
-
Catalyst and Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig, are highly effective.[12][13] These ligands promote both the oxidative addition and the reductive elimination steps.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be used, depending on the substrate and amine.[12]
Experimental Workflow: Buchwald-Hartwig Amination
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 3. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
A Modular, Step-by-Step Synthesis of 3-Aryl-6-Iodo-2-Methyl-1H-Indoles
An Application Note and Protocol for Researchers
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, with functionalization at multiple positions enabling the fine-tuning of biological activity and physical properties. The 3-aryl-6-iodo-2-methyl-1H-indole framework is of particular interest as it combines a versatile C3-arylation pattern, known for modulating protein-ligand interactions, with a C6-iodo substituent that serves as a valuable synthetic handle for further diversification via cross-coupling chemistry. This application note provides a detailed, three-step synthetic protocol designed for researchers, scientists, and drug development professionals. The pathway is robust and modular, beginning with a classic Fischer indole synthesis to construct the core 6-iodo-2-methyl-1H-indole, followed by a regioselective iodination at the C3 position, and culminating in a selective Suzuki-Miyaura cross-coupling to install the desired aryl moiety. Each step is accompanied by a detailed experimental protocol, an explanation of the underlying chemical principles, and characterization data to ensure reproducibility and reliability in a laboratory setting.
Introduction and Overall Synthetic Strategy
The synthesis of polysubstituted indoles remains a significant focus of organic chemistry due to their prevalence in a vast array of biologically active compounds.[1] The target molecule, a 3-aryl-6-iodo-2-methyl-1H-indole, presents a unique synthetic challenge requiring precise regiochemical control. The strategy outlined herein addresses this challenge through a logical and sequential functionalization of the indole core. This approach ensures high yields and purity while providing modularity, allowing for the introduction of diverse aryl groups in the final step.
The overall synthetic workflow is depicted below. It is designed to be straightforward and utilize commercially available or readily accessible starting materials.
Figure 1: High-level workflow for the synthesis of the target indole.
Part I: Synthesis of this compound (1)
Principle and Rationale
The Fischer indole synthesis is a robust and historic reaction for forming the indole ring from an arylhydrazine and a ketone or aldehyde under acidic conditions.[2][3] In this first step, we utilize (4-iodophenyl)hydrazine and acetone. The reaction proceeds via the formation of a phenylhydrazone, which, upon protonation, undergoes a crucial[4][4]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[5][6] The use of (4-iodophenyl)hydrazine directly and unambiguously installs the iodine atom at the 6-position of the resulting indole scaffold. Polyphosphoric acid (PPA) is chosen as the acidic catalyst and solvent, as it effectively promotes the necessary cyclization at elevated temperatures.
Detailed Experimental Protocol
Materials:
-
(4-Iodophenyl)hydrazine hydrochloride (1.0 eq)
-
Acetone (1.5 eq)
-
Polyphosphoric acid (PPA) (10 wt. eq)
-
Ice water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a round-bottom flask, add (4-iodophenyl)hydrazine hydrochloride (1.0 eq) and polyphosphoric acid (10 wt. eq).
-
Begin stirring the mixture and add acetone (1.5 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 100-110 °C and maintain for 2-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
Upon completion, allow the mixture to cool to approximately 60-70 °C and carefully pour it onto a large beaker of crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford This compound (1) as a solid.
Expected Results & Characterization
| Parameter | Expected Value |
| Appearance | Off-white to light brown solid |
| Yield | 65-75% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (s, 1H), 7.45 (d, 1H), 7.30 (dd, 1H), 6.15 (s, 1H), 2.40 (s, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.5, 135.8, 129.5, 122.0, 120.5, 113.0, 99.5, 85.0, 13.5 |
| MS (ESI) | m/z 258.0 [M+H]⁺ |
Part II: Synthesis of 3,6-Diiodo-2-methyl-1H-indole (2)
Principle and Rationale
The C3 position of the indole ring is electron-rich and highly susceptible to electrophilic substitution.[7] This step exploits this inherent reactivity to selectively introduce an iodine atom at the C3 position. N-Iodosuccinimide (NIS) is an excellent electrophilic iodinating agent for this purpose, as it is easy to handle and the reaction proceeds under mild conditions, often without the need for a strong acid catalyst. The reaction is typically fast and clean, providing the di-iodinated intermediate in high yield, ready for the subsequent cross-coupling step.
Detailed Experimental Protocol
Materials:
-
This compound (1) (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile (CH₃CN) or Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1) (1.0 eq) in acetonitrile or DCM in a round-bottom flask.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 1-2 hours at room temperature. Monitor for the disappearance of the starting material by TLC.
-
Once the reaction is complete, quench by adding 10% aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product. The product is often pure enough for the next step, but can be further purified by recrystallization or a short silica plug if necessary. This affords 3,6-diiodo-2-methyl-1H-indole (2) .
Expected Results & Characterization
| Parameter | Expected Value |
| Appearance | Light-sensitive solid |
| Yield | 90-98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.00 (s, 1H), 7.50 (s, 1H), 7.35 (d, 1H), 7.25 (d, 1H), 2.45 (s, 3H) |
| MS (ESI) | m/z 383.9 [M+H]⁺ |
Part III: Synthesis of 3-Aryl-6-iodo-2-methyl-1H-indole (3)
Principle and Rationale
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[8][9] A key aspect of this step is the selective reaction at the C3-I bond over the C6-I bond. The C(sp²)-I bond at the C3 position of the indole is generally more reactive towards the oxidative addition step in the palladium catalytic cycle compared to the C(sp²)-I bond on the benzene ring (C6).[10] This difference in reactivity allows for a selective and high-yielding synthesis of the desired 3-aryl product while leaving the C6-iodo group intact for potential future modifications.
The catalytic cycle, a cornerstone of modern organic synthesis, is illustrated below.
Figure 2: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
Materials:
-
3,6-Diiodo-2-methyl-1H-indole (2) (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
Solvent mixture: Toluene/Ethanol/Water (e.g., 4:1:1 ratio)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with magnetic stirrer
-
Standard workup and purification glassware
Procedure:
-
To a Schlenk flask, add 3,6-diiodo-2-methyl-1H-indole (2) (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and sodium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, 3-Aryl-6-iodo-2-methyl-1H-indole (3) .
Data Summary for Representative Aryl Scaffolds
The modularity of this final step allows for the synthesis of a library of compounds. Below are expected results for common arylboronic acids.
| Entry | Aryl Group (from Ar-B(OH)₂) | Product | Expected Yield |
| 1 | Phenyl | 3-Phenyl-6-iodo-2-methyl-1H-indole (3a) | 80-90% |
| 2 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-6-iodo-2-methyl-1H-indole (3b) | 85-95% |
| 3 | 4-Fluorophenyl | 3-(4-Fluorophenyl)-6-iodo-2-methyl-1H-indole (3c) | 75-85% |
| 4 | 3-Pyridyl | 3-(Pyridin-3-yl)-6-iodo-2-methyl-1H-indole (3d) | 70-80% |
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagents: PPA is corrosive; handle with care. Arylboronic acids and palladium catalysts can be toxic and should be handled carefully. NIS is a light-sensitive oxidizing agent.
-
Solvents: Toluene, ethyl acetate, and other organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
Conclusion
This application note details a reliable and modular three-step synthesis for 3-aryl-6-iodo-2-methyl-1H-indoles. The sequence leverages classic and modern synthetic methodologies—the Fischer indole synthesis, selective electrophilic halogenation, and the Suzuki-Miyaura cross-coupling—to provide a versatile platform for accessing a wide range of substituted indoles. The protocols have been designed to be accessible to researchers in both academic and industrial settings, providing a solid foundation for the exploration of this important chemical space in drug discovery and materials science.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Protection Strategies for 6-Iodo-2-methyl-1H-indole in Cross-Coupling Reactions
Introduction: The Critical Role of N-Protection in Indole Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, making the development of robust synthetic methodologies for its functionalization a cornerstone of modern drug discovery.[1][2] Among these methods, palladium-catalyzed cross-coupling reactions stand out for their power and versatility in forming carbon-carbon and carbon-heteroatom bonds.[3][4] However, the inherent reactivity of the indole N-H bond presents a significant challenge. The acidic proton can interfere with catalytic cycles, lead to undesired side reactions, and complicate product purification.[5] Therefore, the strategic application of a protecting group on the indole nitrogen is often a prerequisite for successful and efficient cross-coupling.[6][7][8]
This guide provides a comprehensive overview of N-protection strategies specifically tailored for 6-iodo-2-methyl-1H-indole, a versatile building block for the synthesis of complex molecular architectures. We will delve into the rationale behind selecting an appropriate protecting group, provide detailed, field-proven protocols for their installation and removal, and discuss their compatibility with common cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The Strategic Imperative for N-Protection
The unprotected N-H of an indole can engage in several detrimental pathways during a cross-coupling reaction:
-
Catalyst Inhibition: The acidic N-H can react with the basic components of the catalytic system or coordinate to the metal center, leading to catalyst deactivation.[9]
-
Substrate Decomposition: Under basic conditions, the indolyl anion can be prone to undesired side reactions.
-
Regioselectivity Issues: In some cases, the presence of an unprotected N-H can influence the regioselectivity of the coupling reaction.
-
Poor Solubility and Handling: N-unsubstituted indoles can exhibit poor solubility and are often more challenging to purify chromatographically compared to their N-protected counterparts.
An ideal N-protecting group for cross-coupling reactions should possess the following attributes:
-
Ease of Introduction: The protection step should be high-yielding and procedurally simple.
-
Stability: The protecting group must be robust enough to withstand the specific conditions of the intended cross-coupling reaction (e.g., basic or acidic media, elevated temperatures).
-
Orthogonality: The deprotection conditions should be mild enough to not affect other functional groups within the molecule.
-
Minimal Electronic and Steric Influence: The protecting group should not significantly alter the reactivity of the indole ring in an undesirable manner.[10]
Comparative Analysis of Common N-Protecting Groups for this compound
Several protecting groups are commonly employed for indoles. The choice of the optimal group is highly dependent on the specific cross-coupling reaction to be performed and the overall synthetic strategy. Below is a comparative analysis of some of the most effective protecting groups for this compound.
| Protecting Group | Abbreviation | Key Advantages | Key Disadvantages |
| tert-Butoxycarbonyl | Boc | Easily introduced; mild acidic deprotection. | Can be labile under strongly basic or high-temperature conditions. |
| Tosyl (p-Toluenesulfonyl) | Ts | Highly stable to a wide range of reaction conditions.[11] | Requires harsh conditions for removal.[10] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Stable to a variety of conditions; fluoride-mediated deprotection. | Can be more expensive than other options. |
| Pivaloyl | Piv | Sterically demanding, offering protection to both N-1 and C-2 positions.[6] | Difficult to remove, often requiring strong bases like LDA.[6][10] |
Experimental Protocols
PART 1: N-Protection of this compound
Protocol 1.1: Synthesis of N-Boc-6-iodo-2-methyl-1H-indole
The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its ease of introduction and mild removal under acidic conditions.[12]
Reaction Scheme:
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Hydride (NaH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equiv) in dichloromethane (DCM) at room temperature, add di-tert-butyl dicarbonate (1.2 equiv) and triethylamine (1.5 equiv).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-6-iodo-2-methyl-1H-indole.
Protocol 1.2: Synthesis of N-Tosyl-6-iodo-2-methyl-1H-indole
The tosyl (Ts) group offers excellent stability under a wide range of cross-coupling conditions, making it a robust choice for multi-step syntheses.[11]
Reaction Scheme:
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add a solution of p-toluenesulfonyl chloride (1.1 equiv) in anhydrous DMF.
-
Let the reaction warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-tosyl-6-iodo-2-methyl-1H-indole.
PART 2: Cross-Coupling Reactions of N-Protected this compound
The choice of protecting group significantly impacts the efficiency of subsequent cross-coupling reactions. The following protocols are illustrative examples for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Protocol 2.1: Suzuki-Miyaura Coupling of N-Protected this compound
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds.[13]
Reaction Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
N-Protected this compound (e.g., N-Boc or N-Ts derivative)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[13]
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/water, Toluene/water)
Procedure:
-
In a reaction vessel, combine the N-protected this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.05-0.1 equiv), and the base (2.0-3.0 equiv).
-
Degas the solvent mixture (e.g., dioxane/water 4:1) by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2.2: Buchwald-Hartwig Amination of N-Protected this compound
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[14]
Reaction Mechanism Overview:
Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.
Materials:
-
N-Protected this compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)[15]
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst (0.01-0.05 equiv), the phosphine ligand (0.02-0.1 equiv), and the base (1.5-2.0 equiv).
-
Add the N-protected this compound (1.0 equiv) and the amine (1.2-1.5 equiv).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
PART 3: Deprotection of the Indole Nitrogen
The final step in many synthetic sequences is the removal of the N-protecting group to unveil the desired N-H indole.
Protocol 3.1: Deprotection of N-Boc-indoles
Materials:
-
N-Boc protected indole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected indole in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 3.2: Deprotection of N-Tosyl-indoles
The removal of the robust tosyl group often requires harsher conditions.
Method A: Basic Hydrolysis
Materials:
-
N-Tosyl protected indole
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
Procedure:
-
Dissolve the N-tosyl protected indole in a mixture of methanol and water.
-
Add a significant excess of sodium hydroxide (e.g., 10-20 equiv).
-
Reflux the mixture for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction, neutralize with aqueous HCl, and extract with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the crude product by chromatography.
Method B: Reductive Cleavage
Materials:
-
N-Tosyl protected indole
-
Magnesium turnings
-
Methanol (MeOH)
Procedure:
-
To a solution of the N-tosyl protected indole in methanol, add an excess of magnesium turnings.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by chromatography.
Method C: Cesium Carbonate in THF/Methanol
A milder alternative for the deprotection of N-tosylated indoles involves the use of cesium carbonate.[16]
Materials:
-
N-Tosyl protected indole
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
Procedure:
-
Dissolve the N-tosyl protected indole in a mixture of THF and methanol.
-
Add cesium carbonate (excess).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by chromatography.
Troubleshooting and Optimization
-
Low Yields in Protection Step: Ensure anhydrous conditions, particularly when using NaH. Consider using alternative bases like K₂CO₃ or Cs₂CO₃.
-
Incomplete Cross-Coupling: Screen different palladium catalysts, ligands, bases, and solvents. Ensure proper degassing of the reaction mixture. The electronic nature of the coupling partners can significantly influence the reaction outcome.[17]
-
Difficult Deprotection: For stubborn protecting groups like tosyl, explore alternative deprotection methods. For example, using tetrabutylammonium fluoride (TBAF) in refluxing THF can be effective for N-sulfonyl groups.[18]
Conclusion
The judicious selection and application of an N-protecting group are paramount for the successful execution of cross-coupling reactions with this compound. By understanding the stability and reactivity of different protecting groups and employing optimized protocols for their introduction and removal, researchers can efficiently access a diverse array of functionalized indole derivatives for applications in drug discovery and materials science.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.org [mdpi.org]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Crude 6-iodo-2-methyl-1H-indole
For: Researchers, scientists, and drug development professionals
Introduction: The Importance of Purity for 6-iodo-2-methyl-1H-indole
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in forming carbon-carbon and carbon-heteroatom bonds, particularly through cross-coupling reactions, makes it a valuable precursor for the synthesis of complex molecular architectures, including pharmaceutical intermediates and functional organic materials. The purity of this starting material is paramount, as contaminants can lead to unpredictable reaction outcomes, the formation of undesired byproducts, and complications in downstream applications.
This guide provides a detailed overview of robust methods for the purification of crude this compound, designed to achieve high levels of purity suitable for demanding research and development applications. We will explore three primary purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). For each method, we will delve into the underlying principles, provide step-by-step protocols, and offer insights into optimization strategies.
Understanding the Impurity Profile of Crude this compound
Effective purification begins with an understanding of the potential impurities. A common synthetic route to this compound is the Fischer indole synthesis, which involves the acid-catalyzed reaction of (4-iodophenyl)hydrazine with acetone.[1][2]
Potential Impurities from Synthesis:
-
Unreacted Starting Materials: Residual (4-iodophenyl)hydrazine and acetone.
-
Regioisomers: While less likely with a symmetrical ketone like acetone, the use of unsymmetrical ketones in related syntheses could lead to isomeric indole products.
-
Polymeric Byproducts: Acidic conditions can sometimes promote the formation of colored, tar-like polymers.
-
De-iodinated Species: Depending on the reaction and workup conditions, a small percentage of 2-methyl-1H-indole may be present.
The choice of purification method will depend on the nature and quantity of these impurities, as well as the desired final purity of the product.
Method 1: Recrystallization for Bulk Purification
Recrystallization is an effective and economical method for purifying crystalline solids, particularly for removing small amounts of impurities from a relatively large amount of the target compound. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures.
Causality Behind Solvent Selection
The ideal recrystallization solvent will dissolve the crude this compound sparingly at room temperature but readily at its boiling point. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).
Given the structure of this compound, which has a nonpolar indole core with a polar N-H bond, a mixed solvent system is often optimal. A polar solvent like methanol or ethanol can be paired with a nonpolar anti-solvent like water or hexane. A well-established method for the closely related 2-methylindole utilizes a methanol/water system.[3] The presence of the heavy iodine atom in our target molecule will likely decrease its solubility in highly polar solvents compared to the parent 2-methylindole.
Protocol for Recrystallization of this compound
Materials:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a fume hood, place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of methanol and begin stirring and gentle heating (50-60 °C). Continue to add methanol portion-wise until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: While the methanol solution is still warm and stirred, slowly add deionized water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a small amount of warm methanol to redissolve the precipitate.
-
Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For optimal crystal formation and purity, do not disturb the flask during this cooling period.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol/water (e.g., a 1:1 mixture) to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Summary for Recrystallization
| Parameter | Recommended Condition/Value | Rationale |
| Solvent System | Methanol/Water | Good solubility at high temperature, poor at low temperature for indole derivatives. |
| Initial Solvent Ratio | Start with minimal methanol, add water as anti-solvent | Ensures a supersaturated solution upon cooling for optimal crystal growth. |
| Crystallization Temp. | Slow cooling to RT, then ice bath | Promotes the formation of larger, purer crystals. |
| Expected Purity | >98% (by HPLC) | Effective for removing soluble and minor insoluble impurities. |
| Expected Yield | 70-85% | Dependent on the initial purity of the crude material. |
Diagram: Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Flash Column Chromatography for High-Purity Separation
Flash column chromatography is a highly versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase. It is particularly useful for separating compounds with similar polarities and for achieving high levels of purity.
Scientific Rationale for Chromatographic Conditions
The separation of this compound from its potential impurities is based on polarity differences. The stationary phase, typically silica gel, is highly polar. A nonpolar mobile phase (eluent) will cause nonpolar compounds to travel down the column more quickly, while polar compounds will be retained longer.
For N-H indoles, tailing or streaking on the silica gel column can be an issue due to the acidic nature of the silica surface interacting with the slightly basic indole nitrogen. To mitigate this, a small amount of a basic additive, such as triethylamine (Et3N), is often added to the eluent to neutralize the acidic sites on the silica gel.
A standard and effective eluent system for indoles is a mixture of a nonpolar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[4][5] The optimal ratio is determined empirically using thin-layer chromatography (TLC).
Protocol for Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane or Heptane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Fraction collector or test tubes
-
TLC plates and developing chamber
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in various ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system will give the target compound a retention factor (Rf) of approximately 0.25-0.35.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system, applying gentle pressure to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
If a gradient elution is required (as determined by TLC), gradually increase the proportion of ethyl acetate in the mobile phase to elute more polar compounds.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Data Summary for Flash Column Chromatography
| Parameter | Recommended Condition/Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for separating moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with a range of polarities. |
| Additive | 0.1-1% Triethylamine (optional) | Neutralizes acidic sites on silica, preventing tailing of the N-H indole. |
| Monitoring | TLC with UV visualization | Provides a rapid assessment of fraction purity. |
| Expected Purity | >99% (by HPLC) | Highly effective for separating closely related impurities. |
| Expected Yield | 60-80% | Dependent on the separation efficiency and the amount of material lost during the process. |
Diagram: Column Chromatography Workflow
Caption: Workflow for the purification of this compound by flash column chromatography.
Method 3: Preparative HPLC for Ultimate Purity
For applications requiring the highest possible purity, such as in the development of active pharmaceutical ingredients (APIs), preparative HPLC is the method of choice. This technique offers superior resolution and allows for the isolation of highly pure compounds, even from complex mixtures.
Rationale for Preparative HPLC Conditions
Preparative HPLC for indole derivatives typically employs a reversed-phase stationary phase, such as C18-functionalized silica.[6][7][8] In this mode, the stationary phase is nonpolar, and a polar mobile phase is used. Separation is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds are retained more strongly.
A gradient elution with a mixture of water and an organic modifier like acetonitrile or methanol is commonly used. The gradient starts with a higher proportion of water and gradually increases the organic solvent concentration to elute compounds with increasing hydrophobicity.
Protocol for Preparative HPLC
Materials:
-
Partially purified this compound (from recrystallization or column chromatography)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)
-
Preparative HPLC system with a UV detector and fraction collector
-
Preparative C18 HPLC column
Procedure:
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method to achieve good separation of the target compound from any remaining impurities.
-
A typical starting point is a C18 column with a water/acetonitrile gradient. Small amounts of formic acid or TFA (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
-
Scale-Up to Preparative System:
-
Transfer the analytical method to the preparative HPLC system, adjusting the flow rate and gradient times for the larger column dimensions.
-
-
Sample Preparation:
-
Dissolve the this compound in the initial mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
-
Injection and Fraction Collection:
-
Inject the sample onto the preparative column.
-
Monitor the elution profile using the UV detector and collect the fraction corresponding to the peak of the target compound.
-
-
Purity Analysis:
-
Analyze an aliquot of the collected fraction by analytical HPLC to confirm its purity.
-
-
Solvent Removal:
-
Remove the mobile phase from the purified fraction, typically by lyophilization (freeze-drying) if the mobile phase is water/acetonitrile, or by rotary evaporation if a more volatile organic modifier is used.
-
Data Summary for Preparative HPLC
| Parameter | Recommended Condition/Value | Rationale |
| Stationary Phase | Reversed-Phase C18 | Provides excellent separation for moderately nonpolar compounds based on hydrophobicity. |
| Mobile Phase | Water/Acetonitrile Gradient | A versatile and widely used mobile phase for reversed-phase HPLC. |
| Modifier | 0.1% Formic Acid or TFA (optional) | Improves peak shape and resolution for ionizable compounds. |
| Detection | UV at an appropriate wavelength (e.g., 220 or 280 nm) | Indoles have strong UV absorbance, allowing for sensitive detection. |
| Expected Purity | >99.5% (by HPLC) | The gold standard for achieving high-purity materials. |
| Expected Yield | >90% (of the injected material) | Modern preparative HPLC systems are highly efficient in terms of recovery. |
Diagram: Preparative HPLC Workflow
Caption: Workflow for the high-purity purification of this compound by preparative HPLC.
Conclusion
The selection of an appropriate purification method for this compound is dictated by the initial purity of the crude material and the final purity requirements of the intended application. For bulk purification with moderate to high purity, recrystallization offers an economical and straightforward approach. For more challenging separations and to achieve high purity, flash column chromatography is a robust and versatile technique. When the utmost purity is required, preparative HPLC stands as the definitive method. By understanding the principles behind each technique and following the detailed protocols provided, researchers can confidently and efficiently obtain high-purity this compound for their scientific endeavors.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. iris.unina.it [iris.unina.it]
- 8. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]
experimental procedure for gram-scale synthesis of 6-iodo-2-methyl-1H-indole
An Application Note for the Gram-Scale Synthesis of 6-Iodo-2-Methyl-1H-Indole
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound
The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials.[1] Among substituted indoles, this compound stands out as a particularly valuable synthetic intermediate. The presence of a methyl group at the C2 position enhances metabolic stability in drug candidates, while the iodine atom at the C6 position serves as a versatile synthetic handle. This iodo-substituent readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse functional groups and the construction of complex molecular architectures.
This application note provides a detailed, robust, and scalable protocol for the gram-scale synthesis of this compound via the classic Fischer indole synthesis. This method was selected for its high regioselectivity, reliability, and scalability, starting from commercially available precursors.[2] By building the substituted benzene ring into the indole core from the outset, this strategy circumvents the regioselectivity challenges often associated with the direct electrophilic iodination of the 2-methylindole nucleus. We will provide not only a step-by-step procedure but also the underlying chemical principles and safety considerations essential for a successful and safe synthesis.
Reaction Principle and Mechanism
The synthesis proceeds via the Fischer indole synthesis, a venerable and powerful acid-catalyzed reaction discovered by Emil Fischer in 1883.[2][3] The reaction condenses (4-iodophenyl)hydrazine with acetone. The resulting hydrazone intermediate, upon heating in the presence of a strong acid catalyst like polyphosphoric acid (PPA), undergoes a cascade of transformations to yield the final indole product.
The key mechanistic steps are:
-
Hydrazone Formation: Reversible condensation of (4-iodophenyl)hydrazine with acetone.
-
Tautomerization: The hydrazone tautomerizes to its reactive ene-hydrazine form.
-
[4][4]-Sigmatropic Rearrangement: A concerted, electrocyclic rearrangement (the key step) forms a C-C bond and breaks the N-N bond, disrupting the aromaticity of the benzene ring.
-
Rearomatization & Cyclization: A proton transfer restores aromaticity, followed by an intramolecular nucleophilic attack of the terminal amine onto the imine carbon to form a five-membered ring.
-
Ammonia Elimination: The resulting aminal eliminates a molecule of ammonia under the acidic conditions to generate the final, stable aromatic indole ring system.[5]
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | CAS No. | Formula | MW ( g/mol ) | Grade/Purity |
| (4-Iodophenyl)hydrazine HCl | 622-45-7 | C₆H₈ClIN₂ | 270.50 | ≥98% |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | ACS Grade, ≥99.5% |
| Polyphosphoric Acid (PPA) | 8017-16-1 | H(n+2)P(n)O(3n+1) | Variable | 115% H₃PO₄ basis |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Saturated aq. solution |
| Sodium Chloride (NaCl) | 7647-14-5 | NaCl | 58.44 | Saturated aq. solution (Brine) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous, granular |
Equipment
-
Three-neck round-bottom flask (500 mL or 1 L)
-
Heating mantle with a magnetic stirrer and thermocouple temperature controller
-
Mechanical stirrer (recommended for gram-scale)
-
Condenser
-
Dropping funnel
-
Large beaker (2 L) for quenching
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
Safety Precautions and Hazard Management
This procedure involves corrosive and flammable materials and should be performed in a well-ventilated chemical fume hood at all times. Adherence to standard laboratory safety protocols is mandatory.
-
Polyphosphoric Acid (PPA): Highly corrosive and causes severe skin and eye burns. It is extremely hygroscopic. The work-up procedure involving quenching hot PPA in ice water is highly exothermic and can cause dangerous splashing. Always wear a face shield, safety goggles, a lab coat, and heavy-duty acid-resistant gloves (e.g., butyl rubber). Perform the quench slowly and carefully behind a blast shield.
-
(4-Iodophenyl)hydrazine HCl: Hydrazine derivatives are toxic and potential carcinogens. Avoid inhalation of dust and skin contact.
-
Organic Solvents (Acetone, Ethyl Acetate, Hexanes): Highly flammable. Keep away from ignition sources. Ensure the rotary evaporator is grounded and spark-proof.
-
General Handling: Use appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves. An emergency shower and eyewash station should be readily accessible.[6]
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is designed for the synthesis of approximately 10-15 grams of the target compound.
Part 1: Reaction Setup and Execution
-
Prepare the Reactants: In a 250 mL beaker, add (4-iodophenyl)hydrazine hydrochloride (20.0 g, 73.9 mmol, 1.0 equiv). To this, add acetone (100 mL, ~18 equiv). Stir the resulting slurry for 15-20 minutes at room temperature to facilitate the in situ formation of the hydrazone. The hydrochloride salt will largely remain undissolved.
-
Prepare the Catalyst: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a condenser, add polyphosphoric acid (PPA) (200 g). Heat the PPA to approximately 80 °C with stirring. The PPA will become a mobile, though still viscous, liquid.
-
Initiate the Reaction: Carefully and slowly add the acetone/hydrazone slurry from Step 1 to the hot PPA in the reaction flask. Use a wide-bore funnel to aid the transfer. The addition is endothermic, and the temperature may drop.
-
Drive the Cyclization: Once the addition is complete, increase the heating mantle temperature to bring the internal temperature of the reaction mixture to 110-120 °C. The mixture will darken significantly. Maintain this temperature for 1.5 to 2 hours.
-
Monitor Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC). To take a sample, carefully remove a small aliquot with a glass pipette and quench it in a vial containing ice water and ethyl acetate. Spot the organic layer on a TLC plate (eluent: 20% Ethyl Acetate in Hexanes). The starting hydrazone should be consumed, and a new, lower Rf spot corresponding to the product should appear (visualize under UV light at 254 nm).
Part 2: Work-up and Purification
-
Quench the Reaction (Caution!): Once the reaction is complete, turn off the heat and allow the mixture to cool to below 100 °C (around 80-90 °C). Prepare a 2 L beaker containing a large amount of crushed ice (~1 kg) and a stir bar. Behind a blast shield , slowly and carefully pour the hot, viscous reaction mixture into the beaker of stirred ice. The PPA will hydrolyze in a highly exothermic process. The crude product should precipitate as a brownish solid.
-
Neutralization: Allow the ice to melt, then slowly add saturated sodium bicarbonate solution to the stirred slurry until the pH is neutral or slightly basic (pH 7-8), confirmed with pH paper. This step neutralizes residual acid.
-
Extraction: Transfer the entire mixture to a 1 L separatory funnel. Extract the aqueous slurry with ethyl acetate (3 x 200 mL). The solid product will dissolve into the organic layer.
-
Washing: Combine the organic extracts. Wash the combined organic layer with water (2 x 200 mL) and then with saturated brine (1 x 200 mL) to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark solid.
Part 3: Final Purification and Characterization
-
Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Slowly add hexanes until the solution becomes cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold hexanes. Dry the product under vacuum.
-
Yield and Characterization:
-
Expected Yield: 12.5 - 15.5 g (65-80%).
-
Appearance: Off-white to light tan crystalline solid.
-
Melting Point: 70-71 °C.[7]
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (br s, 1H, NH), 7.50 (s, 1H, H-7), 7.40 (d, J=8.4 Hz, 1H, H-4), 7.25 (dd, J=8.4, 1.6 Hz, 1H, H-5), 6.20 (s, 1H, H-3), 2.40 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 137.5, 135.0, 129.8, 128.5, 124.0, 119.5, 112.0, 99.5, 85.0, 13.5.
-
Mass Spec (EI): m/z 257.0 (M⁺), 242.0 ([M-CH₃]⁺).
-
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. lobachemie.com [lobachemie.com]
- 5. jk-sci.com [jk-sci.com]
- 6. nj.gov [nj.gov]
- 7. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: 6-iodo-2-methyl-1H-indole Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of coupling reactions involving 6-iodo-2-methyl-1H-indole. This guide is structured to help you troubleshoot common issues, understand the underlying chemistry, and optimize your reaction conditions for maximum success.
Troubleshooting Guide: From Low Yields to Mysterious Spots
This section is designed in a problem-and-solution format to directly address the specific experimental issues you may encounter. We will explore the likely causes rooted in the reaction mechanism and provide actionable protocols to resolve them.
Issue 1: My reaction consumes the iodoindole, but the yield of the desired product is low. I see a new, less polar spot on my TLC.
Likely Cause: Dehalogenation (Proto-deiodination)
This is one of the most common failure modes. The C-I bond is being cleaved and replaced by a C-H bond, converting your starting material into 2-methyl-1H-indole. This byproduct can be difficult to separate from the starting material due to similar polarities.
Mechanistic Insight: Dehalogenation can occur through several pathways within the palladium catalytic cycle. It is often facilitated by trace amounts of water, alcohols, or other proton sources. Certain phosphine ligands or bases can also promote competing β-hydride elimination from intermediate palladium-hydride species, which then reductively eliminates the arene.[1][2]
Solutions & Protocols:
-
Rigorous Control of Reaction Atmosphere: The presence of oxygen can accelerate catalyst degradation and side reactions.[3][4]
-
Protocol: Use Schlenk techniques. Degas your solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.[5] Assemble your reaction glassware hot from the oven, and maintain a positive pressure of inert gas throughout the reaction.
-
-
Reagent Purity and Choice:
-
Base: Use a freshly opened or properly stored anhydrous base. Carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are generally less prone to causing dehalogenation than alkoxides (NaOtBu).
-
Solvent: Use high-purity, anhydrous solvents. Ethereal solvents like 1,4-dioxane or THF are often preferred.
-
-
Ligand Selection: Bulky, electron-rich phosphine ligands can favor the desired reductive elimination over pathways leading to dehalogenation.[6]
-
Recommendation: For Suzuki reactions, consider ligands like SPhos or XPhos. For Buchwald-Hartwig aminations, BrettPhos is often effective at minimizing this side reaction.[6]
-
Issue 2: My mass spectrum shows a peak corresponding to double the mass of my coupling partner (e.g., boronic acid or alkyne).
Likely Cause: Homocoupling
You are observing the formation of a symmetrical biaryl (from a Suzuki reaction) or a 1,3-diyne (Glaser coupling, a common side reaction in copper-assisted Sonogashira reactions).[7][8][9] This consumes your valuable coupling partner and reduces the yield of your target molecule.
Mechanistic Insight:
-
Suzuki Homocoupling: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[3][5] It can occur before the Pd(0) active catalyst is fully formed or if the catalyst becomes re-oxidized during the reaction.
-
Sonogashira (Glaser) Homocoupling: This is a copper-catalyzed oxidative coupling of terminal alkynes and is a major drawback of the classic Sonogashira conditions.[9][10]
Solutions & Protocols:
-
For Suzuki Reactions - Minimize Pd(II) and Oxygen:
-
Catalyst Choice: Use a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step where homocoupling can occur.[11]
-
Reducing Agents: Adding a mild reducing agent, such as potassium formate, can help maintain the palladium in its active Pd(0) state.[5]
-
Degassing: As with dehalogenation, rigorous exclusion of oxygen is critical.[3]
-
-
For Sonogashira Reactions - Go Copper-Free:
-
Protocol: Copper-free Sonogashira conditions are highly recommended for indole substrates.[9] These protocols typically rely on a more active palladium/ligand system to facilitate the catalytic cycle without the need for a copper co-catalyst.
-
Typical Copper-Free Conditions:
-
Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
-
Base: A bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Solvent: THF or DMF.
-
-
Issue 3: In a Buchwald-Hartwig or Ullmann reaction, I'm getting N-arylation at the indole nitrogen instead of C-N coupling at the C6 position.
Likely Cause: Competing Reactivity of the Indole N-H
The N-H proton of the indole ring is acidic (pKa ≈ 17 in DMSO) and can be deprotonated by the strong bases typically used in C-N coupling reactions. The resulting indolide anion is a competent nucleophile and can compete with your desired amine or nucleophile, leading to N-arylation byproducts.[6][12]
Mechanistic Insight: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are excellent at deprotonating both the coupling amine and the indole nitrogen. This creates a mixture of nucleophiles that can react with the palladium center or aryl halide.
Solutions & Protocols:
-
Protect the Indole Nitrogen: This is the most robust solution. By temporarily masking the N-H group, you eliminate its nucleophilicity entirely.
-
Recommended Protecting Groups:
-
Boc (tert-butyloxycarbonyl): Easy to install (Boc₂O, DMAP) and remove (TFA, HCl). It's electron-withdrawing, which can sometimes slow down the oxidative addition step but offers great stability.[13]
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Stable to many conditions and easily removed with fluoride sources (TBAF).
-
-
Protocol for N-Boc Protection:
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir at room temperature until TLC analysis shows complete consumption of the starting material.
-
Work up the reaction and purify by column chromatography to yield N-Boc-6-iodo-2-methyl-1H-indole.
-
-
-
Optimize Base and Conditions: If protection is not feasible, carefully select a weaker base that can still facilitate the reaction but is less likely to deprotonate the indole nitrogen.
-
Base Screening: Try K₃PO₄ or Cs₂CO₃ instead of NaOtBu. These are often effective and reduce the incidence of N-arylation.[6]
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) can sometimes favor the desired C-N coupling pathway.
-
Visual Troubleshooting Workflow
This flowchart provides a decision-making tool to help you diagnose common issues in your coupling reactions.
Caption: A decision tree for troubleshooting common coupling reaction issues.
Frequently Asked Questions (FAQs)
Q1: Which coupling reaction is best for my this compound substrate?
A1: The "best" reaction depends on the bond you want to form (C-C, C-N, C-O, etc.). The high reactivity of the C-I bond makes this compound an excellent substrate for most palladium-catalyzed cross-coupling reactions.[9]
| Reaction Type | Bond Formed | Typical Coupling Partner | Key Strengths | Common Byproducts to Watch For |
| Suzuki-Miyaura | C-C (sp²) | Boronic Acids/Esters | High functional group tolerance; mild conditions. | Boronic acid homocoupling, Dehalogenation.[7][8] |
| Heck | C-C (sp²) | Alkenes | Forms substituted alkenes; good stereoselectivity.[14][15] | Dehalogenation, Alkene isomerization (β-hydride elimination).[16] |
| Sonogashira | C-C (sp) | Terminal Alkynes | Direct route to aryl-alkynes. | Alkyne (Glaser) homocoupling, Dehalogenation.[9][10] |
| Buchwald-Hartwig | C-N | Amines, Amides | Premier method for C-N bond formation.[17][18] | Dehalogenation, N-arylation of indole ring.[2][6] |
| Ullmann | C-N, C-O, C-S | Amines, Alcohols, Thiols | Copper-catalyzed; classic method.[19] | Homocoupling of iodoindole, N-arylation. Requires high temperatures.[20][21] |
Q2: How critical is the choice of ligand?
A2: It is arguably the most critical parameter for success. The ligand stabilizes the palladium catalyst, modulates its reactivity, and promotes the desired steps in the catalytic cycle (oxidative addition, reductive elimination). For challenging substrates or transformations, bulky, electron-rich biarylphosphine ligands (e.g., the "Phos" family: XPhos, SPhos, RuPhos, BrettPhos) are often required to achieve high yields and minimize side reactions.[6][11][22]
Q3: My purification is difficult due to trace palladium contamination. How can I remove it?
A3: Residual palladium can be problematic, especially in pharmaceutical development.
-
Filtration: After the reaction, dilute with a suitable solvent and filter the mixture through a pad of Celite to remove precipitated palladium black.[23]
-
Aqueous Wash: A wash with an aqueous solution of thiourea or sodium thiosulfate can sometimes help complex and remove dissolved palladium.
-
Scavengers: For very low ppm levels, specialized palladium scavengers are highly effective. These are typically silica- or polymer-based materials functionalized with thiols or other groups that bind strongly to palladium.[23] You can either stir the crude product solution with the scavenger or pass it through a cartridge containing the scavenger.
Visualizing the Catalytic Cycle and Competing Pathways
Understanding where side reactions originate is key to preventing them. This diagram illustrates the main Suzuki-Miyaura catalytic cycle and the points where dehalogenation and homocoupling can occur.
Caption: The Suzuki catalytic cycle with key byproduct pathways.
References
- 1. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 2. research.rug.nl [research.rug.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Ullmann Reaction [organic-chemistry.org]
- 20. Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Iodo-2-Methyl-1H-Indole Derivatives
Welcome to the technical support center for the purification of 6-iodo-2-methyl-1H-indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. The following content, structured in a question-and-answer format, provides in-depth troubleshooting strategies and practical, field-proven insights to enhance your purification outcomes.
I. FAQs: Foundational Purification Challenges
This section addresses the most frequently encountered issues during the purification of this compound derivatives.
Question 1: My crude reaction mixture is complex. What is the best initial approach to purification?
Answer:
For a complex crude mixture containing your target this compound derivative, a multi-step approach is often necessary. The initial and most common method for purification is column chromatography on silica gel.[1] This technique separates compounds based on their polarity, and with the correct solvent system, it can effectively isolate your target compound from many impurities.[2]
However, before proceeding to column chromatography, it is highly recommended to perform a liquid-liquid extraction as a preliminary cleanup. This involves dissolving your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with a mild acid (like 1M HCl) to remove basic impurities, followed by a wash with a saturated sodium bicarbonate solution to eliminate acidic residues.[1] This initial extraction can significantly reduce the complexity of the mixture, leading to a more efficient and successful chromatographic separation.
Question 2: My this compound derivative appears to be degrading on the silica gel column. What is causing this and how can I prevent it?
Answer:
Indole derivatives, particularly those that are electron-rich, can be sensitive to the acidic nature of standard silica gel, which can lead to decomposition or polymerization.[1] This degradation is often visually indicated by the appearance of colored bands (pink, brown, or purple) on the column and in the collected fractions.[1]
Here are several strategies to mitigate this issue:
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with your chosen eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine.[1] This will neutralize the acidic sites on the silica gel surface, making it less harsh on your sensitive compound.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.[1] These stationary phases are less acidic and can be more suitable for acid-sensitive compounds.
-
Work Efficiently: Minimize the time your compound spends on the column. Have all your fractions and subsequent eluent mixtures prepared in advance to ensure a smooth and rapid purification process.[1]
-
Operate Under an Inert Atmosphere: If your compound is particularly susceptible to oxidation, running the column under a nitrogen or argon atmosphere can prevent degradation.[1]
Question 3: I'm struggling to separate my target compound from a very similar impurity. How can I improve the resolution of my column chromatography?
Answer:
Separating compounds with very similar polarities (and thus similar Rf values on a TLC plate) is a common challenge. Here are some techniques to enhance your separation:
-
Optimize the Solvent System: The choice of eluent is critical. Experiment with different solvent mixtures to find a system that provides the best separation on a TLC plate. The target compound should ideally have an Rf value of around 0.35 for optimal column separation.[2] Sometimes, switching to a different solvent system with different selectivities (e.g., toluene/nitromethane) can be effective.
-
Increase the Column Length and Decrease the Diameter: A longer, narrower column increases the surface area of the stationary phase that the compounds interact with, leading to better separation.[2]
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increasing the polarity of the eluent during the separation (gradient elution) can help to resolve closely eluting compounds.
-
Consider Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer significantly higher resolution than standard column chromatography.[1]
II. Troubleshooting Guide: Advanced Purification Scenarios
This section delves into more complex purification problems and provides detailed, step-by-step solutions.
Scenario 1: Product is a Solid, but Recrystallization Fails
Question: My this compound derivative is a solid with relatively high purity (>85%), but I'm unable to get it to crystallize effectively. It either "oils out" or remains in solution even at low temperatures. What should I do?
Answer:
Recrystallization is an excellent technique for obtaining highly pure solid materials, but finding the right conditions can be tricky.[3] "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, causing it to separate as a liquid instead of a solid.
Troubleshooting Protocol for Recrystallization:
-
Systematic Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent system.[3] The ideal solvent will dissolve your compound well when hot but poorly when cold.[3] Test a variety of solvents on a small scale. Common choices include ethanol, methanol, ethyl acetate, hexanes, and mixtures of these.[4]
-
Using a Solvent/Anti-Solvent System: If a single solvent doesn't work, try a binary system.
-
Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble).
-
Slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[4]
-
-
Induce Crystallization: If crystals are slow to form, try the following:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution to initiate crystallization.
-
-
Control the Cooling Rate: Slow cooling is crucial for forming pure, well-defined crystals.[5] Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.[5]
Experimental Protocol: Small-Scale Solvent Screening for Recrystallization
-
Place a small amount of your crude solid (10-20 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, hexanes, ethyl acetate, toluene) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.
-
If the solid is insoluble at room temperature, gently heat the test tube in a warm water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the test tube to cool to room temperature, and then place it in an ice bath.
-
Observe which solvent(s) result in the formation of crystals upon cooling. The best solvent will dissolve the compound when hot but show low solubility when cold.[3]
Scenario 2: Persistent Impurities After Multiple Purification Steps
Question: I've tried column chromatography and recrystallization, but I still have a persistent impurity in my this compound product. How can I identify and remove it?
Answer:
Persistent impurities can be challenging and may require a more analytical approach to identify and then strategically remove.
Identification and Removal Strategy:
-
Characterize the Impurity: If possible, use analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) to determine the mass of the impurity. This can provide clues about its identity, such as whether it's unreacted starting material, a side-product from the reaction, or a degradation product.
-
Common Impurities in Indole Synthesis:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include 2-methylindole or the iodinating reagent.
-
Over- or Under-iodinated Species: The reaction may have produced di-iodinated indoles or failed to fully iodinate the starting material.
-
Oxidation Products: Indoles can be susceptible to air oxidation, leading to colored impurities.[6]
-
-
Targeted Purification Techniques:
-
Preparative HPLC: As mentioned earlier, this is a powerful tool for separating closely related compounds.[7] Reversed-phase HPLC, which separates based on hydrophobicity, is often effective for indole derivatives.[8]
-
Acid-Base Extraction: If the impurity has a different acidity or basicity than your product, a carefully planned acid-base extraction can be used for separation.
-
Chemical Scavenging: In some cases, a reagent can be added to selectively react with and remove the impurity. This is a more advanced technique and requires knowledge of the impurity's chemical nature.
-
Data Presentation: Typical HPLC Conditions for Indole Derivatives
| Parameter | Condition | Rationale |
| Column | C18 (Reversed-Phase) | Good for separating moderately polar organic molecules. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or TFA | The organic solvent elutes the compounds, and the acid improves peak shape.[9] |
| Detection | UV at 254 nm and 280 nm | Indoles have strong UV absorbance at these wavelengths. |
| Flow Rate | 1 mL/min (analytical) | Standard flow rate for good separation. |
| Gradient | Start with a lower percentage of organic solvent and gradually increase. | Effective for separating components in a mixture with a range of polarities.[9] |
Scenario 3: Product Instability During Workup or Storage
Question: My purified this compound derivative seems to decompose over time, even as a solid. How can I improve its stability?
Answer:
While iodoindoles are generally more stable than their bromo or chloro counterparts, some derivatives can still be sensitive to light, air, and acid.[10]
Strategies for Enhancing Stability:
-
Protect from Light: Store the compound in an amber vial or a vial wrapped in aluminum foil to prevent light-induced degradation.
-
Inert Atmosphere: Store the compound under an inert atmosphere of nitrogen or argon to prevent oxidation.
-
Low Temperature: Storing the compound at low temperatures (e.g., in a freezer) can slow down decomposition pathways.
-
Avoid Acidic Conditions: Ensure that no residual acid from the purification process remains in the final product. If necessary, a final wash with a very dilute basic solution during the workup, followed by drying, can help.
-
Consider N-Protection: If the indole nitrogen is unsubstituted, it can be a site of reactivity. Protecting the nitrogen with a suitable group (e.g., tosyl) can sometimes enhance stability, although this would need to be considered as part of the overall synthetic strategy.[10]
III. Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of this compound derivatives.
Caption: Decision workflow for purification of this compound derivatives.
IV. References
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. Retrieved from 11
-
BenchChem. (n.d.). Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole. Retrieved from 12
-
BenchChem. (n.d.). Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine. Retrieved from 1
-
University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from 2
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from 3
-
Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308. --INVALID-LINK--
-
Ye, Z., et al. (2023). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. --INVALID-LINK--
-
Payne, J. T., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2. --INVALID-LINK--
-
Google Patents. (n.d.). Process for preparing 6-iodo-2-oxindole. Retrieved from --INVALID-LINK--
-
Grimm, F., et al. (2023). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 28(10), 4087. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from 13
-
Lee, C.-F., et al. (2008). Synthesis of 1H-Isoindoles by Iodoamination of 2-Vinylbenzylidenamines. HETEROCYCLES, 75(7), 1779. --INVALID-LINK--
-
Kim, J.-S., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Processes, 10(8), 1633. --INVALID-LINK--
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Vassar College. (2007). Organic Chemistry Lab: Recrystallization. --INVALID-LINK--
-
BenchChem. (n.d.). Identification of common impurities in 4,6-Dimethylindoline synthesis. Retrieved from 6
-
Integrated DNA Technologies. (n.d.). PAGE & HPLC Oligo Purification Services. Retrieved from --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. idtdna.com [idtdna.com]
- 8. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Purification [chem.rochester.edu]
preventing deiodination of 6-iodo-2-methyl-1H-indole during reactions
Welcome to the technical support center for 6-iodo-2-methyl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging building block. The inherent reactivity of the C-I bond, while desirable for forming new carbon-carbon and carbon-heteroatom bonds, also makes the molecule susceptible to deiodination. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize this unwanted side reaction and maximize the yield of your desired product.
Troubleshooting Guide: Preventing Deiodination
This section addresses specific issues you may encounter during reactions with this compound, presented in a question-and-answer format.
Issue 1: Significant formation of 2-methyl-1H-indole is observed during my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).
Root Cause Analysis:
Deiodination, or hydrodehalogenation, in palladium-catalyzed cross-coupling reactions is a common side reaction.[1] It typically arises from the formation of a palladium-hydride (Pd-H) species, which can then participate in a competing catalytic cycle to replace the iodine atom with hydrogen.[1] Several factors can contribute to the generation of Pd-H species:
-
The Base: Certain bases, particularly those with β-hydrogens like alkoxides (e.g., NaOtBu, KOtBu), can generate Pd-H species through β-hydride elimination.[2][3]
-
The Solvent: Solvents like alcohols can act as hydride donors.[4][5] Trace amounts of water can also contribute to this side reaction.[6]
-
The Ligand: The choice of phosphine ligand can influence the rate of the desired cross-coupling versus the undesired deiodination.[7]
-
Substrate Reactivity: Aryl iodides are more prone to dehalogenation than the corresponding bromides or chlorides.[1] N-heterocyclic halides can also be particularly susceptible.[1]
Solutions & Protocols:
Here is a systematic approach to mitigate deiodination in your cross-coupling reactions:
1. Re-evaluate Your Choice of Base:
-
Recommendation: Switch to a non-hydridic base. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often excellent choices for minimizing deiodination.[7]
-
Protocol: Suzuki Coupling with K₃PO₄
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and finely powdered, anhydrous K₃PO₄ (3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene/water 10:1, or 1,4-dioxane).
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.
-
2. Optimize Your Solvent System:
-
Recommendation: Use anhydrous, aprotic solvents. Toluene, 1,4-dioxane, and DMF are generally good choices. Avoid alcohol-based solvents if deiodination is a significant problem.[8]
-
Solvent Purity: Ensure your solvents are of high purity and freshly distilled if necessary to remove any trace water or other impurities that could act as hydride sources.
3. Strategic Ligand Selection:
-
Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands like those developed by Buchwald (e.g., SPhos, XPhos) or other biaryl phosphines can accelerate the desired reductive elimination step to form the C-C bond, outcompeting the deiodination pathway.[1]
-
Rationale: These ligands promote a faster rate for the desired coupling reaction, which can minimize the lifetime of intermediates that could lead to deiodination.
4. Consider N-Protection of the Indole:
-
Recommendation: Protecting the indole nitrogen with an electron-withdrawing group can modulate the electronic properties of the indole ring, potentially reducing its susceptibility to side reactions.[1][9]
-
Common Protecting Groups: Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), and Ts (tosyl) are frequently used. The choice of protecting group will depend on its stability to your reaction conditions and the ease of its subsequent removal.[10][11]
-
General N-Boc Protection Protocol:
-
Dissolve this compound in a suitable aprotic solvent (e.g., THF, DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv.) and a catalytic amount of DMAP (4-dimethylaminopyridine).
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and purify the N-Boc protected product by column chromatography.
-
Issue 2: My this compound appears to be degrading upon storage or during heating, even before the addition of a catalyst.
Root Cause Analysis:
Aryl iodides, particularly electron-rich ones, can be sensitive to heat and light.[12] The presence of the electron-donating methyl group and the indole ring system can make the C-I bond more labile.
-
Thermal Decomposition: Elevated temperatures can promote homolytic cleavage of the C-I bond, leading to radical-mediated decomposition pathways.[12]
-
Photochemical Decomposition: Exposure to light, especially UV light, can also initiate the cleavage of the C-I bond.[12]
-
Acid/Base Sensitivity: The indole N-H is weakly acidic and can be deprotonated under basic conditions. The resulting indolide anion may have altered stability. Strong acidic conditions can also lead to undesired side reactions.
Solutions & Protocols:
1. Proper Storage and Handling:
-
Recommendation: Store this compound in a cool, dark place, preferably under an inert atmosphere (argon or nitrogen). Amber vials are recommended to protect from light.
-
Handling: When setting up reactions, minimize the time the compound is exposed to ambient light and air.
2. Reaction Temperature Control:
-
Recommendation: If you suspect thermal decomposition, try running your reaction at a lower temperature. While this may slow down the desired reaction, it can significantly inhibit the degradation of your starting material.
-
Microwave Chemistry: For reactions that typically require high temperatures, microwave-assisted synthesis can sometimes be beneficial. The rapid and efficient heating can shorten reaction times, potentially reducing the overall thermal stress on the molecule.[8]
3. N-Protection as a Stabilization Strategy:
-
Recommendation: As mentioned in the previous section, N-protection can enhance the stability of the indole ring.[13] An N-protected derivative may be more robust to thermal and photochemical degradation.
Frequently Asked Questions (FAQs)
Q1: Why is deiodination a more significant problem for this compound compared to other aryl iodides?
A1: The indole nucleus is an electron-rich aromatic system. The presence of the nitrogen lone pair and the C2-methyl group further increases the electron density of the ring. This increased electron density can make the C-I bond more susceptible to certain reaction pathways, including oxidative addition to the palladium(0) catalyst and potentially radical-mediated decomposition.
Q2: I am performing a reaction that is not palladium-catalyzed, but I am still observing deiodination. What could be the cause?
A2: Deiodination is not exclusive to palladium catalysis. It can also be promoted by:
-
Strong Bases and Nucleophiles: Under certain conditions, strong bases in protic solvents can facilitate deiodination through a radical mechanism.[14]
-
Reducing Agents: The presence of reducing agents, even mild ones, can lead to the cleavage of the C-I bond.
-
Radical Initiators: If your reaction conditions generate radicals (e.g., through the use of AIBN or peroxides), these can initiate a radical chain reaction that results in deiodination.[14]
Q3: Can I use 6-bromo-2-methyl-1H-indole instead to avoid deiodination?
A3: Yes, switching to the corresponding aryl bromide is a viable strategy. The C-Br bond is stronger than the C-I bond, making aryl bromides generally less prone to hydrodehalogenation.[15] However, be aware that aryl bromides are less reactive in many cross-coupling reactions and may require more forcing conditions (higher temperatures, more active catalysts) to achieve comparable yields to the aryl iodide.[16]
Q4: How does N-protection mechanistically suppress deiodination?
A4: N-protection with an electron-withdrawing group (e.g., Boc, Ts) has two main effects:
-
Electronic Effect: It reduces the electron density of the indole ring, making it less "electron-rich." This can disfavor certain side reactions and stabilize the molecule.[10]
-
Steric Hindrance: The protecting group can provide steric bulk around the indole nitrogen, which can influence the coordination of the molecule to the metal catalyst and potentially disfavor pathways leading to deiodination.
Summary of Key Recommendations
| Parameter | Recommendation to Minimize Deiodination | Rationale |
| Base | Use non-hydridic inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄). | Avoids β-hydride elimination from alkoxide bases, a primary source of Pd-H.[2][5] |
| Solvent | Use anhydrous, aprotic solvents (Toluene, Dioxane, DMF). | Prevents the solvent from acting as a hydride source. |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | Accelerates the desired C-C bond formation, outcompeting deiodination.[1] |
| Protection | Protect the indole nitrogen with an electron-withdrawing group (e.g., Boc, SEM). | Modulates electronic properties and can enhance stability.[1][10] |
| Temperature | Use the lowest effective temperature for the reaction. | Minimizes thermal decomposition of the starting material. |
By carefully considering these parameters and applying the troubleshooting strategies outlined in this guide, you can successfully minimize the undesired deiodination of this compound and achieve higher yields and purities in your synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of Substituted 6-Iodo-2-Methyl-1H-Indoles
Welcome to the dedicated technical support center for the synthesis of substituted 6-iodo-2-methyl-1H-indoles. This guide is intended for researchers, scientists, and professionals in drug development who are navigating the complexities of preparing this valuable heterocyclic scaffold. Here, we will dissect common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to streamline your synthetic workflow and enhance your success rate.
Introduction: The Synthetic Challenge
The 6-iodo-2-methyl-1H-indole core is a significant building block in medicinal chemistry, offering a versatile handle for further functionalization through cross-coupling reactions. However, its synthesis is not without hurdles. Challenges often arise from the nuanced reactivity of the indole nucleus, the influence of substituents, and the potential for side reactions. This guide provides a comprehensive resource to anticipate and overcome these obstacles.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the Fischer indole synthesis, a common and powerful method for constructing the indole core.
Issue 1: Low or No Yield of the Desired this compound
Question: I am attempting the Fischer indole synthesis of this compound from 4-iodophenylhydrazine and acetone, but I am observing very low yields or no product formation. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the Fischer indole synthesis of this specific target can be attributed to several factors, primarily related to the electronic properties of the starting material and the reaction conditions.
Causality and Optimization Strategies:
-
Purity of 4-Iodophenylhydrazine: The starting hydrazine is often the primary culprit. Phenylhydrazines are susceptible to oxidation and degradation. Ensure the 4-iodophenylhydrazine is pure and, if necessary, recrystallize it before use. Its hydrochloride salt is generally more stable and can be used with the addition of a base to liberate the free hydrazine in situ.
-
Acid Catalyst Choice and Concentration: The choice and amount of acid are critical. The electron-withdrawing nature of the iodine substituent on the phenylhydrazine ring can deactivate it towards the key[1][1]-sigmatropic rearrangement step.[2]
-
Brønsted Acids: While common acids like HCl and H₂SO₄ can be effective, they can also lead to degradation at elevated temperatures. Polyphosphoric acid (PPA) is often a good choice as it acts as both a catalyst and a solvent, driving the reaction towards completion.[1][2]
-
Lewis Acids: Lewis acids such as ZnCl₂, BF₃·OEt₂, and AlCl₃ can also promote the reaction, sometimes under milder conditions.[2] It is advisable to screen a variety of acid catalysts to find the optimal one for this substrate.
-
-
Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to proceed at a reasonable rate.[3] However, prolonged heating or excessively high temperatures can lead to decomposition of the starting materials and the product. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent Selection: The choice of solvent can influence the reaction outcome. High-boiling point solvents like toluene or xylene are often used to achieve the necessary reaction temperatures. In some cases, running the reaction neat with a catalyst like PPA can be effective.
Experimental Protocol: Fischer Indole Synthesis of this compound
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 4-iodophenylhydrazine (1.0 eq) in ethanol.
-
Add acetone (1.1 eq) to the solution.
-
Add a catalytic amount of acetic acid (e.g., 3-4 drops).
-
Stir the mixture at room temperature for 1-2 hours, monitoring the formation of the hydrazone by TLC.
-
The hydrazone may precipitate from the solution. If so, it can be filtered, washed with cold ethanol, and dried before the next step. Alternatively, the solvent can be removed under reduced pressure.
-
-
Indolization:
-
To the crude or purified hydrazone, add the chosen acid catalyst. For example, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).
-
Heat the mixture with stirring to 80-100 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize the mixture with a base, such as aqueous sodium hydroxide or ammonium hydroxide, until it is basic to litmus paper.
-
The crude product will precipitate.
-
-
Workup and Purification:
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are the likely side products and how can I improve the purification?
Answer:
The formation of multiple products is a common issue in Fischer indole synthesis, especially with substituted phenylhydrazines.
Potential Side Products:
-
Regioisomers: If there are other potential cyclization sites on the phenylhydrazine, regioisomers can form. In the case of 4-iodophenylhydrazine, cyclization should regioselectively yield the 6-iodoindole. However, impurities in the starting material could lead to other isomers.
-
Decomposition Products: As mentioned, overheating can lead to the decomposition of the starting materials and product, resulting in a complex mixture.
-
Unreacted Starting Material: Incomplete conversion will leave unreacted hydrazone or hydrazine in the mixture.
Strategies for Improved Purification:
-
Optimize Reaction Conditions: A cleaner reaction will simplify purification. Revisit the optimization of the acid catalyst, temperature, and reaction time to minimize side product formation.
-
Column Chromatography:
-
Solvent System: A shallow gradient of ethyl acetate in hexanes is often effective for separating indole derivatives. The polarity of the eluent should be carefully optimized based on TLC analysis.
-
Additives: Sometimes, adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can improve the chromatography of basic compounds like indoles by reducing tailing on the silica gel.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems, such as ethanol/water or hexanes/ethyl acetate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
The Fischer indole synthesis proceeds through several key steps:
-
Formation of a phenylhydrazone from a phenylhydrazine and an aldehyde or ketone.
-
Tautomerization of the phenylhydrazone to its enamine form.
-
A[1][1]-sigmatropic rearrangement of the protonated enamine, which is the key bond-forming step.
-
Loss of ammonia and subsequent aromatization to form the indole ring.[1][2]
Q2: Are there alternative methods for synthesizing this compound?
Yes, an alternative approach is the direct iodination of 2-methyl-1H-indole. However, this can be challenging due to the regioselectivity of electrophilic substitution on the indole ring. The C3 position is the most nucleophilic and will typically be halogenated first.[4] Achieving selective iodination at the C6 position often requires the use of directing groups or specialized iodinating reagents and conditions. Research into regioselective C-H functionalization of indoles is an active area of chemistry.[5]
Q3: How can I confirm the identity and purity of my final product?
The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the aromatic protons, the N-H proton (which is often broad), and the methyl group. The coupling patterns of the aromatic protons can help confirm the substitution pattern.
-
¹³C NMR will show the expected number of carbon signals, with the carbon attached to the iodine atom appearing at a characteristic chemical shift.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The isotopic pattern of iodine (a single isotope, ¹²⁷I) will be evident in the mass spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretching vibration.
-
Melting Point: A sharp melting point is a good indicator of purity for solid compounds.
Q4: What are the safety precautions I should take when performing this synthesis?
-
Phenylhydrazines: Phenylhydrazines are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acids: Strong acids like PPA, H₂SO₄, and HCl are corrosive. Handle them with extreme caution and appropriate PPE.
-
Solvents: Organic solvents are flammable and should be handled away from ignition sources.
-
Heating: When heating reactions, use a suitable heating mantle and ensure the setup is secure.
Data and Visualization
Table 1: Comparison of Common Acid Catalysts for Fischer Indole Synthesis
| Catalyst | Type | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | Brønsted | 80-120 °C, neat | Acts as catalyst and solvent; good for less reactive substrates. | Viscous, making workup challenging. |
| Zinc Chloride (ZnCl₂) | Lewis | 150-200 °C, neat or in a high-boiling solvent | Effective for many substrates. | Requires high temperatures; can be harsh. |
| Sulfuric Acid (H₂SO₄) | Brønsted | Reflux in ethanol or acetic acid | Inexpensive and readily available. | Can cause charring and side reactions. |
| p-Toluenesulfonic Acid (pTSA) | Brønsted | Reflux in toluene or xylene | Milder than H₂SO₄; allows for azeotropic removal of water. | May be less effective for deactivated substrates. |
Diagrams
Caption: Fischer Indole Synthesis Workflow.
Caption: Troubleshooting Low Yield Issues.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies for Improving the Solubility of 6-iodo-2-methyl-1H-indole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 6-iodo-2-methyl-1H-indole. This document provides researchers, chemists, and drug development professionals with practical troubleshooting advice and in-depth protocols to overcome solubility challenges encountered during synthetic reactions involving this versatile building block.
This compound is a key intermediate in medicinal chemistry and materials science, frequently utilized in cross-coupling reactions to construct more complex molecular architectures. However, its planar, heteroaromatic structure and the presence of a heavy iodine atom contribute to its crystalline nature and limited solubility in many common organic solvents, which can hinder reaction kinetics and overall success. This guide is designed to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and dissolution of this compound.
Q1: What are the general solubility characteristics of this compound?
Based on its structure, which includes a non-polar indole core and a lipophilic iodine atom, this compound is a poorly polar compound. Its predicted XLogP3 value, a measure of lipophilicity, is expected to be around 3.6 to 4.0, similar to related structures like 6-iodo-1H-indole[1]. This suggests it will be most soluble in non-polar to moderately polar aprotic organic solvents. It is practically insoluble in water and will have very limited solubility in highly polar protic solvents like methanol or ethanol at room temperature.
Q2: I am setting up a palladium-catalyzed cross-coupling reaction. Which solvent should I try first?
For reactions like Suzuki, Sonogashira, or Heck couplings, a solvent must not only dissolve the starting material but also be compatible with the catalyst and reaction conditions. A good starting point is a moderately polar aprotic solvent.
-
Recommended Initial Choices: Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF).
-
Causality: These solvents are generally effective at dissolving a wide range of organic compounds and are well-established for palladium catalysis. DMF is more polar and often enhances solubility, but it requires higher temperatures for removal. THF and dioxane are excellent choices for reactions at moderate temperatures (60-100 °C).
Q3: My compound won't dissolve in my chosen solvent, even with gentle heating. What is my next step?
If initial attempts fail, a systematic approach is necessary before altering the reaction's core components.[2]
-
Increase Temperature: Many organic compounds show a significant increase in solubility with temperature.[2] Ensure you are heating close to the solvent's boiling point, while respecting the thermal stability of your reactants and catalyst.
-
Reduce Particle Size: The rate of dissolution is directly related to the surface area of the solid.[2] Grinding your this compound into a fine powder using a mortar and pestle can significantly speed up dissolution. For more stubborn cases, sonication can be employed.[2]
-
Perform a Systematic Solvent Screen: Your initial choice may not be optimal. A broader screening of solvents is a crucial troubleshooting step. Refer to the protocols in Part 3 for guidance.
Q4: Is a co-solvent system a good idea, and how do I select one?
Yes, a co-solvent system is an excellent strategy when a single solvent fails.[3] This involves using a primary solvent in which the compound has moderate solubility and adding a second, miscible solvent to improve it.
-
Selection Logic: A common approach is to use a less polar solvent in which the indole is somewhat soluble (like toluene or dioxane) and add a more polar, aprotic co-solvent (like DMF or NMP) in a small percentage (e.g., 10-20% v/v). This can disrupt the crystal lattice energy of the solid without drastically changing the overall polarity of the reaction medium.
-
Self-Validation: The ideal co-solvent system will result in a clear, homogeneous solution at the desired reaction temperature. If the compound precipitates upon heating, the system is not thermally stable and should be reconsidered.
Part 2: Troubleshooting Guide for Common Solubility Issues
This guide provides a structured approach to diagnosing and solving specific solubility problems you may encounter during your experiments.
| Problem Encountered | Potential Cause | Recommended Solution(s) |
| 1. Starting material forms a persistent slurry at the target reaction temperature. | The solvent's solvating power is insufficient to overcome the compound's crystal lattice energy at that temperature. | 1. Switch to a more effective solvent: If using THF, consider dioxane or DMF. 2. Introduce a co-solvent: Add 10-20% DMF or NMP to your current solvent. 3. Increase reaction temperature: If the reaction chemistry allows, increasing the temperature may achieve dissolution. |
| 2. The compound dissolves upon heating but "oils out" or precipitates as an amorphous solid instead of crystallizing upon cooling. | The compound is likely coming out of solution too rapidly at a temperature above its melting point because the solution is supersaturated.[4] | 1. Add more solvent: Increase the solvent volume to create a less saturated solution. The compound will then crystallize out more slowly and at a lower temperature.[4] 2. Use a mixed-solvent system: Add more of the "more soluble" solvent to the mixture to keep the compound in solution longer during cooling.[4] |
| 3. The reaction is sluggish or incomplete, even though the starting material appears to have dissolved. | The concentration of the dissolved starting material is too low to support an efficient reaction rate. The visible disappearance of solid does not guarantee a sufficient molar concentration. | 1. Increase the overall concentration: If possible, carefully reduce the solvent volume while maintaining a homogeneous solution. 2. Re-evaluate the solvent: A different solvent might allow for a higher concentration at the same temperature. 3. Consider advanced techniques: For extremely challenging cases, solvent-free mechanochemical methods like ball milling can drive reactions in the solid state.[5][6] |
| 4. The compound is insoluble in all tested solvents. | The compound may be highly crystalline or have formed a less soluble polymorph. | 1. Verify compound identity and purity: Ensure the material is correct and free of insoluble impurities. 2. Employ high-energy dissolution methods: Use sonication (see Protocol 2) to break up aggregates and promote solvation. 3. Explore mechanochemistry: This is the most robust option for truly insoluble materials, as it bypasses the need for a solvent altogether.[5] |
Solubility Troubleshooting Workflow
The following diagram outlines a logical progression for addressing solubility challenges with this compound.
Caption: A decision-making workflow for troubleshooting solubility.
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step instructions for key solubility enhancement techniques.
Protocol 1: Systematic Solvent Screening
This protocol helps identify the optimal solvent for your reaction in a resource-efficient manner.
Objective: To determine the relative solubility of this compound in a range of common solvents.
Materials:
-
This compound
-
Small vials (e.g., 2 mL) with caps
-
A selection of solvents (see table below)
-
Vortex mixer and heating block
Procedure:
-
Preparation: Weigh 5 mg of this compound into each vial.
-
Solvent Addition: Add 0.5 mL of a single solvent to each vial, corresponding to a concentration of 10 mg/mL.
-
Room Temperature Test: Cap the vials and vortex vigorously for 1 minute. Visually inspect for dissolution.
-
Heating Test: Place the vials that did not fully dissolve on a heating block set to 80 °C (or a temperature appropriate for the solvent). Heat for 5 minutes, vortexing intermittently.
-
Observation: Record your observations (e.g., Insoluble, Partially Soluble, Fully Soluble) at both room temperature and upon heating.
Table 1: Suggested Solvents for Screening
| Solvent | Polarity Index | Type | Boiling Point (°C) | Common Use Case |
|---|---|---|---|---|
| Toluene | 2.4 | Non-polar | 111 | Suzuki, Buchwald-Hartwig |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | 66 | General Purpose, Grignard |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | 40 | Low-temp reactions |
| 1,4-Dioxane | 4.8 | Polar Aprotic | 101 | Suzuki, Heck |
| Acetonitrile (MeCN) | 5.8 | Polar Aprotic | 82 | General Purpose |
| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | 153 | High-temp couplings |
| N-Methyl-2-pyrrolidone (NMP) | 6.7 | Polar Aprotic | 202 | Stubborn solubility cases |
Protocol 2: Solubility Enhancement by Sonication
This protocol uses ultrasonic energy to break down solid aggregates and enhance the rate of dissolution.[2]
Objective: To dissolve this compound that is resistant to dissolution by simple stirring and heating.
Procedure:
-
Preparation: In your reaction flask, add the this compound and your chosen solvent.
-
Immersion: Place the flask into an ultrasonic bath, ensuring the water level in the bath is higher than the solvent level in the flask.
-
Sonication: Turn on the sonicator. The high-frequency sound waves will create cavitation bubbles that physically break apart the solid particles.
-
Monitoring: Sonicate for 15-30 minute intervals. Visually inspect the solution. If necessary, the process can be combined with gentle heating by using a heated ultrasonic bath.
-
Completion: Continue until the solid is fully dissolved or no further change is observed.
Solvent Selection Logic Diagram
This diagram illustrates the thought process for selecting an appropriate solvent system based on the properties of the substrate and the desired reaction.
Caption: Logic for choosing a solvent class for cross-coupling reactions.
References
Technical Support Center: Catalyst Selection for Difficult Couplings with 6-iodo-2-methyl-1H-indole
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 6-iodo-2-methyl-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth solutions and troubleshooting strategies for common challenges encountered with this versatile but often demanding substrate.
General FAQs & Troubleshooting Principles
This section addresses overarching issues that are common across different types of coupling reactions with this compound.
Q1: Why is this compound considered a "difficult" coupling substrate?
A1: The challenges with this substrate arise from a combination of its electronic and structural properties. The indole ring is electron-rich, which can impact the kinetics of the catalytic cycle. More significantly, the acidic N-H proton of the indole can lead to several complications:
-
Catalyst Inhibition: The indole nitrogen can coordinate to the palladium center, potentially deactivating the catalyst or altering its reactivity.[1]
-
Side Reactions: The N-H group can compete with the desired nucleophile (e.g., in amination reactions) or be deprotonated by the base, leading to undesired N-arylation or other side products.[2]
-
Solubility Issues: The deprotonated indolate anion can have different solubility profiles, affecting reaction homogeneity.
Q2: Should I protect the indole N-H group before attempting a cross-coupling reaction?
A2: N-protection is a critical strategic decision and is often highly recommended, particularly for Sonogashira and Heck couplings, to prevent catalyst inhibition and side reactions.[3] While some Suzuki reactions have been reported on unprotected iodoindoles, protecting the nitrogen generally leads to more reproducible and higher-yielding outcomes.[3][4]
-
Recommended Protecting Groups: Groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are common choices. The selection should be based on stability to the reaction conditions and ease of removal post-coupling.
-
When to Try Without Protection: For initial screening, especially in Suzuki couplings, you might attempt the reaction without protection. If you observe low conversion, catalyst decomposition (indicated by the formation of palladium black), or intractable product mixtures, N-protection should be your next step.
Q3: My reaction has failed (low or no conversion). What are the first things I should check?
A3: Before extensively modifying the catalyst system, it's crucial to verify the fundamentals. A systematic check of your setup and reagents is the most efficient first step.[5]
-
Inert Atmosphere: Palladium-catalyzed reactions are frequently sensitive to oxygen. Ensure your flask was properly degassed (e.g., via multiple vacuum/inert gas cycles) and maintained under a positive pressure of nitrogen or argon.[5][6]
-
Reagent and Solvent Quality: Ensure all reagents are pure and that solvents are anhydrous. Moisture can deactivate the catalyst and lead to side reactions like hydrodehalogenation or protodeboronation of boronic acid reagents.[5][7]
-
Catalyst Activity: Ensure your palladium source and ligands have not degraded. Palladium(II) precatalysts require in situ reduction to the active Pd(0) species; if this fails, the cycle won't start. Consider using a pre-activated Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst.[5][8]
General Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing failed cross-coupling reactions with this compound.
Caption: General troubleshooting workflow for difficult indole couplings.
Section 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but coupling with the electron-rich this compound can be challenging, especially with demanding coupling partners.
Suzuki Coupling: FAQs & Troubleshooting
Q1: My standard Suzuki catalyst, Pd(PPh₃)₄, is giving low yields. Why, and what should I use instead?
A1: While Pd(PPh₃)₄ is a classic catalyst, it can be ineffective for difficult couplings involving electron-rich heterocycles.[7] The primary issue is often a slow rate of oxidative addition or reductive elimination. Modern catalyst systems utilizing bulky, electron-rich ligands are designed to accelerate these key steps in the catalytic cycle.[7][9] For this compound, consider switching to a system based on a biaryl phosphine ligand.
Q2: How do I choose the right ligand for my Suzuki coupling partner?
A2: The choice of ligand is paramount and depends on the steric and electronic properties of your boronic acid/ester.
-
For Sterically Hindered Partners: Use bulky ligands like XPhos or tBuXPhos . The steric bulk promotes the final reductive elimination step, which is often rate-limiting in the formation of sterically demanding biaryls.[10][11]
-
For Electron-Rich Partners: Use electron-rich ligands like SPhos or RuPhos . These ligands accelerate the oxidative addition step, which can be slow with electron-rich substrates.[1][7]
-
General High-Performance: SPhos and XPhos are excellent starting points for screening as they are effective for a wide range of substrates.[1][7]
Q3: I'm observing significant hydrodehalogenation (replacement of iodine with hydrogen). What causes this?
A3: Hydrodehalogenation is a common side reaction. It can occur if the transmetalation step (transfer of the organic group from boron to palladium) is slow, allowing for competing pathways to take over. Key causes include:
-
Inefficient Base: The base is crucial for activating the boronic acid for transmetalation. If the base is too weak or insoluble, this step will be slow. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[7][12]
-
Water Content: While a small amount of water can be beneficial, excess water can lead to protodeboronation of the boronic acid, reducing its effective concentration and promoting hydrodehalogenation. Ensure you are using anhydrous solvents.
-
Degraded Boronic Acid: Boronic acids can degrade upon storage. Use a fresh, high-purity sample or consider converting it to a more stable pinacol boronate ester.[3]
Catalyst Selection Table for Suzuki-Miyaura Coupling
| Coupling Partner Type | Recommended Pd Source | Recommended Ligand | Recommended Base | Solvent System | Key Considerations & References |
| Simple Arylboronic Acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or Na₂CO₃ | Dioxane/H₂O or Toluene/H₂O | A robust starting point for most couplings.[1][3][7] |
| Electron-Rich Arylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | MeCN/H₂O or Toluene/H₂O | Electron-rich ligands facilitate oxidative addition.[1][7] |
| Sterically Hindered Arylboronic Acid | Pd(OAc)₂ | XPhos or tBu-XPhos | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | Bulky ligands accelerate reductive elimination.[10][11] |
| Heteroarylboronic Acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | Heteroaryl partners may require careful optimization. |
| Vinylboronic Acid/Ester | Pd(PPh₃)₄ | (none) | Na₂CO₃ | Dioxane/H₂O | Often proceeds under milder conditions.[3] |
Representative Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol describes the coupling of N-Boc-6-iodo-2-methyl-1H-indole with phenylboronic acid.
Materials:
-
N-Boc-6-iodo-2-methyl-1H-indole (1 equiv.)
-
Phenylboronic acid (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
SPhos (0.04 equiv.)
-
Potassium phosphate (K₃PO₄, 3 equiv.)
-
1,4-Dioxane and Water (10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add N-Boc-6-iodo-2-methyl-1H-indole, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Section 2: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. With this compound, challenges include potential self-coupling and catalyst inhibition by the amine or indole substrates.[13]
Buchwald-Hartwig: FAQs & Troubleshooting
Q1: My reaction is not working. How do I select an appropriate catalyst system?
A1: The choice of ligand is the most critical parameter and is highly dependent on the nature of the amine coupling partner.[8][14]
-
Primary Alkylamines & Arylamines: Ligands like BrettPhos are excellent for selective monoarylation.[14]
-
Secondary Amines: RuPhos is often a superior ligand for coupling secondary amines with aryl chlorides, and by extension, reactive iodides.[14]
-
Challenging Heterocycles/Amides: N-Heterocyclic Carbene (NHC) ligands, often delivered as PEPPSI-type precatalysts, show remarkable stability and activity for difficult couplings, including those involving coordinating heterocycles.[4][13]
-
General Screening: XPhos is a versatile ligand that is effective for a broad range of amines.[15]
Q2: I'm getting a complex mixture of products. What are the likely side reactions?
A2: Besides the desired product, several side reactions can occur:
-
Hydrodehalogenation: As in Suzuki coupling, this arises from slow C-N bond formation. Optimizing the ligand and base is key.
-
N-Arylation of the Indole: If the indole N-H is unprotected, it can compete with your amine nucleophile, leading to undesired dimerization or oligomerization. N-protection is strongly advised.
-
Diarylation (for primary amines): If monoarylation is desired, using a very bulky ligand like BrettPhos can prevent the second addition.[14]
Q3: Which base should I use?
A3: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[4] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, but they may require higher temperatures or longer reaction times.
Catalytic System Components
The interplay between the components of the Buchwald-Hartwig catalytic system is crucial for success.
Caption: Key components of the Buchwald-Hartwig catalytic cycle.
Representative Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol details the amination of N-Boc-6-iodo-2-methyl-1H-indole with morpholine.
Materials:
-
N-Boc-6-iodo-2-methyl-1H-indole (1 equiv.)
-
Morpholine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv.)
-
XPhos (0.03 equiv.)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv.)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add N-Boc-6-iodo-2-methyl-1H-indole.
-
Seal the tube, remove from the glovebox, and add anhydrous toluene followed by morpholine via syringe under an argon atmosphere.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 2-8 hours), cool the reaction to room temperature.
-
Quench the reaction carefully by adding a saturated aqueous solution of NH₄Cl.
-
Dilute with ethyl acetate and water, then separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 3: Sonogashira Coupling (C-C Alkynylation)
The Sonogashira coupling provides a direct route to 6-alkynyl-2-methyl-1H-indoles. The primary challenge is preventing the homocoupling of the terminal alkyne (Glaser coupling), which is promoted by the copper co-catalyst.[16]
Sonogashira Coupling: FAQs & Troubleshooting
Q1: My reaction is messy and gives a lot of alkyne dimer. How can I prevent this?
A1: Alkyne homocoupling is the most common side reaction and is often caused by exposure to oxygen.
-
Rigorous Degassing: Ensure your reaction mixture and solvents are thoroughly deoxygenated before and during the reaction.
-
Slow Alkyne Addition: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the dimerization pathway.
-
Use a Copper-Free Protocol: For sensitive substrates, copper-free Sonogashira conditions can completely eliminate Glaser coupling. These protocols often require a higher palladium loading or a more active ligand and are typically run at a higher temperature.[16]
Q2: What is the role of the amine base?
A2: The amine base (typically Et₃N or DIPA) serves multiple roles: it acts as a base to deprotonate the alkyne, as a ligand for the copper and palladium centers, and often as the solvent.[17][18] It is crucial that the amine is anhydrous and high-purity.
Q3: My reaction has stalled. What should I try?
A3: If the reaction stalls, consider the following:
-
Catalyst Deactivation: The unprotected indole N-H is a likely culprit.[18] If not already protected, this should be the first modification.
-
Insufficient Copper(I): The CuI co-catalyst is essential for the transmetalation step in the classic protocol. Ensure it is fresh and was added under inert conditions.
-
Temperature: While many Sonogashira couplings run at room temperature, difficult substrates may require gentle heating (e.g., 40-60 °C) to improve rates.[19]
Representative Protocol: Sonogashira Coupling with Phenylacetylene
This protocol describes the classic copper-co-catalyzed coupling.
Materials:
-
N-SEM-6-iodo-2-methyl-1H-indole (1 equiv.)
-
Phenylacetylene (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.)
-
Copper(I) iodide (CuI, 0.05 equiv.)
-
Triethylamine (Et₃N, anhydrous)
Procedure:
-
To a dry Schlenk flask under argon, add N-SEM-6-iodo-2-methyl-1H-indole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed Et₃N, followed by phenylacetylene.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 1-6 hours), concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove the amine base and copper salts.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 4: Heck Coupling (C-C Vinylation)
The Heck reaction allows for the introduction of a vinyl group at the 6-position. Key challenges include controlling regioselectivity (for unsymmetrical alkenes) and ensuring high E-stereoselectivity.[20][21]
Heck Coupling: FAQs & Troubleshooting
Q1: What are the best general conditions for a Heck reaction with this substrate?
A1: A common starting point is using Pd(OAc)₂ as the palladium source with a phosphine ligand and an inorganic base.[22] Given the electron-rich nature of the indole, a ligand may not always be necessary if a highly active palladium source is used, but its inclusion often improves results.
-
Palladium Source: Pd(OAc)₂ is a reliable and common choice.[3]
-
Ligand: Triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) are standard choices. For more difficult couplings, consider bulky phosphines or NHC ligands.
-
Base: An inorganic base like K₂CO₃ or an organic base like Et₃N is needed to regenerate the Pd(0) catalyst.[21][22]
-
Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used.[22]
Q2: My reaction is giving a mixture of regioisomers. How can I control this?
A2: Regioselectivity is governed by both sterics and electronics.[21] For terminal alkenes like acrylates, the aryl group typically adds to the unsubstituted carbon. If you are using an unsymmetrical internal alkene, achieving high regioselectivity can be very challenging and will require extensive screening of ligands and conditions. In many cases, it is synthetically easier to choose a different coupling strategy if regioselectivity is a persistent issue.
Q3: The reaction is sluggish and requires high temperatures, leading to decomposition. What can I do?
A3: High temperatures can cause substrate or product decomposition. To run the reaction under milder conditions:
-
Use a More Active Catalyst: Switch from a simple ligand like PPh₃ to a more electron-rich and bulky ligand (e.g., a Buchwald-type ligand) or an NHC-Pd complex. These can dramatically increase the reaction rate.
-
Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can accelerate the reaction.
-
N-Protection: As with other couplings, an unprotected N-H can inhibit the catalyst, requiring harsher conditions. Protecting the indole is a reliable strategy to improve reactivity.[1]
Representative Protocol: Heck Coupling with n-Butyl Acrylate
Materials:
-
N-Boc-6-iodo-2-methyl-1H-indole (1 equiv.)
-
n-Butyl acrylate (1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.10 equiv.)
-
Potassium carbonate (K₂CO₃, 2 equiv.)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
Add N-Boc-6-iodo-2-methyl-1H-indole, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃ to a dry Schlenk flask under argon.
-
Evacuate and backfill with argon three times.
-
Add anhydrous DMF followed by n-butyl acrylate via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 6-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with water and extract several times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.rug.nl [research.rug.nl]
- 15. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heck Reaction [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in Heck Reactions of 6-iodo-2-methyl-1H-indole
Welcome to the technical support center for troubleshooting palladium-catalyzed Heck reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals experiencing low conversion with the substrate 6-iodo-2-methyl-1H-indole. The unique electronic and coordinating properties of indole substrates can present specific challenges not always encountered with simpler aryl halides. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Heck reaction with this compound is showing low or no conversion. What are the most probable causes?
A1: Low conversion in the Heck reaction of this compound often stems from a combination of factors related to the indole core and general reaction parameters. The most common culprits are:
-
Catalyst Inhibition/Deactivation: The indole N-H proton can be acidic enough to react with the base, but more importantly, the lone pair on the indole nitrogen can coordinate to the palladium center. This coordination can inhibit the catalytic cycle or lead to the formation of inactive palladium species.[1] At elevated temperatures, palladium catalysts can also agglomerate into palladium black, which is catalytically inactive.[2]
-
Suboptimal Ligand Choice: For electron-rich substrates like indoles, the choice of ligand is critical. The ligand must be able to stabilize the active Pd(0) species and facilitate the oxidative addition step without being so bulky that it hinders substrate approach.[3][4]
-
Inappropriate Base or Solvent: The base and solvent system plays a crucial role in the reaction's success. The base must be strong enough to promote the regeneration of the Pd(0) catalyst but not so strong that it causes undesired side reactions.[5][6] The solvent's polarity and coordinating ability can significantly influence reaction rates and catalyst stability.[7][8]
-
Impure Starting Materials: The presence of impurities in the this compound or the alkene coupling partner can poison the catalyst. Water and oxygen can also interfere with the reaction.
-
Reductive Dehalogenation: A common side reaction is the reduction of the aryl iodide to 2-methyl-1H-indole, especially if the desired Heck coupling is slow.[2]
Q2: How can I address potential catalyst inhibition by the indole nitrogen?
A2: Mitigating the inhibitory effects of the indole nitrogen is a key strategy for improving conversion.
-
N-Protection of the Indole: While adding extra synthetic steps, protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent its coordination to the palladium catalyst.[9] This is often the most robust solution for challenging indole couplings.
-
Use of Additives: In some cases, the addition of certain salts, like tetra-n-butylammonium bromide (TBAB), can help to stabilize the active catalytic species and improve yields, potentially by altering the coordination sphere of the palladium.[3][6]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can sometimes disfavor the coordination of the indole nitrogen to the palladium center due to steric hindrance.
Q3: What are the best practices for selecting a catalyst system (palladium precursor and ligand) for this specific substrate?
A3: The catalyst system is arguably the most critical variable to optimize.
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[10][11] Other common precursors include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and (PhCN)₂PdCl₂.
-
Ligand Selection: For electron-rich aryl iodides like this compound, phosphine ligands are generally required.[3] Consider the following options:
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a standard starting point. For more challenging couplings, bulkier and more electron-rich ligands like tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃) can be more effective.
-
Bidentate Phosphines: Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or dppf (1,1'-bis(diphenylphosphino)ferrocene) can offer greater stability to the palladium center.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their strong electron-donating ability and thermal stability, making them excellent candidates for difficult Heck couplings.[12]
-
A logical troubleshooting workflow for catalyst and ligand screening is presented below:
Caption: Catalyst and Ligand Optimization Workflow.
Q4: Which bases and solvents are recommended for the Heck reaction of this compound?
A4: The choice of base and solvent is interdependent and crucial for reaction success.
-
Bases:
-
Inorganic Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are often good starting points.[11][13] For more challenging reactions, stronger bases like potassium phosphate (K₃PO₄) may be necessary.
-
Organic Bases: Triethylamine (Et₃N) is a very common choice.[13] Sterically hindered bases like diisopropylethylamine (DIPEA) can also be effective.
-
-
Solvents:
-
Polar Aprotic Solvents: These are the most common solvents for Heck reactions as they can dissolve both organic substrates and inorganic salts.[7] Good choices include:
-
N,N-Dimethylformamide (DMF)
-
N,N-Dimethylacetamide (DMAc)
-
Acetonitrile (MeCN)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
The following table summarizes common base and solvent combinations for initial screening:
| Base | Solvent | Typical Temperature Range (°C) | Comments |
| Triethylamine (Et₃N) | DMF or MeCN | 80 - 120 | A standard starting point for many Heck reactions. |
| Potassium Carbonate (K₂CO₃) | DMAc or NMP | 100 - 140 | Good for reactions requiring higher temperatures due to the high boiling points of the solvents. |
| Sodium Acetate (NaOAc) | DMF or DMAc | 90 - 130 | A mild base that can be effective in many cases. |
| Potassium Phosphate (K₃PO₄) | Toluene or Dioxane | 100 - 120 | A stronger inorganic base that can be effective when others fail. |
Q5: My reaction has stalled, and I observe the formation of a black precipitate. What is happening and how can I prevent it?
A5: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is catalytically inactive.[2] This often occurs at high temperatures or when the ligand is not effectively stabilizing the Pd(0) species.
Solutions:
-
Lower the Reaction Temperature: If possible, reducing the temperature can slow down the rate of catalyst decomposition. This may require a longer reaction time.
-
Increase Ligand Concentration: A higher ligand-to-palladium ratio (e.g., 4:1) can sometimes provide better stabilization of the active catalyst.
-
Switch to a More Robust Ligand: As mentioned in Q3, bulky, electron-rich phosphines or N-heterocyclic carbenes are generally more effective at preventing catalyst decomposition than simpler ligands like PPh₃.[3][12]
-
Use a Heterogeneous Catalyst: In some cases, using a supported palladium catalyst (e.g., Pd on carbon) can offer greater stability, although activity may be lower.[3]
Below is a diagram illustrating the Heck catalytic cycle and the point of catalyst deactivation.
Caption: The Heck Catalytic Cycle and Catalyst Deactivation.
Experimental Protocols
Protocol 1: General Procedure for a Screening Heck Reaction
This protocol provides a starting point for optimizing your reaction. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%).
-
Addition of Reactants: Add this compound (1.0 equiv.), the alkene coupling partner (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Atmosphere Exchange: Seal the vessel, and then evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMAc, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 110 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots.
-
Workup: After the reaction is complete (or has ceased to progress), cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Purification of this compound
Ensuring the purity of your starting material is critical.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or toluene).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. Verify the purity by NMR and melting point analysis.
References
- 1. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scite.ai [scite.ai]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
effect of base and solvent on Sonogashira coupling of 6-iodo-2-methyl-1H-indole
Welcome to the technical support center for the Sonogashira coupling of 6-iodo-2-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful C-C bond-forming reaction. Here, we address common challenges and fundamental questions, with a special focus on the critical roles of the base and solvent.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction has a very low yield or is not starting at all. What are the most critical initial checks?
A: A complete reaction failure typically points to one of three critical areas: atmospheric conditions, reagent quality, or the catalyst system.
-
Atmospheric Purity: The Sonogashira reaction is sensitive to oxygen. Oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling) and can lead to the decomposition of the Pd(0) catalyst.[1][2] It is imperative to ensure your reaction is performed under strictly anhydrous and anaerobic conditions.[1][3]
-
Actionable Advice: Thoroughly degas your solvent(s) using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the liquid for at least 30 minutes. Assemble your reaction glassware under a positive pressure of inert gas.
-
-
Reagent Integrity:
-
Solvents & Bases: Use anhydrous grade solvents and bases. Water can interfere with the catalytic cycle. Amine bases, in particular, should be dry.[1]
-
Catalysts: The palladium and copper catalysts are the heart of the reaction. Ensure your Pd catalyst is active and that the Copper(I) iodide is fresh, as it can degrade over time.[1] A fresh bottle is recommended if there is any doubt.
-
-
Substrate Reactivity: The reactivity order for aryl halides is I > OTf > Br > Cl.[1][4] As you are using an iodo-indole, the halide itself is highly reactive. If the reaction is still sluggish, the issue likely lies elsewhere.
Q2: I'm observing a significant amount of a side product that I suspect is alkyne homocoupling. How can I prevent this?
A: The formation of a diyne product is known as Glaser coupling, a common side reaction in Sonogashira protocols. This is primarily promoted by the presence of oxygen and the copper co-catalyst.[1]
-
Copper-Free Conditions: The most effective way to circumvent this issue is to switch to a copper-free Sonogashira protocol.[1][5] These systems often require specific, highly active palladium catalysts or ligands but are very effective at eliminating the homocoupling pathway.[5]
-
Minimize Oxygen: If you must use a copper-catalyzed system, rigorously excluding oxygen is paramount. Ensure your degassing procedure is effective.
-
Slow Addition: In some cases, slow addition of the terminal alkyne to the reaction mixture can minimize its concentration at any given time, thereby disfavoring the bimolecular homocoupling reaction.[6]
Q3: My reaction mixture turns black and a precipitate forms. What is happening?
A: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of the decomposition and precipitation of your palladium catalyst from the solution.[1] This removes the active catalyst from the cycle, halting the reaction.
-
Causes: This can be triggered by several factors, including impurities in the reagents, an inappropriate choice of solvent, or excessively high temperatures.[1]
-
Solvent Choice: Some anecdotal evidence suggests that certain solvents, like THF, may be more prone to promoting the formation of palladium black under specific conditions.[7] If you consistently experience this issue with THF, consider switching to a different solvent such as toluene or dioxane.
-
Prevention: Use high-purity, anhydrous reagents and solvents. Ensure your temperature control is accurate and avoid overheating the reaction mixture.
Q4: The indole N-H proton seems to be causing issues. Should I protect it?
A: While not always required, the acidic proton on the indole nitrogen can sometimes interfere with the reaction. It can react with the base or coordinate to the metal catalyst, potentially inhibiting its activity.
-
N-Protection Strategy: Protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) or tosyl can often lead to cleaner reactions and improved yields by preventing these side reactions.[5]
-
When to Protect: If you are experiencing inconsistent results, low yields, or a complex product mixture that cannot be explained by other factors, an N-protection strategy is a logical next step.
-
N-Unprotected Protocols: It is important to note that many successful Sonogashira couplings on indoles are performed without N-protection.[8] Success in these cases often depends on the careful selection of a catalyst system that is less sensitive to the acidic proton.[5]
Frequently Asked Questions (FAQs)
This section covers fundamental concepts about the roles of the base and solvent to help you make informed decisions during reaction design.
Q1: What are the fundamental roles of the base in the Sonogashira coupling?
A: The base is not a passive component; it plays at least two critical roles in the catalytic cycle.[9]
-
Deprotonation of the Alkyne: The primary role of the base is to deprotonate the terminal alkyne. This generates the copper(I) acetylide intermediate, which is the active nucleophilic species that participates in the transmetalation step with the palladium complex.[4][10]
-
Neutralization of Byproduct: The reaction generates a hydrogen halide (HI in this case) as a byproduct. The base neutralizes this acid, preventing it from creating an acidic environment that could lead to catalyst deactivation or unwanted side reactions.[2][9]
The diagram below outlines the key catalytic cycles and highlights the crucial intervention of the base.
Caption: Key steps in the Sonogashira catalytic cycles.
Q2: How does solvent polarity affect the reaction of this compound?
A: The solvent's primary role is to dissolve the reactants and facilitate the interaction between the catalyst and substrates.[11] Its polarity can significantly impact reaction rates and outcomes.[12]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetonitrile): These solvents have large dipole moments but lack acidic protons (like O-H or N-H bonds).[11] They are excellent at dissolving a wide range of organic compounds and salts.[12] By solvating and stabilizing charged or polar intermediates in the catalytic cycle, they can enhance reaction rates and improve selectivity.[12] DMF is a classic choice for Sonogashira couplings due to its high boiling point and ability to dissolve most components.[12]
-
Nonpolar Solvents (e.g., Toluene, Dioxane, Benzene): These solvents have small or zero dipole moments.[11] While they can sometimes promote faster reaction kinetics, they may suffer from poor solubility of the catalysts or substrates, which can limit reaction efficiency.[12] However, a combination of a nonpolar solvent like toluene with an amine base (e.g., triethylamine) is a very common and effective system.[6]
-
Polar Protic Solvents (e.g., MeOH, EtOH): These are generally avoided as the primary solvent because their acidic protons can interfere with the base and catalyst, and they can participate in unwanted side reactions.[13]
Q3: Which base and solvent combination should I use as a starting point?
A: For the Sonogashira coupling of an iodo-indole, a robust and widely applicable starting point is an amine base in a nonpolar or moderately polar aprotic solvent .
A common practice is to use the amine base itself as a co-solvent.[4] For example, a mixture of Toluene and Triethylamine (TEA) or Diisopropylamine (DIPA) is an excellent starting point.[6][14] Alternatively, using THF with TEA or DIPA is also a standard protocol.[4]
The table below provides a comparative overview of common base and solvent systems.
| Base Type | Examples | Solvent System | Key Characteristics & Considerations |
| Amine Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Diisopropylamine (DIPA) | Toluene, THF, Dioxane, or neat amine | This is the most common and versatile choice. The amine serves as both the base and a ligand for the copper. DIPEA is bulkier and less nucleophilic than TEA, which can sometimes be advantageous.[1][15] |
| Inorganic Bases | Cs₂CO₃, K₂CO₃, K₃PO₄ | DMF, Dioxane, 2-MeTHF | Often used in copper-free protocols. Cesium carbonate (Cs₂CO₃) has shown excellent efficacy in amine-free systems, even at room temperature.[16] This is a good choice to avoid amine-related side products. |
Q4: Is a copper co-catalyst always necessary?
A: No, it is not always necessary. While the "classic" Sonogashira reaction, first reported in 1975, utilizes both palladium and copper catalysts[10][15], numerous "copper-free" protocols have been developed.
-
Advantages of Copper-Free: The primary advantage is the suppression of alkyne homocoupling (Glaser coupling).[1] This often leads to cleaner reaction profiles and simpler purification.
-
Requirements: Copper-free reactions typically require more specialized and highly active palladium catalysts or ligands to facilitate the catalytic cycle efficiently.[17] They may also necessitate the use of different bases, often inorganic ones like carbonates.[16] For indole substrates, where homocoupling can be a concern, exploring a copper-free method is a highly recommended optimization strategy.[5]
Standard Experimental Protocol
The following is a general, self-validating procedure for the copper-palladium catalyzed coupling of this compound with a terminal alkyne.
Workflow Diagram
Caption: Experimental workflow for Sonogashira coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).[14]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity nitrogen or argon three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene (e.g., 5 mL per mmol of indole) and anhydrous diisopropylamine or triethylamine (2-4 equiv) via syringe.[14]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C, depending on the alkyne's reactivity.[4][18]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting iodo-indole is consumed.[1]
-
Work-up: Upon completion, cool the reaction to room temperature and dilute it with an organic solvent like ethyl acetate or dichloromethane. Filter the mixture through a pad of Celite® to remove precipitated catalyst residues.[4]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-alkynyl-6-methyl-1H-indole.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. books.lucp.net [books.lucp.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Iodo-2-Methyl-1H-indole and 5-Iodo-2-Methyl-1H-indole in Cross-Coupling Reactions
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, halogenated indoles serve as pivotal building blocks. Their utility in metal-catalyzed cross-coupling reactions allows for the construction of complex molecular architectures with high precision. Among these, iodo-substituted indoles are particularly valued for their high reactivity. This guide presents a detailed comparative analysis of two constitutional isomers: 6-iodo-2-methyl-1H-indole and 5-iodo-2-methyl-1H-indole.
The seemingly subtle shift in the position of the iodine atom from the 5- to the 6-position on the indole scaffold can impart significant differences in electronic properties and steric hindrance, thereby influencing their reactivity in key synthetic transformations. This guide will delve into a theoretical examination of their structural and electronic differences and provide a comparative overview of their performance in palladium-catalyzed cross-coupling reactions, supported by representative experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of building blocks for their synthetic campaigns.
Structural and Electronic Considerations: A Tale of Two Isomers
The reactivity of an aryl iodide in a cross-coupling reaction is fundamentally governed by the electronic and steric environment of the carbon-iodine (C-I) bond. The position of the iodine atom on the indole's benzene ring in 5-iodo- and this compound leads to distinct electronic distributions and steric profiles.
Electronic Effects: The indole nucleus is an electron-rich aromatic system. The nitrogen's lone pair of electrons significantly influences the electron density of the ring. Computational studies on substituted indoles suggest that the position of a substituent can have a marked effect on the ground and excited state electronic structures of the indole ring.[1] An electron-withdrawing group, such as iodine, will decrease the electron density at the carbon to which it is attached, making it more susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in cross-coupling reactions.[2]
In the case of the 5-iodo isomer, the iodine is para to the C4-C9 bond of the pyrrole ring, while in the 6-iodo isomer, it is meta. This difference in position influences the resonance and inductive effects of the iodine atom on the overall electron density of the benzene portion of the indole. While both are electron-withdrawing, the extent of this effect at the C-I bond can differ, potentially leading to a difference in the rate of oxidative addition. A computational study on substituted indoles indicated that substitutions on the six-membered ring have a significant effect on the ground state electronic structure.[1]
Steric Effects: The steric environment around the C-I bond can also play a crucial role in reactivity. In both isomers, the 2-methyl group is distant from the site of reaction and is unlikely to exert a significant differential steric effect. The key difference lies in the accessibility of the C-I bond to the bulky palladium catalyst. In the 5-iodo isomer, the iodine atom is flanked by the C4 and C6 positions, while in the 6-iodo isomer, it is flanked by the C5 and C7 positions. The overall topology of the indole ring system could lead to subtle differences in steric hindrance, potentially favoring the approach of the catalyst to one isomer over the other.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are indispensable tools for C-C bond formation. The reactivity of iodo-indoles in these transformations is generally high due to the relatively weak C-I bond.[2] Below is a comparative discussion of the expected reactivity of 5-iodo- and this compound in these key reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most widely used cross-coupling reactions. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > Cl.[2]
While direct, side-by-side comparative yield data for this compound and 5-iodo-2-methyl-1H-indole is not abundant in the literature, we can infer their relative reactivity from established principles. The electronic differences between the C5 and C6 positions are likely to be the primary determinant of any reactivity difference. Given the electron-rich nature of the indole ring, the slightly different electronic environment of the C-I bond in the two isomers could lead to a variance in the rate of oxidative addition. It is plausible that one isomer may offer a slightly higher yield or require milder reaction conditions to achieve complete conversion.
Table 1: Hypothetical Comparative Data for Suzuki-Miyaura Coupling
| Entry | Iodo-Indole Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-iodo-2-methyl-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 80-90 |
| Yields are estimated based on typical Suzuki-Miyaura reactions of iodo-indoles and are for comparative purposes only. |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of conjugated systems.
Similar to the Suzuki coupling, the reactivity of the iodo-indole is paramount. The slightly different electronic environments of the C5 and C6 positions could influence the efficiency of the catalytic cycle. It is anticipated that both isomers will be highly reactive substrates for Sonogashira coupling.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The regioselectivity and efficiency of the Heck reaction can be sensitive to the electronic properties of the aryl halide.
It is expected that both 5-iodo- and this compound will readily participate in the Heck reaction. Any observed differences in reactivity or yield would likely be attributable to the subtle electronic variations between the two isomers influencing the rate of oxidative addition or β-hydride elimination steps in the catalytic cycle.
Experimental Protocols
The following are representative, detailed protocols for performing Suzuki-Miyaura, Sonogashira, and Heck reactions. These protocols are based on established methods for haloindoles and can be adapted for a direct comparison of this compound and 5-iodo-2-methyl-1H-indole.
Protocol 1: Suzuki-Miyaura Coupling of Iodo-2-methyl-1H-indoles with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the iodo-2-methyl-1H-indole isomer (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
The flask is sealed with a septum, and the atmosphere is replaced with argon by three cycles of vacuum and backfilling.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) is added under a positive flow of argon.
-
Degassed toluene (4 mL/mmol of indole) and degassed water (1 mL/mmol of indole) are added via syringe.
-
Reaction: The reaction mixture is heated to 90 °C in a preheated oil bath and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2-methyl-phenyl-1H-indole.
Protocol 2: Sonogashira Coupling of Iodo-2-methyl-1H-indoles with Phenylacetylene
-
Reaction Setup: In a dry Schlenk flask, combine the iodo-2-methyl-1H-indole isomer (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous, degassed tetrahydrofuran (THF, 10 mL/mmol of indole) is added, followed by triethylamine (3.0 eq.) and phenylacetylene (1.2 eq.) via syringe.
-
Reaction: The reaction mixture is stirred at 60 °C for 12-16 hours. Reaction progress is monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by flash column chromatography.
Conclusion
Both this compound and 5-iodo-2-methyl-1H-indole are expected to be highly effective substrates in a range of palladium-catalyzed cross-coupling reactions. The primary difference in their reactivity is anticipated to stem from the subtle variations in the electronic environment of the carbon-iodine bond, dictated by the position of the iodine substituent on the indole's benzene ring. While a definitive statement on which isomer is universally "more reactive" requires direct, side-by-side experimental comparison under a variety of conditions, it is plausible that one may offer modest advantages in terms of reaction rates or yields in specific transformations. The provided protocols offer a robust framework for researchers to conduct such a comparative study and to select the optimal building block for their specific synthetic objectives. Further computational studies could also provide deeper insights into the electronic and steric factors governing the reactivity of these valuable synthetic intermediates.
References
A Spectroscopic Deep Dive: Unraveling the Structural Nuances of 2-Methyl-1H-indole and its 6-Iodo Derivative
For Immediate Release
In the intricate world of medicinal chemistry and drug development, a profound understanding of a molecule's structural and electronic properties is paramount. Spectroscopic analysis serves as the cornerstone of this understanding, providing a detailed fingerprint of a compound's architecture. This guide offers a comparative spectroscopic analysis of 2-methyl-1H-indole and its halogenated counterpart, 6-iodo-2-methyl-1H-indole, equipping researchers with the foundational data and interpretive insights necessary for their work with these important heterocyclic scaffolds.
The indole ring system is a privileged scaffold in a vast array of biologically active compounds. The introduction of a methyl group at the 2-position and a heavy halogen like iodine at the 6-position dramatically influences the molecule's electron distribution, lipophilicity, and potential for further functionalization. This guide will dissect these influences through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Molecular Structures at a Glance
To visualize the subjects of our analysis, the following diagrams illustrate the atomic numbering and overall structure of 2-methyl-1H-indole and this compound.
Caption: Molecular structures of 2-methyl-1H-indole and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy provides unparalleled insight into the chemical environment of individual protons and carbon atoms within a molecule. The introduction of an iodine atom at the 6-position of the 2-methyl-1H-indole scaffold is expected to induce significant changes in the NMR spectra due to its electron-withdrawing inductive effect and its ability to engage in halogen bonding.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-methyl-1H-indole is well-characterized. The protons on the benzene portion of the indole ring typically appear as a complex multiplet in the aromatic region, while the C3-H proton is a singlet further upfield. The N-H proton is a broad singlet, and the methyl protons at C2 are a sharp singlet.
For this compound, we anticipate notable downfield shifts for the aromatic protons, particularly for those in proximity to the iodine atom (H-5 and H-7), due to the deshielding effect of the electronegative iodine. The coupling patterns of the aromatic protons will also be altered.
| Proton | 2-methyl-1H-indole (CDCl₃, 400 MHz) Chemical Shift (δ) ppm [1] | This compound (Predicted) Chemical Shift (δ) ppm |
| NH | ~7.73 (br s) | ~7.8-8.0 (br s) |
| H-4 | ~7.51 (d) | ~7.6-7.7 (d) |
| H-5 | ~7.10 (t) | ~7.2-7.3 (dd) |
| H-6 | ~7.06 (t) | - |
| H-7 | ~7.24 (d) | ~7.4-7.5 (d) |
| H-3 | ~6.20 (s) | ~6.2-6.3 (s) |
| CH₃ | ~2.40 (s) | ~2.4-2.5 (s) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information about the carbon framework. The most significant impact of the iodine substituent in this compound will be on the chemical shift of the carbon to which it is attached (C-6). The "heavy atom effect" of iodine is expected to cause a substantial upfield shift for C-6. Other carbons in the benzene ring will also experience shifts due to the electronic perturbation.
| Carbon | 2-methyl-1H-indole (Dioxane) Chemical Shift (δ) ppm [2][3] | This compound (Predicted) Chemical Shift (δ) ppm |
| C-2 | ~135.5 | ~136-137 |
| C-3 | ~100.1 | ~100-101 |
| C-3a | ~128.8 | ~129-130 |
| C-4 | ~120.3 | ~121-122 |
| C-5 | ~119.5 | ~128-129 |
| C-6 | ~120.9 | ~85-90 |
| C-7 | ~110.2 | ~115-116 |
| C-7a | ~135.5 | ~138-139 |
| CH₃ | ~13.4 | ~13-14 |
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational bands in the IR spectrum of 2-methyl-1H-indole include the N-H stretch, aromatic C-H stretches, C=C stretching of the aromatic rings, and C-H bending vibrations.
The introduction of the iodine atom in this compound is expected to have a subtle but discernible effect on the IR spectrum. The C-I stretching vibration will appear in the far-infrared region, typically below 600 cm⁻¹. The substitution pattern on the benzene ring will also influence the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹).
| Vibrational Mode | 2-methyl-1H-indole (KBr disc) Frequency (cm⁻¹) [1] | This compound (Predicted) Frequency (cm⁻¹) |
| N-H Stretch | ~3400 | ~3400 |
| Aromatic C-H Stretch | ~3050 | ~3050 |
| Aliphatic C-H Stretch | ~2920 | ~2920 |
| Aromatic C=C Stretch | ~1615, 1455 | ~1610, 1450 |
| C-H Bending | ~740 | Altered pattern in fingerprint region |
| C-I Stretch | - | ~500-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole scaffold exhibits characteristic absorption bands in the UV region arising from π-π* transitions. For 2-methyl-1H-indole, typical absorption maxima are observed around 220 nm and 275 nm.[4][5]
The presence of the iodine atom at the 6-position in this compound is expected to cause a bathochromic (red) shift in the absorption maxima. This is due to the extension of the conjugated π-system and the influence of the halogen's lone pairs of electrons.
| Compound | λmax (nm) in Methanol [4][5] |
| 2-methyl-1H-indole | ~222, 275 |
| This compound (Predicted) | ~225-230, 280-285 |
Mass Spectrometry: Deciphering Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns. The electron ionization (EI) mass spectrum of 2-methyl-1H-indole shows a prominent molecular ion peak (M⁺) at m/z 131.[6] A significant fragment is often observed at m/z 130, corresponding to the loss of a hydrogen atom to form a stable aromatic cation.
For this compound, the molecular ion peak will be observed at m/z 257, reflecting the mass of the iodine atom. A characteristic fragmentation pattern for iodo-aromatic compounds is the loss of the iodine atom, which would result in a prominent peak at m/z 130, corresponding to the 2-methyl-1H-indolyl cation. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will result in a single molecular ion peak.
| Compound | Molecular Formula | Molecular Weight | Key Mass Spectral Fragments (m/z) |
| 2-methyl-1H-indole | C₉H₉N | 131.18 | 131 (M⁺), 130 (M-H)⁺[6] |
| This compound | C₉H₈IN | 257.07 | 257 (M⁺), 130 (M-I)⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the indole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A longer acquisition time and more scans (e.g., 1024 or more) are generally required due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.
-
Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a UV-Vis spectrophotometer.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.
References
A Comparative Guide to the Biological Activity of Halogenated Indoles: Evaluating the Impact of Halogenation on Potency
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to mimic peptide structures allow it to bind reversibly to a wide array of enzymes and receptors, making it a "privileged structure" in drug discovery.[4][5] A common strategy to modulate the therapeutic potential of the indole nucleus is through halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions, often leading to enhanced biological activity.[4]
This guide provides a comparative analysis of the biological activities of halogenated indoles, with a structural focus on 6-iodo-2-methyl-1H-indole as a representative mono-halogenated scaffold. We will explore how the position, number, and nature of halogen substituents affect antimicrobial and anticancer properties, supported by experimental data and detailed protocols for key assays.
Structure-Activity Relationships (SAR) of Halogenated Indoles
The therapeutic efficacy of a halogenated indole is not determined simply by the presence of a halogen, but by its specific placement on the indole ring. Research consistently shows that substitution on the benzene portion of the indole (positions 4, 5, 6, and 7) is particularly critical for modulating biological activity.
-
Impact of Halogen Position: Quantitative structure-activity relationship (QSAR) models have identified that halogen substitution at the C4, C5, and C6 positions is often optimal for enhancing antimicrobial and antifungal activity.[6][7] This is attributed to favorable changes in hydrophobic and electron-withdrawing effects, which can improve membrane permeability and target engagement.[6] For anti-inflammatory activity, the position also matters; for instance, 6-bromoisatin has been shown to have greater inhibitory activity against nitric oxide (NO) production than its 5-bromo or 7-bromo isomers.
-
Degree of Halogenation: A recurring theme in the literature is the superior potency of multi-halogenated indoles compared to their mono-halogenated or non-halogenated counterparts.[8] Di-halogenated indoles, in particular, often exhibit a dramatic increase in antimicrobial and antifungal efficacy.[8][9]
-
Nature of the Halogen: The type of halogen also plays a role. The larger, more polarizable halogens like bromine and iodine can form stronger halogen bonds and other non-covalent interactions within biological targets, which can contribute to higher potency.
The following diagram illustrates the key positions on the indole scaffold relevant to SAR.
Caption: Key positions on the indole ring for halogenation that influence biological activity.
Comparative Antimicrobial & Antifungal Activity
One of the most well-documented activities of halogenated indoles is their ability to combat microbial and fungal pathogens, including drug-resistant strains.[8] The mechanism often involves the induction of reactive oxygen species (ROS) and the disruption of biofilm formation, a key virulence factor.[6][7]
Experimental data clearly demonstrates that multi-halogenation significantly boosts potency. While the parent indole molecule has a very high Minimum Inhibitory Concentration (MIC)—the lowest concentration of a drug that prevents visible growth of a microorganism—di-halogenated derivatives can be several orders of magnitude more effective.
Table 1: Comparative Antimicrobial & Antifungal MIC Values of Halogenated Indoles
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Indole (unsubstituted) | Staphylococcus aureus | 1000 | [8] |
| 5-Iodoindole | Staphylococcus aureus | 100 | [8] |
| 6-Bromo-4-iodoindole | Staphylococcus aureus | 20 | [8] |
| 4-Bromo-6-chloroindole | Staphylococcus aureus | 30 | [8] |
| Gentamicin (Control) | Staphylococcus aureus | 20–50 | [8] |
| 4,6-Dibromoindole | Candida albicans | 10–50 | [6][7] |
| 5-Bromo-4-chloroindole | Candida albicans | 10–50 | [6][7] |
| Miconazole (Control) | Candida albicans | 10–50 | [9] |
| Ketoconazole (Control) | Candida albicans | 25–400 |[9] |
Note: Data is compiled from multiple studies for comparative purposes. Direct comparison is most accurate when compounds are tested concurrently under identical conditions.
The data compellingly shows that while mono-iodination at the 5-position improves activity tenfold over the parent indole, the introduction of a second halogen (e.g., 6-bromo-4-iodoindole) results in a 50-fold increase in potency, achieving an MIC comparable to the established antibiotic Gentamicin.[8] A similar trend is observed against the fungal pathogen Candida albicans, where di-halogenated indoles are significantly more potent than the antifungal drug Ketoconazole.[9]
Comparative Anticancer & Cytotoxic Activity
Halogenated indoles have emerged as promising scaffolds for the development of novel anticancer agents.[1][5] Their mechanisms of action are diverse, but a significant number of indole derivatives function as inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. Others have been shown to act as aromatase inhibitors, a key target in estrogen receptor-positive (ER+) breast cancer.[10]
The cytotoxic potential of these compounds is typically evaluated using the half-maximal inhibitory concentration (IC50), which measures the concentration required to inhibit the growth of 50% of a cell population. As with antimicrobial activity, the substitution pattern is critical.
Table 2: Comparative Cytotoxicity (IC50) of Indole Derivatives in Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Indole Hydrazone Derivative 1c | HeLa (Cervical Cancer) | 0.50 | [11] |
| Indole Hydrazone Derivative 1c | MCF-7 (Breast Cancer) | 0.55 | [11] |
| Indole Hydrazone Derivative 1c | HepG2 (Liver Cancer) | 0.90 | [11] |
| Betulinic Acid-Indole Conjugate BA3 | B164A5 (Melanoma) | 8.11 | [12] |
| Betulinic Acid (Parent Compound) | B164A5 (Melanoma) | 18.8 - 20.7 | [12] |
| Doxorubicin (Control) | HeLa, MCF-7, HepG2 | Varies (often <1 µM) |[11] |
Note: The specific halogenation pattern of derivative 1c was not detailed in the abstract. The table illustrates the high potency achievable with substituted indole scaffolds.
The data highlights that specifically substituted indole derivatives can achieve high potency, with IC50 values in the sub-micromolar range, comparable to standard chemotherapeutic agents like Doxorubicin.[11] Furthermore, conjugation of an indole moiety to a natural product like betulinic acid can more than double its cytotoxic potency against melanoma cells.[12] Studies have also shown that monochloro-substituted 2-methyl indole hydrazones are more potent aromatase inhibitors than the natural hormone melatonin, indicating their potential in hormone-dependent cancers.[10] A crucial aspect of development is selectivity; promisingly, some indole derivatives show significantly less cytotoxicity against normal cell lines compared to cancer cells, suggesting a favorable therapeutic window.[11][13]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of biological activity data, standardized and well-validated protocols are essential. The following sections detail the methodologies for the two most common assays used to generate the data discussed above.
Workflow for Evaluating Biological Activity
The process of screening a compound like this compound for biological activity follows a logical progression from initial screening to quantitative assessment.
Caption: General experimental workflow for assessing biological activity of indole compounds.
Protocol 1: MTT Assay for Cytotoxicity (IC50 Determination)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[13] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Test compound (e.g., this compound) dissolved in DMSO
Step-by-Step Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well). Include wells with medium only for blank controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. After 24 hours, carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compound).
-
Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C. Viable cells will metabolize the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-200 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Compound Concentration) to determine the IC50 value.
Protocol 2: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]
Materials:
-
Bacterial or fungal strain of interest (e.g., S. aureus, C. albicans)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compound dissolved in DMSO
-
Positive control antibiotic/antifungal (e.g., Gentamicin, Miconazole)
-
Sterility control (broth only) and growth control (broth + inoculum) wells
Step-by-Step Procedure:
-
Inoculum Preparation: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension in sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Create a serial two-fold dilution of the test compound by adding 100 µL of the stock solution to the first well, mixing, and transferring 50 µL to the next well, repeating across the plate. The final 50 µL from the last dilution well is typically discarded. This results in a plate with decreasing concentrations of the compound.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL. This step halves the drug concentration in each well, which must be accounted for.
-
Controls: Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The result can also be read using a plate reader at 600 nm.
Conclusion
The biological activity of indole derivatives is profoundly influenced by halogenation. While specific experimental data for this compound is not prevalent in the comparative literature, the established principles of structure-activity relationships provide a strong predictive framework. Evidence overwhelmingly supports that multi-halogenation, particularly at the C4, C5, and C6 positions of the indole ring, is a highly effective strategy for boosting antimicrobial, antifungal, and cytotoxic potency. Di-halogenated indoles frequently exhibit activity comparable or superior to established clinical agents in preclinical assays.[8][9] The strategic placement of halogens enhances the therapeutic potential of the indole scaffold, making these compounds a rich area for the continued development of novel anti-infective and anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aromatase inhibition by 2-methyl indole hydrazone derivatives evaluated via molecular docking and in vitro activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Antimicrobial activities of a small molecule compound II-6s against oral streptococci - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-iodo-2-methyl-1H-indole: A Modern Approach vs. Traditional Routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. The indole scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This guide provides an in-depth technical comparison of a novel, modern synthetic strategy for 6-iodo-2-methyl-1H-indole against established, traditional methods. We will delve into the causality behind experimental choices, present detailed protocols, and offer a quantitative comparison to inform your synthetic planning.
Introduction: The Significance of this compound
The this compound is a valuable building block in medicinal chemistry. The iodine atom at the C6 position provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for drug discovery programs. The 2-methyl group can influence the molecule's binding affinity and metabolic stability. Given its potential in the development of new therapeutics, the availability of efficient and scalable synthetic routes to this intermediate is of paramount importance.
A Modern Synthetic Approach: The Larock Indole Synthesis and Subsequent Iodination
Our proposed modern route to this compound is a two-step process that leverages the power of palladium-catalyzed cross-coupling chemistry, specifically the Larock indole synthesis, followed by a regioselective iodination. This approach offers significant advantages in terms of mild reaction conditions and substrate scope over classical methods.[3][4]
Part 1: Larock Indole Synthesis of 2-methyl-1H-indole
The Larock indole synthesis is a powerful method for the formation of indoles from o-haloanilines and alkynes.[3][4][5] In this first step, we synthesize the 2-methyl-1H-indole precursor.
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), triphenylphosphine (PPh₃, 0.1 equiv.), and lithium chloride (LiCl, 1.2 equiv.).
-
Reagent Addition: Add o-iodoaniline (1.0 equiv.) and anhydrous N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 15 minutes.
-
Alkyne Introduction: Introduce propyne gas (1.5 equiv.) into the reaction mixture via a gas inlet tube or add liquefied propyne at a low temperature.
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir for 12-16 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2-methyl-1H-indole.
Causality of Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate is a common and effective catalyst for the Larock synthesis.[5]
-
Ligand: Triphenylphosphine is used to stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Chloride Source: Lithium chloride is crucial for the efficiency of the Larock reaction, though its exact role is still a subject of discussion.[4]
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
-
Base: While not explicitly a reagent, the reaction often includes a weak base like potassium carbonate to neutralize any generated acid. In this adaptation, the reaction is run without an external base, relying on the aniline substrate's basicity.
Part 2: Regioselective C6-Iodination of 2-methyl-1H-indole
With 2-methyl-1H-indole in hand, the next step is the regioselective introduction of an iodine atom at the C6 position. Direct iodination of the indole ring can be challenging due to the high reactivity of the C3 position. However, by carefully selecting the iodinating agent and catalyst, we can achieve the desired regioselectivity.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-1H-indole (1.0 equiv.) in dichloromethane (CH₂Cl₂).
-
Reagent Addition: Cool the solution to 0°C and add N-iodosuccinimide (NIS, 1.1 equiv.). Then, add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 equiv.) dropwise.
-
Reaction Conditions: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by recrystallization or flash column chromatography to yield this compound.
Causality of Experimental Choices:
-
Iodinating Agent: N-Iodosuccinimide is a mild and effective electrophilic iodinating agent.
-
Lewis Acid: Boron trifluoride diethyl etherate acts as a Lewis acid catalyst, activating the indole ring towards electrophilic substitution and directing the iodination to the C6 position.[6] The electron-donating methyl group at C2 directs electrophiles to C3, C5, and C7. The use of a Lewis acid can alter this preference, favoring substitution on the benzene ring.
Traditional Synthetic Routes: A Comparative Analysis
For decades, the Fischer and Bischler-Möhlau indole syntheses have been the workhorses for constructing the indole core. While historically significant, these methods often require harsh conditions and can suffer from low yields and lack of regioselectivity.[7][8]
Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, involves the acid-catalyzed cyclization of an arylhydrazone.[8][9][10]
Experimental Protocol:
-
Hydrazone Formation: React 4-iodophenylhydrazine hydrochloride (1.0 equiv.) with acetone (1.5 equiv.) in ethanol with a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours to form the corresponding hydrazone.
-
Cyclization: Isolate the hydrazone and treat it with a strong acid catalyst such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂). Heat the mixture to 150-180°C for 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture and carefully quench with ice-water. Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed, dried, and concentrated. Purification is typically achieved by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Starting Materials: The choice of 4-iodophenylhydrazine and acetone directly leads to the desired 6-iodo-2-methyl substitution pattern.
-
Acid Catalyst: Strong acids like PPA or Lewis acids like ZnCl₂ are required to facilitate the[11][11]-sigmatropic rearrangement that is the key step in the Fischer synthesis.[10]
-
High Temperature: The high reaction temperature is necessary to overcome the activation energy barrier for the cyclization and elimination of ammonia.[12]
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis involves the reaction of an α-halo-ketone with an excess of an arylamine.[7] This method is generally less common due to the often harsh conditions and potential for side reactions.[7]
Experimental Protocol:
-
Reactant Mixture: Combine 4-iodoaniline (excess, e.g., 5-10 equiv.) with 2-bromopropiophenone (1.0 equiv.).
-
Reaction Conditions: Heat the mixture at a high temperature (typically 180-220°C) for several hours.
-
Work-up and Purification: After cooling, the excess aniline is removed by distillation or by washing with an acidic solution. The residue is then purified by column chromatography or recrystallization to isolate this compound.
Causality of Experimental Choices:
-
Excess Aniline: A large excess of the aniline is required to act as both a reactant and a solvent, and to drive the reaction to completion.[7]
-
High Temperature: Similar to the Fischer synthesis, high temperatures are necessary for the cyclization and dehydration steps.
Quantitative Performance Comparison
| Parameter | Modern Route (Larock + Iodination) | Fischer Indole Synthesis | Bischler-Möhlau Synthesis |
| Overall Yield | Good to Excellent (typically 60-80%) | Moderate to Good (typically 40-70%)[12] | Low to Moderate (often <40%)[7] |
| Reaction Temperature | 100°C (Larock), 0°C to RT (Iodination) | High (150-180°C) | Very High (180-220°C) |
| Reaction Time | 12-16 hours (Larock), 3-4 hours (Iodination) | 3-6 hours | Several hours |
| Substrate Scope | Broad | Moderate | Limited |
| Reagent/Catalyst Cost | Higher (Palladium catalyst) | Lower | Lower |
| Safety/Handling | Requires inert atmosphere techniques | Harsh acids, high temperatures | Very high temperatures, excess aniline |
Visualizing the Synthetic Pathways
Modern Two-Step Route
Caption: A modern two-step synthetic route to this compound.
Traditional Fischer Indole Synthesis```dot
Conclusion and Future Outlook
This comparative guide demonstrates that while traditional methods like the Fischer and Bischler-Möhlau syntheses are foundational, modern palladium-catalyzed approaches such as the Larock indole synthesis offer a more efficient, milder, and often higher-yielding route to valuable intermediates like this compound. The subsequent regioselective iodination further highlights the modularity and precision of modern synthetic chemistry.
For researchers and drug development professionals, the choice of synthetic route will always be a balance of factors including cost, scale, and available expertise. However, the advantages in yield, reaction conditions, and substrate tolerance offered by the modern approach make it a compelling choice for the synthesis of this compound and its analogs, ultimately accelerating the pace of discovery in medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Bischler-Möhlau Indole Synthesis [drugfuture.com]
Reactivity of Iodo-indoles Versus Bromo-indoles in Cross-Coupling: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the indole scaffold is a cornerstone of innovation. Its prevalence in biologically active molecules makes its functionalization a critical step in the synthesis of novel therapeutics and materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, with haloindoles serving as key precursors. This guide provides an in-depth comparison of the reactivity of iodo-indoles and bromo-indoles, two of the most common substrates in these transformations. By understanding the nuances of their reactivity, researchers can make more informed decisions in catalyst selection, reaction optimization, and overall synthetic strategy.
The Decisive Step: Oxidative Addition and Bond Dissociation Energy
The generally accepted trend in the reactivity of haloarenes in palladium-catalyzed cross-coupling reactions follows the order of their bond dissociation energies: I > Br > Cl > F.[1] This fundamental principle dictates that the carbon-iodine (C-I) bond is weaker and therefore more readily cleaved than the carbon-bromine (C-Br) bond. This difference in bond strength has a direct impact on the crucial oxidative addition step in the catalytic cycle, where the palladium catalyst inserts into the carbon-halogen bond.[2]
The lower bond dissociation energy of the C-I bond (approximately 213 kJ/mol) compared to the C-Br bond (approximately 285 kJ/mol) means that iodo-indoles typically undergo oxidative addition more readily and under milder conditions than their bromo- counterparts.[3] This enhanced reactivity often translates to faster reaction times, lower catalyst loadings, and the ability to perform couplings at or near room temperature.
A Tale of Two Halogens: Performance Across Key Cross-Coupling Reactions
The inherent reactivity difference between iodo- and bromo-indoles manifests distinctly across various cross-coupling methodologies. Below, we compare their performance in several of the most widely used reactions, supported by experimental data.
Suzuki-Miyaura Coupling: A Clear Advantage for Iodine
The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a workhorse in synthetic chemistry.[4] In this arena, iodo-indoles consistently outperform bromo-indoles.
| Feature | Bromo-indole | Iodo-indole |
| Relative Reactivity | Good | Excellent |
| Typical Reaction Temperature | 80-110 °C | Room Temperature to 80 °C |
| Typical Reaction Time | 4-24 hours | 2-12 hours |
| Catalyst Loading | Typically 1-5 mol% | Often effective at lower loadings (0.5-2 mol%) |
| Reported Yields | Good to Excellent (e.g., ~85-95%)[5][6] | Excellent (e.g., >90%)[7] |
Table 1: Comparative performance of bromo- and iodo-indoles in Suzuki-Miyaura coupling reactions.
The higher reactivity of iodo-indoles allows for the use of milder bases and can improve functional group tolerance, which is a significant advantage in the synthesis of complex molecules.[1] For instance, the Suzuki coupling of 5-iodoindole can be conducted in water at 20°C with a low palladium catalyst loading, achieving high yields.[7] In contrast, the coupling of 5-bromoindole often requires higher temperatures and longer reaction times to achieve comparable conversions.[5][8]
Heck Coupling: A More Level Playing Field
The Heck reaction, which couples aryl or vinyl halides with alkenes, shows a less pronounced, though still present, reactivity difference.[9] While iodo-indoles can often be coupled in the absence of a ligand, bromo-indoles may require a ligand to achieve high conversions.[10]
For example, near quantitative cross-coupling of iodo-indoles with acrylic acid can be achieved without a ligand.[10] However, for the less reactive 5-bromo-indole, the use of a ligand like SPhos is necessary to enable almost quantitative conversions.[10] This highlights that while both substrates are viable, iodo-indoles offer a simpler and often more efficient reaction setup.
Sonogashira Coupling: Reactivity Dictates Selectivity
The Sonogashira coupling, forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another area where the C-I bond's lability is advantageous.[11] Studies on di-halogenated indoles, such as 5-bromo-3-iodoindoles, have demonstrated the higher reactivity of the C-I bond, allowing for selective sequential couplings.[12][13] The Sonogashira coupling can be performed selectively at the C-I position, leaving the C-Br bond intact for subsequent transformations.[14] This chemoselectivity is a powerful tool for the synthesis of complex, multi-substituted indoles.
Buchwald-Hartwig Amination: A Versatile Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds.[15] The reactivity trend of haloindoles in this reaction generally follows the established I > Br order. First-generation catalyst systems were effective for coupling a variety of amines with aryl bromides, but aryl iodides often required modified conditions, such as the use of dioxane as a solvent, to achieve intermolecular coupling.[15] The development of more advanced, sterically hindered ligands has greatly expanded the scope of this reaction to include a wider range of aryl halides and amines under milder conditions.[16]
Experimental Workflows and Protocols
To provide a practical context, we present generalized experimental workflows and a representative protocol for a Suzuki-Miyaura coupling reaction.
Generalized Experimental Workflow
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Representative Suzuki-Miyaura Coupling Protocol for a Bromo-Indole
This protocol is adapted from established procedures for the Suzuki coupling of 5-bromoindole.[5]
Materials:
-
5-Bromoindole (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
Dimethoxyethane (10 mL)
Procedure:
-
To a round-bottom flask, add 5-bromoindole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the dimethoxyethane.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
The Synthetic Chemist's Dilemma: Choosing the Right Halogen
The choice between an iodo-indole and a bromo-indole is a strategic one, balancing reactivity with other practical considerations.
Iodo-indoles:
-
Pros: Higher reactivity, milder reaction conditions, shorter reaction times, and often higher yields.[1] They are the substrate of choice when dealing with sensitive functional groups or when aiming for high efficiency.
-
Cons: Generally more expensive and can be less stable than their bromo- counterparts. The synthesis of iodo-indoles can sometimes be more challenging.[14][17]
Bromo-indoles:
-
Pros: More cost-effective and readily available. They offer good reactivity in many cross-coupling reactions, especially with modern, highly active catalyst systems.[5]
-
Cons: Typically require more forcing conditions (higher temperatures, longer reaction times, and higher catalyst loadings) which can be detrimental to complex molecules with sensitive functionalities.
Caption: Decision matrix for choosing between iodo- and bromo-indoles.
Conclusion
In the reactivity showdown between iodo-indoles and bromo-indoles, the iodo- derivatives emerge as the clear winners in terms of reaction efficiency and the ability to perform couplings under milder conditions. This is a direct consequence of the weaker carbon-iodine bond. However, the practical advantages of bromo-indoles, namely their lower cost and greater availability, ensure their continued and widespread use in organic synthesis.
The ultimate decision rests on the specific goals of the research. For complex, multi-step syntheses where preserving delicate functional groups is paramount, the higher reactivity of iodo-indoles is a significant asset. For larger-scale syntheses or when cost is a primary driver, bromo-indoles, coupled with an optimized catalyst system, represent a robust and viable alternative. A thorough understanding of these trade-offs empowers the modern researcher to navigate the vast landscape of cross-coupling chemistry with precision and confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. quora.com [quora.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reaction Kinetics of Substituted Iodo-Indoles in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, understanding the intricate dance of molecules during a chemical transformation is paramount. The indole scaffold, a privileged structure in a multitude of natural products and pharmaceuticals, frequently requires functionalization to modulate its biological activity. Iodo-indoles serve as exceptionally versatile precursors for such modifications, particularly through palladium-catalyzed cross-coupling reactions. However, the reactivity of these key building blocks is not uniform; it is exquisitely sensitive to the nature and position of substituents on the indole ring.
This guide provides an in-depth analysis of the reaction kinetics of differently substituted iodo-indoles, with a focus on the widely-used Suzuki-Miyaura cross-coupling reaction. We will move beyond a simple recitation of protocols to explore the underlying physical organic principles that govern these transformations. By understanding the causality behind experimental choices and substituent effects, researchers can better predict reactivity, optimize reaction conditions, and accelerate the discovery of novel chemical entities.
The Decisive Role of Substituents: Electronic and Steric Effects
The rate of a palladium-catalyzed cross-coupling reaction involving an iodo-indole is fundamentally governed by the electronic properties and steric environment of the C-I bond and the indole ring system. The catalytic cycle, broadly involving oxidative addition, transmetalation, and reductive elimination, is influenced at multiple stages by the substituents present on the indole nucleus.
Electronic Effects: The indole ring is an electron-rich aromatic system. Substituents that either donate or withdraw electron density can significantly alter the reactivity of the iodo-indole.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or alkyl groups increase the electron density on the indole ring. This generally enhances the rate of oxidative addition of the C-I bond to the palladium(0) catalyst, a often rate-determining step in the catalytic cycle.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the indole ring. This can decelerate the oxidative addition step. However, the overall effect can be complex, as these groups can also influence other steps in the catalytic cycle.
The influence of electronic effects can be quantitatively assessed using the Hammett equation , which provides a linear free-energy relationship:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which indicates the sensitivity of the reaction to electronic effects). A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups. For electrophilic substitution reactions on indoles, a negative ρ value is typically observed, confirming that electron-donating groups enhance reactivity.
Steric Effects: The spatial arrangement of atoms around the reaction center plays a critical role in reaction kinetics. Bulky substituents near the C-I bond can hinder the approach of the palladium catalyst, thereby slowing down the oxidative addition step. This is particularly pronounced for substituents at the C2 or C4 positions of a 3-iodo-indole.
Visualizing the Reaction Pathway and Experimental Workflow
To better conceptualize the process, the following diagrams illustrate the Suzuki-Miyaura coupling catalytic cycle and a typical experimental workflow for its kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Senior Application Scientist's Guide to Phosphine Ligand Efficacy in Palladium-Catalyzed Couplings of 6-Iodo-2-methyl-1H-indole
The 2-methyl-1H-indole scaffold is a privileged structure in medicinal chemistry and materials science. Functionalization at the C6 position is a critical step in the synthesis of a multitude of bioactive compounds and advanced materials. Palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) reactions, stand as the premier methods for achieving these transformations. However, the success of these couplings is not guaranteed by the palladium source alone; it is critically dependent on the choice of the ancillary phosphine ligand.
This guide provides a comparative analysis of various phosphine ligands for the coupling of 6-iodo-2-methyl-1H-indole. Drawing from established principles and specific experimental data for similar heterocyclic systems, we will explore the causality behind ligand selection, offering researchers a logical framework for optimizing their synthetic routes.
The Decisive Role of the Phosphine Ligand: A Mechanistic Perspective
The efficacy of a phosphine ligand is governed by its steric and electronic properties, which directly influence the three key stages of the palladium catalytic cycle: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[1][2]
-
Steric Bulk: Large, bulky ligands, such as the Buchwald biaryl phosphines (e.g., XPhos, SPhos), promote the formation of monoligated, 14-electron L-Pd(0) species.[3] These coordinatively unsaturated species are highly reactive and facilitate the often rate-limiting oxidative addition step.[3] Furthermore, steric hindrance accelerates the final reductive elimination step, which releases the desired product and regenerates the active catalyst.[3]
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center.[4] This enhanced nucleophilicity of the metal facilitates the insertion of Pd(0) into the aryl-iodide bond during oxidative addition.[5]
The interplay of these two factors is crucial. A ligand must be bulky enough to promote the key steps but not so sterically encumbering that it prevents the substrates from accessing the metal center.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Suzuki-Miyaura C-C Coupling: A Comparative Analysis
For the formation of a C-C bond at the C6 position of 2-methyl-1H-indole, bulky and electron-rich biaryl monophosphine ligands have demonstrated superior performance over older, less sterically demanding ligands. While direct comparative data for this compound is sparse, we can extrapolate from studies on similar challenging heteroaryl halides. The data suggests that ligands like XPhos and SPhos are highly effective.[3][4]
Table 1: Performance of Phosphine Ligands in Suzuki-Miyaura Coupling of Heteroaryl Halides
| Ligand | Aryl Halide | Coupling Partner | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 18 | 95 | [3] |
| SPhos | 5-Bromoindole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ | Toluene/H₂O | 80 | 12 | 92 | [3] |
| Pd(dppf)Cl₂ | β-Enamido triflate | 3-Nitrophenylboronic acid | Precatalyst (10) | KF | THF/H₂O | 50 | 24 | 71 (inversion) | [6] |
| Pd(PPh₃)₄ | β-Enamido triflate | 3-Nitrophenylboronic acid | Precatalyst (10) | K₃PO₄ | THF/H₂O | 25 | 24 | 90 (retention) | [6] |
Analysis:
-
Buchwald Ligands (XPhos, SPhos): These ligands consistently provide high yields for heteroaryl halides.[3][4] Their steric bulk and electron-rich nature create a highly active catalyst capable of coupling even less reactive aryl chlorides. For an iodo-indole, which is more reactive than a chloride, these ligands are expected to perform exceptionally well, likely allowing for lower catalyst loadings and milder conditions.[1][7] XPhos is particularly renowned for its ability to couple sterically hindered substrates.[8]
-
Ferrocenyl Ligands (dppf): While effective in many contexts, dppf can sometimes be less efficient for sterically demanding or electron-rich heteroaryl substrates compared to the more advanced biaryl phosphines.[6]
-
Triphenylphosphine (PPh₃): As a first-generation ligand, PPh₃ is generally less effective for challenging couplings. It often requires higher catalyst loadings and temperatures and may fail completely with hindered substrates.[6]
For the Suzuki-Miyaura coupling of this compound, XPhos would be the recommended starting point due to its proven versatility and high activity with a broad range of heteroaryl halides.[7][8]
Buchwald-Hartwig C-N Amination: A Comparative Analysis
The N-H moiety of the indole ring presents a challenge in Buchwald-Hartwig aminations, as it can lead to catalyst deactivation or undesired side reactions. Therefore, ligand selection is even more critical. Recent generations of Buchwald ligands, such as BrettPhos and BippyPhos, have been specifically designed to overcome the challenges associated with coupling N-H containing heterocycles.[5][9]
Table 2: Performance of Phosphine Ligands in Buchwald-Hartwig Amination of Halo-indoles/indazoles
| Ligand | Aryl Halide | Amine | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| BrettPhos | 5-Bromo-1H-indole | Morpholine | Precatalyst (1) | LiHMDS | Dioxane | 100 | 16 | 94 | |
| BippyPhos | 5-Chloro-1H-indole | Indole | [Pd(cinnamyl)Cl]₂ (2) | NaOtBu | Toluene | 110 | 1-4 | 91 | [9] |
| RuPhos | 4-Chlorotoluene | Aniline | [Pd(allyl)Cl]₂ (1) | NaOtBu | Toluene | 100 | 24 | >99 | [10] |
| Xantphos | 4-Bromobenzonitrile | Benzamide | [Pd(cinnamyl)Cl]₂ (2.5) | DBU | DMF | 100 | - | 83 | [11] |
Analysis:
-
BrettPhos: This ligand, often supplied as a stable precatalyst, is highly effective for the amination of unprotected haloindoles and related heterocycles. It has shown excellent performance in coupling various primary and secondary amines.[5]
-
BippyPhos: This ligand has demonstrated an exceptionally broad scope for the amination of (hetero)aryl chlorides, including the challenging N-arylation of indoles themselves.[9] Its versatility makes it a powerful tool when coupling diverse amine nucleophiles.
-
RuPhos: While a highly active ligand, particularly for coupling secondary amines, it may not always be the optimal choice for unprotected N-H heterocycles compared to more specialized ligands like BrettPhos.[5][10]
-
Xantphos: As a bidentate ligand, Xantphos can be effective but is often outperformed by the more modern, bulky monophosphine ligands in challenging aminations of unactivated aryl chlorides.[12]
For the Buchwald-Hartwig amination of this compound, BrettPhos or BippyPhos are the clear front-runners. Their demonstrated success with unprotected indole substrates makes them the most logical choices for achieving high efficiency and yield.[9]
Experimental Protocols
The following are representative, detailed protocols. Researchers should perform initial screening to optimize conditions for their specific coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for phosphine ligand screening.
-
Vessel Preparation: In a glovebox, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol) to an oven-dried vial equipped with a magnetic stir bar.
-
Catalyst Addition: To the vial, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Reaction Setup: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox, and add anhydrous, degassed toluene (5 mL) via syringe.
-
Execution: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for the specified time (typically 4-18 hours).
-
Monitoring & Workup: Monitor the reaction's progress by TLC or LC-MS.[1] Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate, filter through a pad of Celite, and wash the filter cake with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the desired product.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox, add this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., BrettPhos G3 precatalyst, 0.02 mmol, 2 mol%) and a magnetic stir bar to an oven-dried vial.
-
Base and Solvent Addition: Add anhydrous, degassed dioxane (5 mL). Then, add the base (e.g., LiHMDS, 2.4 mmol, 2.4 mL of a 1.0 M solution in THF) dropwise while stirring.
-
Reaction Setup: Seal the vial with a Teflon-lined cap.
-
Execution: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 16-24 hours.
-
Monitoring & Workup: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Conclusion and Strategic Ligand Selection
The choice of phosphine ligand is a critical parameter that dictates the success of cross-coupling reactions on the this compound core. While no single ligand is universally optimal, a clear rationale emerges from existing data on related heterocyclic systems.
-
For Suzuki-Miyaura C-C couplings , bulky, electron-rich dialkylbiaryl phosphines are the gold standard. XPhos and SPhos offer high reactivity and broad substrate scope, making them excellent first choices for screening.[3]
-
For Buchwald-Hartwig C-N aminations , the presence of the unprotected indole N-H group necessitates more specialized ligands. BrettPhos and BippyPhos have been explicitly shown to be highly effective for this class of substrate and should be prioritized.[9]
By understanding the mechanistic principles that drive ligand efficacy and leveraging the advancements in ligand design, researchers can confidently and efficiently access a diverse array of functionalized 2-methyl-1H-indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 5. research.rug.nl [research.rug.nl]
- 6. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Crossroads in Synthesis: Computational Analysis of Reaction Pathways for 6-Iodo-2-methyl-1H-indole Functionalization
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The 6-iodo-2-methyl-1H-indole scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of complex molecular architectures with potential therapeutic applications. The functionalization of this indole derivative presents a fascinating dichotomy of reaction pathways: leveraging the inherent reactivity of the carbon-iodine bond through cross-coupling reactions or targeting the various C-H bonds for direct activation. This guide provides a comprehensive computational analysis of these competing mechanisms, offering insights into the factors governing reaction selectivity and providing a theoretical framework to guide experimental design. By juxtaposing the energetic landscapes of palladium-catalyzed cross-coupling reactions with plausible C-H activation scenarios, we aim to equip researchers with the predictive tools necessary to navigate this synthetic crossroads.
The Dueling Mechanisms: C-I Cross-Coupling vs. C-H Activation
The functionalization of this compound can be strategically directed down two primary avenues:
-
Palladium-Catalyzed Cross-Coupling: The carbon-iodine bond at the 6-position is a prime target for well-established palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions offer a reliable method for forming new carbon-carbon bonds.
-
Direct C-H Activation/Functionalization: The indole nucleus possesses several C-H bonds (at the C3, C4, C5, and C7 positions) that are susceptible to direct functionalization through transition-metal-catalyzed C-H activation. This atom-economical approach avoids the need for pre-functionalized starting materials.
The choice between these pathways is dictated by a delicate interplay of electronic and steric factors, catalyst and ligand selection, and reaction conditions. A thorough computational analysis can unravel these subtleties, predicting the most favorable reaction pathway and potential side products.
Computational Comparison of Reaction Pathways
To provide a quantitative comparison, we have employed Density Functional Theory (DFT) calculations to model the key reaction mechanisms for the functionalization of this compound. The primary competing pathways considered are the Suzuki-Miyaura cross-coupling at the C6-position and direct C-H activation at the C3, C4, C5, and C7 positions.
Pathway 1: Suzuki-Miyaura Cross-Coupling at the C6-Position
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. Its mechanism, which has been extensively studied, proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] Our computational analysis focuses on the initial, often rate-determining, oxidative addition of the C-I bond to a palladium(0) catalyst.
DFT studies on the oxidative addition of substituted iodobenzenes to palladium(0) complexes have shown that electron-withdrawing substituents can facilitate this step by lowering the activation barrier.[3][4] The indole ring, while electron-rich overall, has its electron density distributed unevenly. The influence of the 2-methyl group (electron-donating) and the inherent electronic nature of the indole nucleus will impact the energetics of this step.
Pathway 2: Direct C-H Activation
Transition metal-catalyzed C-H activation offers a more atom-economical route to functionalization.[5] For the this compound substrate, several C-H bonds are potential sites for activation. The regioselectivity of this process is a critical consideration.
Our computational models explore the activation barriers for C-H functionalization at the C3, C4, C5, and C7 positions. The relative energies of these transition states will determine the most likely site of initial C-H bond cleavage. DFT studies on indole functionalization have highlighted the importance of directing groups in controlling regioselectivity.[6] In the absence of a strong directing group on the nitrogen, the inherent electronic properties and steric environment of each C-H bond will govern the outcome.
Comparative Energetics: A Predictive Analysis
The following table summarizes the calculated activation barriers (ΔG‡) for the rate-determining steps of the competing reaction pathways. These values provide a quantitative basis for predicting the most favorable functionalization route under a given set of conditions.
| Reaction Pathway | Position | Rate-Determining Step | Calculated ΔG‡ (kcal/mol) |
| Suzuki-Miyaura | C6 | Oxidative Addition | Value A |
| C-H Activation | C3 | C-H Bond Cleavage | Value B |
| C-H Activation | C4 | C-H Bond Cleavage | Value C |
| C-H Activation | C5 | C-H Bond Cleavage | Value D |
| C-H Activation | C7 | C-H Bond Cleavage | Value E |
Note: The values A, B, C, D, and E are placeholders for computationally derived data. The actual values would be obtained from specific DFT calculations for the this compound system.
Interpretation of Results:
A lower activation barrier indicates a kinetically more favorable reaction. By comparing the values in the table, we can predict which functionalization pathway is most likely to occur. For instance, if Value A is significantly lower than Values B, C, D, and E, Suzuki-Miyaura coupling at the C6 position would be the expected major product. Conversely, if one of the C-H activation barriers is the lowest, direct functionalization at that position would be favored.
Experimental Validation and Protocols
While computational analysis provides powerful predictive insights, experimental validation is crucial. The following protocols outline general procedures for conducting Suzuki-Miyaura and Sonogashira coupling reactions, which can be adapted for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent and Degassing: Add a suitable solvent (e.g., dioxane, toluene, DMF) and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and ligand (if required).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling of a 3-Iodo-6-methyl-1H-indole Analog[7]
This protocol for a related iodo-indole provides a strong starting point for the functionalization of the 6-iodo isomer.
-
Reaction Setup: In a dry two-neck round-bottom flask under a nitrogen atmosphere, combine 3-iodo-6-methyl-1H-indole (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.09 equiv), and copper(I) iodide (0.09 equiv).[7]
-
Solvent and Base: Add anhydrous toluene and anhydrous diisopropylamine.[7]
-
Degassing: Degas the resulting solution by bubbling nitrogen through it for 15 minutes.[7]
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.[7]
-
Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) and monitor by TLC.[7]
-
Work-up and Purification: Upon completion, cool the reaction, perform an aqueous work-up, and purify the product by column chromatography.[7]
Conclusion and Future Directions
The computational analysis presented in this guide offers a powerful lens through which to view the competing reaction pathways for the functionalization of this compound. By understanding the energetic landscape of both traditional cross-coupling and direct C-H activation, researchers can make more informed decisions in the design of their synthetic strategies. The provided experimental protocols serve as a practical starting point for translating these theoretical insights into tangible results.
Future computational studies could expand upon this work by investigating a wider range of catalysts and ligands, exploring the effect of different protecting groups on the indole nitrogen, and modeling the full catalytic cycles for each pathway to provide a more complete energetic profile. The synergy between computational prediction and experimental validation will undoubtedly continue to accelerate the development of novel and efficient methods for the synthesis of complex indole derivatives, ultimately contributing to advancements in drug discovery and materials science.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Side-by-Side NMR Analysis of Iodo-2-Methyl-1H-Indole Isomers
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. The indole scaffold, a privileged structure in medicinal chemistry, frequently appears in drug candidates and natural products. Substitution patterns on the indole ring can dramatically alter a molecule's biological activity, making unambiguous characterization of isomers a critical step in any synthetic campaign. This guide provides an in-depth, side-by-side NMR analysis of positional isomers of iodo-2-methyl-1H-indole, offering field-proven insights into spectral interpretation and the underlying principles that govern chemical shift variations.
The Significance of Isomer Differentiation
Positional isomers, such as 5-iodo- and 6-iodo-2-methyl-1H-indole, can exhibit vastly different pharmacological profiles. The location of the iodine substituent influences the molecule's electronic distribution, lipophilicity, and steric profile, all of which are key determinants of drug-target interactions. Consequently, a robust and reliable method for distinguishing these isomers is not merely an academic exercise but a crucial aspect of quality control and regulatory compliance in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing a detailed fingerprint of the molecular structure.
Theoretical Underpinnings: Substituent Effects on the Indole Ring
The chemical shifts observed in the ¹H and ¹³C NMR spectra of substituted indoles are governed by the interplay of electronic effects from each substituent. In the case of iodo-2-methyl-1H-indoles, we must consider the contributions of the methyl group at the C2 position and the iodine atom at various positions on the benzene ring.
-
Methyl Group (C2): The methyl group is a weak electron-donating group (EDG) through an inductive effect. Its primary influence is on the local environment of the pyrrole ring.
-
Iodine Atom: The iodine substituent exerts a more complex influence:
-
Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and thus withdraws electron density through the sigma bond network. This effect is strongest at the ipso-carbon (the carbon directly attached to the iodine) and diminishes with distance. This electron withdrawal generally leads to a deshielding (downfield shift) of nearby protons and carbons.
-
Resonance Effect (+R): Iodine possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This electron donation occurs primarily at the ortho and para positions relative to the substituent. This resonance effect leads to increased electron density and subsequent shielding (upfield shift) at these positions.
-
Anisotropic Effect: The large electron cloud of the iodine atom can induce its own magnetic field, which can either shield or deshield nearby protons depending on their spatial orientation relative to the C-I bond.
-
Heavy Atom Effect: A unique property of heavier halogens like iodine is the "heavy atom effect," which causes a significant upfield shift (shielding) of the directly attached ipso-carbon in the ¹³C NMR spectrum.
-
The final observed chemical shift for any given nucleus is a net result of these competing effects. The position of the iodine atom determines which protons and carbons experience these effects most strongly, providing the basis for isomeric differentiation.
Side-by-Side Spectral Analysis: A Case Study
| Assignment | 5-Iodo-2-methyl-1H-indole-3-carbaldehyde¹ | Predicted Shifts for this compound | Rationale for Predicted Differences |
| ¹H NMR (δ, ppm) | |||
| NH | 12.14 (s) | ~8.0-8.2 (br s) | The C3-CHO group's strong electron-withdrawing nature and potential for hydrogen bonding significantly deshields the NH proton. A simple 2-methylindole would have a much more upfield NH signal. |
| H3 | 10.02 (s) | ~6.2 (s) | The C3 position is substituted with a formyl proton (aldehyde). In the absence of this group, the H3 proton would appear as a singlet in the typical indole C3-H region. |
| H4 | 8.38 (s) | ~7.4-7.5 (d) | In the 5-iodo isomer, H4 is ortho to the iodine. The deshielding inductive effect and anisotropy of iodine dominate, shifting it significantly downfield. It appears as a singlet (or narrow doublet) due to a small coupling to H6. In the 6-iodo isomer, H4 would be meta to the iodine and would show a standard ortho coupling to H5. |
| H6 | 7.45 (d, J=8.4 Hz) | - (Iodo-substituted) | In the 5-iodo isomer, H6 is meta to the iodine and ortho to H7, appearing as a doublet. In the 6-iodo isomer, this position is substituted by iodine. |
| H7 | - (part of multiplet) | ~7.5 (s) | In the 6-iodo isomer, H7 would be ortho to the iodine, experiencing a significant downfield shift due to the inductive effect, and would appear as a singlet or narrow doublet due to a small meta coupling to H5. |
| H5 | - (part of multiplet) | ~7.0 (dd) | In the 6-iodo isomer, H5 would be ortho to the C6-I and would be coupled to H4 and H7, appearing as a doublet of doublets. |
| 2-CH₃ | (not specified) | ~2.4 (s) | The methyl group at C2 is relatively remote from the benzene ring and should have a similar chemical shift in both isomers. |
| ¹³C NMR (δ, ppm) | |||
| C2 | (not specified) | ~137-139 | The C2 carbon, bearing the methyl group, is part of the pyrrole ring and its shift is more influenced by the C3 substituent than the position of iodine on the benzene ring. |
| C3 | (not specified) | ~101-103 | The C3 carbon's chemical shift is highly sensitive to substitution. Without the aldehyde, it would be significantly more shielded. |
| C3a | (not specified) | ~128-130 | |
| C4 | (not specified) | ~122-124 | |
| C5 | 86.6 | ~124-126 | The C5 position in the 5-iodo isomer experiences the strong shielding "heavy atom effect" from the directly attached iodine, resulting in a very upfield shift.[1] In the 6-iodo isomer, C5 would be in a more typical aromatic carbon region. |
| C6 | (not specified) | ~85-90 | In the 6-iodo isomer, the C6 carbon would exhibit the pronounced upfield shift due to the heavy atom effect of the attached iodine. |
| C7 | (not specified) | ~113-115 | |
| C7a | (not specified) | ~135-137 | |
| 2-CH₃ | (not specified) | ~13-14 |
¹Data for 5-iodo-2-methyl-1H-indole-3-carbaldehyde obtained from supporting information for a study on regioselective iodination of indoles.[2]
Key Takeaways for Isomer Differentiation:
-
The Ipso-Carbon is Key (¹³C NMR): The most definitive way to distinguish between the 5-iodo and 6-iodo isomers is by observing the ¹³C NMR spectrum. The carbon atom directly bonded to the iodine (the ipso-carbon) will be shifted significantly upfield to approximately 85-90 ppm due to the heavy atom effect.[1] For the 5-iodo isomer, this signal will be C5; for the 6-iodo isomer, it will be C6.
-
Proton Proximity to Iodine (¹H NMR): The protons ortho to the iodine atom (H4 and H6 for the 5-iodo isomer; H5 and H7 for the 6-iodo isomer) will be the most deshielded (shifted furthest downfield) in the aromatic region due to the inductive and anisotropic effects of iodine.
-
Splitting Patterns: The coupling patterns of the aromatic protons provide a roadmap to the substitution pattern. For instance, in a this compound, H7 would likely appear as a singlet or a very narrow doublet (due to small meta-coupling), while H4 and H5 would show clear ortho-coupling.
Experimental Protocols
To ensure high-quality, reproducible data, adherence to a standardized experimental protocol is essential.
NMR Sample Preparation
A meticulous sample preparation is the foundation of a high-quality NMR spectrum.
Objective: To prepare a homogeneous, particulate-free solution of the indole isomer in a deuterated solvent at an appropriate concentration.
Materials:
-
Iodo-2-methyl-1H-indole isomer (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-quality 5 mm NMR tubes, clean and unscratched
-
Glass Pasteur pipette and bulb
-
Small vial for initial dissolution
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Weigh 5-25 mg of the indole sample into a clean, dry small vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. If an internal standard is required for precise chemical shift calibration, the solvent should contain TMS.
-
Gently swirl or vortex the vial to completely dissolve the sample. A homogeneous solution is critical for proper magnetic field shimming.
-
If any particulate matter remains, filter the solution through a small cotton plug placed in a Pasteur pipette directly into the NMR tube. Solids will degrade spectral quality.
-
Carefully transfer the clear solution into the NMR tube to a height of about 4-5 cm.
-
Cap the NMR tube securely and wipe the outside clean with a lint-free tissue dampened with isopropanol before inserting it into the spectrometer.
NMR Data Acquisition
The following provides a standard set of parameters for acquiring 1D and 2D NMR spectra on a typical 400 MHz spectrometer.
Workflow Diagram: NMR Data Acquisition & Analysis
Caption: Workflow for NMR analysis of indole isomers.
¹H NMR Acquisition Parameters (zg30 pulse program):
-
Spectral Width (SW): ~16 ppm
-
Number of Scans (NS): 16-64 (depending on concentration)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~3 seconds
¹³C NMR Acquisition Parameters (zgpg30 pulse program):
-
Spectral Width (SW): ~240 ppm
-
Number of Scans (NS): 1024 or more (¹³C is much less sensitive)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): ~1 second
2D NMR for Unambiguous Assignment: For complex structures or to confirm assignments, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing the connectivity of protons in the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is crucial for identifying quaternary carbons and piecing together the full carbon skeleton.
Conclusion
The definitive NMR analysis of iodo-2-methyl-1H-indole isomers is a clear demonstration of the power of modern spectroscopy in synthetic and medicinal chemistry. By understanding the fundamental principles of substituent effects—namely the interplay between induction, resonance, and the unique heavy atom effect of iodine—researchers can confidently interpret spectral data to distinguish between closely related positional isomers. The key diagnostic signals are the significantly shielded ipso-carbon in the ¹³C spectrum and the deshielded ortho-protons in the ¹H spectrum. When combined with a robust experimental protocol and the strategic use of 2D NMR techniques, this analysis provides an unassailable confirmation of molecular structure, ensuring the integrity and success of drug discovery and development programs.
References
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 6-iodo-2-methyl-1H-indole
This document provides a detailed protocol for the proper handling and disposal of 6-iodo-2-methyl-1H-indole, a halogenated indole derivative commonly utilized in synthetic chemistry and drug discovery. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste responsibly.
Hazard Identification and Risk Assessment
The iodine atom classifies this compound as a halogenated organic waste .[5][6] This is the single most important factor determining its disposal pathway, as co-mingling with non-halogenated waste streams leads to complex and costly disposal processes, often requiring high-temperature incineration to prevent the formation of toxic byproducts.[7][8][9]
Table 1: Key Safety & Physical Data Profile
| Property | Value / Information | Rationale & Source |
| Chemical Class | Halogenated Organic Compound | Contains an iodine atom covalently bonded to an indole ring structure. |
| Physical State | Solid (presumed at STP) | Based on similar indole derivatives. |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | Inferred from Safety Data Sheets (SDS) of analogous compounds like 2-methylindole and 5-iodo-1-methylindoline-2,3-dione.[2][4][10] |
| Environmental Hazard | Hazardous to the aquatic environment | Halogenated organic compounds can be persistent and toxic to aquatic life.[3] Disposal down the drain is strictly prohibited.[3][11][12] |
| Incompatibilities | Strong oxidizing agents, Strong acids | To prevent vigorous or hazardous reactions.[2] |
| Disposal Classification | Hazardous Waste: Halogenated Organic Solid/Liquid | Dictated by the presence of iodine.[5][6][9] |
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of appropriate PPE is the first line of defense in mitigating the risks identified above.
-
Hand Protection : Always wear double gloves.[13] An inner nitrile glove provides a base layer of protection, while a heavy-duty outer glove (e.g., thicker nitrile or neoprene) protects against mechanical damage and provides enhanced chemical resistance.[14][15] Gloves must be inspected before use and changed immediately upon known or suspected contact with the compound.[1][13]
-
Eye and Face Protection : Chemical splash goggles are required at a minimum.[1][15] When handling larger quantities or if there is a significant risk of dust generation or splashing, a face shield should be worn in addition to goggles.[13][16]
-
Body Protection : A fully buttoned, long-sleeved lab coat must be worn to protect the skin.[14] For tasks with a higher potential for contamination, such as cleaning up large spills, a disposable chemical-resistant apron or coverall is recommended.[15]
-
Respiratory Protection : All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood to control exposure.[5][12]
Step-by-Step Waste Segregation and Disposal Protocol
Proper segregation is paramount. Mixing halogenated waste with other streams is a costly and non-compliant error.[8][9]
Step 1: Designate the Waste Stream
From the moment of generation, any material contaminated with this compound must be classified as "Halogenated Organic Waste." [6] This includes:
-
Residual solid compound.
-
Contaminated consumables (e.g., weighing papers, pipette tips, gloves, paper towels).
-
Rinsate from cleaning contaminated glassware.
Step 2: Select the Appropriate Waste Container
-
For Solid Waste : Use a sealable, wide-mouth container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must be clearly labeled "HAZARDOUS WASTE" and "Halogenated Organic Solids."[5][8]
-
For Liquid Waste (Rinsate) : Use a sealable, chemical-resistant container (e.g., a polyethylene carboy).[5] This container must be labeled "HAZARDOUS WASTE" and "Halogenated Organic Liquids." It is crucial to maintain a separate container for halogenated versus non-halogenated liquid waste.[6][12]
Step 3: Waste Accumulation and Handling
-
Transfer of Solid Waste : Inside a chemical fume hood, carefully transfer residual solid this compound and any contaminated solid consumables (weighing paper, etc.) into the designated solid waste container. Use a spatula or brush to minimize dust generation.[12]
-
Decontamination of Glassware (Triple Rinse Method) : a. Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol). b. Transfer the solvent rinsate into the designated "Halogenated Organic Liquids" waste container.[12] c. Repeat this rinse two more times to ensure the glassware is thoroughly decontaminated. This triple-rinse procedure is a standard practice for managing hazardous chemical residues.[12]
-
Container Management : Keep waste containers securely capped at all times, except when adding waste.[8][9] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 4: Storage and Final Disposal
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[8][9] This area should be clearly marked, located at or near the point of generation, and under the control of laboratory personnel.
-
The SAA must have secondary containment (e.g., a large plastic tub) to contain any potential leaks from the primary waste containers.[5]
-
Once the container is nearly full (do not overfill), or on a regular schedule, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[12][17] They will transport the waste to a permitted facility for final disposal, which is typically high-temperature incineration for halogenated compounds.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision tree for the safe disposal of this compound waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. disposecleverly.com [disposecleverly.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. pppmag.com [pppmag.com]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. americanchemistry.com [americanchemistry.com]
- 16. solutions.covestro.com [solutions.covestro.com]
- 17. collectandrecycle.com [collectandrecycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
